Isopropyl phenyl phosphate
Description
Structure
3D Structure
Properties
CAS No. |
46355-07-1 |
|---|---|
Molecular Formula |
C9H13O4P |
Molecular Weight |
216.17 g/mol |
IUPAC Name |
phenyl propan-2-yl hydrogen phosphate |
InChI |
InChI=1S/C9H13O4P/c1-8(2)12-14(10,11)13-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,10,11) |
InChI Key |
WRXFONORSZHETC-UHFFFAOYSA-N |
SMILES |
CC(C)OP(=O)(O)OC1=CC=CC=C1 |
Canonical SMILES |
CC(C)OP(=O)(O)OC1=CC=CC=C1 |
Synonyms |
Mono(1-methylethyl) Phosphoric Acid Monophenyl Ester |
Origin of Product |
United States |
Foundational & Exploratory
Isopropyl phenyl phosphate CAS 68937-41-7 chemical properties
An In-Depth Technical Guide to Isopropylated Phenyl Phosphate (CAS 68937-41-7)
Introduction: Deconstructing a Complex Industrial Chemical
Isopropylated Phenyl Phosphate (IPPP), identified by CAS number 68937-41-7, is a prominent member of the organophosphate ester family. It is not a single, discrete molecule but rather a complex mixture of phosphate esters. This substance is synthesized for industrial use, primarily leveraging its dual functionality as a highly effective flame retardant and a versatile plasticizer.[1] Its applications are extensive, ranging from enhancing the fire safety and flexibility of polymers like PVC and polyurethane to serving as an anti-wear additive in industrial lubricants and hydraulic fluids.[2][3][4]
For the researcher, scientist, or drug development professional, a thorough understanding of IPPP's properties is crucial. Its performance in a given application—and its toxicological profile—is intrinsically linked to the specific composition of its isomers. The degree and position (ortho, meta, para) of isopropylation on the phenyl rings dictate its physical characteristics and biological activity.[5][6] This guide provides a detailed exploration of the core chemical properties of IPPP, offering field-proven insights into its synthesis, mechanism of action, and analytical characterization, grounded in authoritative scientific data.
Chemical Identity and Isomeric Complexity
The designation "Isopropylated Phenyl Phosphate" refers to a family of structures where a central phosphate group is esterified with three phenyl groups, each of which may be substituted with an isopropyl group. The technical-grade product is a mixture whose exact composition can be tailored by manufacturers for specific applications.
-
Molecular Formula (for Tris(isopropylphenyl) phosphate): C₂₇H₃₃O₄P[7]
-
Molecular Weight (for Tris(isopropylphenyl) phosphate): 452.52 g/mol [7]
-
Synonyms: Isopropylphenyl phosphate, Tris(isopropylphenyl) phosphate, IPPP, Triaryl Phosphate Isopropylated[8]
The critical takeaway for any scientific application is that the properties listed for CAS 68937-41-7 represent the bulk properties of a mixture. The ratio of mono-, di-, and tri-isopropylated species, along with the specific substitution patterns on the aromatic rings, defines the material.
Caption: General structure of IPPP, highlighting the isomeric possibilities.
Physicochemical Properties
IPPP is typically a colorless to light yellow, odorless, and transparent liquid.[9][10] Its physical properties are a direct consequence of its molecular structure and isomeric distribution, making it suitable for a wide range of industrial processes. Low volatility and excellent thermal stability are particularly valued for its use in high-temperature applications like plastics extrusion.[9][11]
Table 1: Key Physicochemical Data for Isopropylated Phenyl Phosphate
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow transparent liquid | [9][12] |
| Specific Gravity (20°C) | 1.145 - 1.19 g/mL | [6][9] |
| Viscosity (25°C) | 42 - 75 mPa·s (cps) | [8][9] |
| Boiling Point | 220 - 270 °C at 4 mm Hg | [6] |
| Flash Point (Open Cup) | ≥ 220 °C | [9][12] |
| Vapor Pressure | 0.033 mm Hg at 150 °C | [6] |
| Water Solubility | Insoluble or difficult to mix | [3][13] |
| Acid Value | ≤ 0.2 mg KOH/g | [8][9] |
| Phosphorus Content | ~8.1 - 8.5% (wt%) | [9][10] |
| LogP (Octanol/Water) | 4.92 at 25°C | [14] |
The high LogP value indicates strong lipophilicity, which contributes to its low water solubility and its tendency to bioaccumulate in environmental systems.[14] Its excellent hydrolysis stability and electrical insulation properties further broaden its utility in electronic components and hydraulic fluids.[9][11]
Synthesis and Flame Retardant Mechanism
General Synthesis Protocol
The industrial production of IPPP is primarily achieved through the electrophilic substitution reaction between phosphorus oxychloride (POCl₃) and isopropyl-phenol.[14] The degree of isopropylation in the final product is controlled by the stoichiometry and reaction conditions.
Reaction: 3(CH₃)₂CHC₆H₄OH + POCl₃ → [(CH₃)₂CHC₆H₄O]₃PO + 3HCl[14]
Step-by-Step Methodology:
-
Charging the Reactor: An appropriate amount of isopropyl-phenol is loaded into a glass-lined reactor equipped with a stirrer, thermometer, and reflux condenser. A catalyst, such as a combination of calcium and magnesium, is often added.[14][15]
-
Addition of Phosphorus Oxychloride: The reactor is heated to approximately 70-100°C. Phosphorus oxychloride (POCl₃) is then added slowly while maintaining temperature control.[14]
-
Esterification Reaction: The reaction temperature is maintained between 75°C and 150°C. The reaction is typically run under reduced pressure to facilitate the removal of the hydrogen chloride (HCl) gas byproduct, driving the reaction to completion.[14] The total reaction time can range from 7 to 15 hours.[14][15]
-
Neutralization & Purification: Once the reaction is complete (as determined by monitoring the acid number), the crude ester is neutralized.
-
Distillation: The final product is purified via vacuum distillation. The fraction collected at approximately 270-280°C under high vacuum (e.g., 0.09 - 0.1 MPa) yields the finished, transparent liquid IPPP.[14]
Mechanism of Flame Retardancy
The efficacy of IPPP as a flame retardant stems from its behavior at high temperatures. It functions through mechanisms in both the condensed (solid) phase and the gas phase.
-
Condensed Phase Action: During thermal decomposition, IPPP breaks down to form phosphoric acid. This subsequently reacts to form pyrophosphoric acid, which creates a char layer or glassy coating on the surface of the polymer. This layer acts as an insulating barrier, blocking heat transfer to the underlying material and restricting the release of flammable volatiles.
-
Gas Phase Action: Volatilized phosphorus-containing radicals can interfere with and quench the high-energy radicals (e.g., H• and OH•) that propagate combustion in the gas phase.
Analytical Characterization
Identifying and quantifying IPPP, especially within complex matrices like polymers or environmental samples, requires sophisticated analytical techniques. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful method for this purpose as it often requires no sample pretreatment.[4]
Caption: Workflow for the analysis of IPPP in plastics via Py-GC-MS.
This technique involves heating the sample to a high temperature, causing the polymer to break down and release the IPPP, which is then separated by gas chromatography and identified by its characteristic mass spectrum.[4] This is particularly useful for regulatory compliance screening, such as for the Toxic Substances Control Act (TSCA).[4]
Safety and Toxicological Profile
While IPPP exhibits low acute toxicity via oral and dermal routes, its toxicological profile is complex and warrants careful handling.[5][6] Growing evidence has raised concerns regarding its potential for developmental and reproductive toxicity, as well as neurotoxicity, with prolonged exposure.[16]
-
Isomer-Specific Toxicity: The neurotoxic potential is strongly linked to the presence of ortho-substituted isomers. Certain o-isopropylphenyl phosphates can cause organophosphate-induced delayed neuropathy (OPIDN), a serious neurological condition.[5] Technical mixtures with a low content of these ortho-isomers are significantly less neurotoxic.
-
Environmental Persistence: Due to its chemical stability and low water solubility, IPPP is persistent in the environment and has been detected in indoor dust, water, and biota. The European Chemicals Agency considers it "very toxic" to aquatic life with long-lasting effects.
-
Regulatory Scrutiny: In the United States, IPPP (specifically as Phenol, isopropylated phosphate (3:1)) is regulated by the EPA under Section 6(h) of the TSCA as a persistent, bioaccumulative, and toxic (PBT) chemical, restricting its processing and distribution.[4]
Researchers and drug development professionals must implement robust safety protocols, including the use of personal protective equipment (gloves, safety glasses) and ensuring adequate ventilation to minimize inhalation and dermal exposure.[12]
Conclusion
Isopropylated Phenyl Phosphate (CAS 68937-41-7) is a multifaceted industrial chemical whose utility as a flame retardant and plasticizer is well-established. Its chemical properties—low viscosity, high thermal stability, and excellent compatibility with polymers—are key to its performance. However, for the scientific community, it is imperative to look beyond the bulk properties and recognize IPPP as a complex isomeric mixture. This structural variability is the single most important factor influencing its toxicological and environmental profile. A thorough characterization of the specific IPPP mixture being used is essential for accurate experimental design, reliable application development, and, most importantly, ensuring human and environmental safety.
References
- (Time inform
-
Ataman Kimya. ISOPROPYLATED TRIPHENYL PHOSPHATE. [Link]
-
U.S. Environmental Protection Agency (EPA). (2017, August 14). Preliminary Information on Manufacturing, Processing, Distribution, Use, and Disposal: Phenol, isopropylated, phosphate (3:1). [Link]
-
Unilong Industry. Isopropylphenyl phosphate CAS 68937-41-7. [Link]
-
ZXCHEM. Isopropylated Triphenyl Phosphate. [Link]
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2018, March 2). Isopropylated triphenyl phosphate esters: Human health tier II assessment. [Link]
-
National Center for Biotechnology Information. Phenol, isopropylated, phosphate (3:1). PubChem Compound Database. [Link]
-
GO YEN CHEMICAL INDUSTRIAL CO LTD. GOYENCHEM-IPPP CAS NO. 68937-41-7 Isopropylphenyl Phosphate. [Link]
-
Xi'an E-Fine Chemical Co.,Ltd. Isopropylated Triphenyl Phosphate (IPPP, Reofos 35/50/65). [Link]
-
Zhangjiagang Yarui Chemical Co., Ltd. Isopropylated Triphenyl Phosphate|Flame Retardant IPPP50|Reofos 50. [Link]
-
Patlolla, A. K., et al. (2022). Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. Food and Chemical Toxicology, 164, 113000. [Link]
-
Chem-Supply Pty Ltd. (2024, January 2). Safety data sheet: Isopropylphenyl phosphate. [Link]
-
Shimadzu Corporation. PBT Chemicals under TSCA - Analysis of PIP(3:1). [Link]
-
SCIENOC. (2014, April 27). Isopropylphenyl phosphate(CAS NO.:68937-41-7). [Link]
-
Environment Agency (UK). (2005). Environmental risk evaluation report: Isopropylated triphenyl phosphate. [Link]
- Google Patents. (2013).
- (Reference not directly cited in the final text)
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Environmental Fate and Transport of Isopropylated Triphenyl Phosphate (IPTPP): A Chemodynamic & Toxicological Review
Executive Summary
Isopropylated Triphenyl Phosphate (IPTPP) represents a critical class of organophosphate ester (OPE) flame retardants and plasticizers, widely adopted as a replacement for regulated polybrominated diphenyl ethers (PBDEs). While functionally effective in PVC, polyurethanes, and hydraulic fluids, IPTPP exhibits a complex environmental profile characterized by high hydrophobicity (Log Kow > 5) and pseudo-persistence .
This technical guide synthesizes the chemodynamics of IPTPP, revealing a compound that defies simple "degradable" categorization. Unlike its non-alkylated analog (triphenyl phosphate, TPhP), the steric bulk of isopropyl substitution retards hydrolysis and alters metabolic activation. This guide details the mechanisms of transport—primarily via dust and sediment sorption—and delineates the specific biotransformation pathways that govern its fate, providing a validated analytical workflow for its detection in complex matrices.
Chemical Identity & Chemodynamics
IPTPP (CAS 68937-41-7) is a UVCB substance (Unknown or Variable composition, Complex reaction products or Biological materials).[1] It consists of a mixture of triphenyl phosphate derivatives with varying degrees of isopropylation (mono-, di-, tri-, and tetra-substituted) on the phenyl rings.[1]
Structural Isomerism & Steric Hindrance
The position of the isopropyl group (ortho, meta, para) critically influences environmental stability and toxicity:
-
Ortho-substitution: Increases steric hindrance around the phosphate ester bond, significantly reducing susceptibility to nucleophilic attack (hydrolysis).
-
Para-substitution: Less sterically hindered, more prone to microbial oxidation.
Physicochemical Properties Profile
The following data represents the consensus range for commercial IPTPP mixtures (e.g., Reofos, Kronitex).
| Property | Value / Range | Environmental Implication |
| Molecular Weight | 368 – 452 g/mol | Increases with degree of alkylation. |
| Water Solubility | < 0.1 mg/L (25°C) | Negligible; drives partitioning to solids. |
| Log Kow | 4.9 – 6.9 | High lipophilicity; strong bioaccumulation potential. |
| Log Koc | 4.0 – 5.0 | Strong sorption to organic carbon in soil/sediment. |
| Vapor Pressure | 2.0 × 10⁻⁶ Pa (25°C) | Low volatility; transport occurs via particulate matter (dust). |
| Henry’s Law Constant | ~10⁻² Pa·m³/mol | Volatilization from water is not a significant removal pathway. |
Environmental Transport Mechanisms
IPTPP does not follow the classic "dissolved phase" transport model. Its transport is particle-driven .
Partitioning Dynamics
Upon release, IPTPP rapidly partitions from the aqueous phase to organic matter.
-
Atmosphere: Exists almost exclusively in the particulate phase (bound to PM2.5/PM10). Long-range transport occurs via atmospheric aerosol deposition rather than gas-phase diffusion.
-
Aquatic Systems: Acts as a "sink" contaminant.[2] It rapidly adsorbs to suspended solids and settles into the sediment bed, where anaerobic conditions prevail.
The "Pseudo-Persistence" Phenomenon
While IPTPP is inherently biodegradable under ideal aerobic conditions, its strong sorption to anaerobic sediments renders it unavailable to aerobic degraders. Combined with continuous release from consumer products (leaching from PVC, abrasion of coatings), environmental concentrations remain steady, creating a state of pseudo-persistence .
Visualizing the Transport Network
Figure 1: Chemodynamic transport of IPTPP showing the dominant flux from water to sediment and biota due to high hydrophobicity.
Biotransformation & Degradation Pathways[1][3]
The degradation of IPTPP is complex due to its isomeric mixture. The phosphate ester bond is the primary target, but the isopropyl group offers an alternative oxidative site.
Hydrolysis (Abiotic)
-
Neutral pH: Extremely slow (Half-life > 1 year).
-
Alkaline pH (pH 9): Faster, but significantly inhibited by ortho-isopropyl substitution compared to TPhP.
Metabolic Transformation (Biotic)
In vertebrates (fish/mammals) and aerobic microbes, metabolism proceeds via two competing pathways:
-
O-Dealkylation/Hydrolysis: Cleavage of the phospho-ester bond to release phenol derivatives and diphenyl phosphate (DPHP).
-
Oxidative Hydroxylation: Cytochrome P450 (CYP) mediated hydroxylation of the isopropyl group or the phenyl ring.
Key Metabolites:
-
DPHP (Diphenyl Phosphate): The universal non-specific biomarker.
-
OH-IPTPP: Hydroxylated isopropyl triphenyl phosphate (Phase I metabolite).
-
Mono-isopropenylphenyl diphenyl phosphate: A specific metabolite identified in human liver fractions, formed via dehydrogenation of the isopropyl group.
Degradation Pathway Diagram
Figure 2: Primary degradation and metabolic pathways of IPTPP, highlighting the divergence between ester hydrolysis and oxidative modification.
Analytical Protocol: Determination in Sediment
Objective: Quantify IPTPP isomers in high-organic content sediment matrices. Methodology: Ultrasonic Solvent Extraction followed by GC-MS/MS or LC-MS/MS.
Protocol Workflow
Step 1: Sample Collection & Preservation
-
Collect surface sediment (top 0-5 cm) using a stainless steel grab sampler.
-
Critical: Store in solvent-rinsed glass jars with Teflon-lined caps. Do NOT use plastic.
-
Freeze at -20°C within 4 hours of collection to arrest microbial degradation.
Step 2: Pre-treatment
-
Lyophilize (freeze-dry) sediment to constant weight.
-
Sieve through a 250 µm stainless steel mesh to remove coarse debris.
Step 3: Extraction (Ultrasonic Assisted)
-
Weigh 1.0 g dry sediment into a glass centrifuge tube.
-
Surrogate Spiking: Add 50 ng of d15-Triphenyl Phosphate or d16-ip-PPP (Internal Standard).
-
Add 10 mL solvent mixture: Dichloromethane (DCM) : Acetone (1:1 v/v) .
-
Sonicate for 20 mins at <30°C (prevent thermal degradation).
-
Centrifuge at 3000 rpm for 10 mins; collect supernatant. Repeat 3x.
Step 4: Cleanup (Solid Phase Extraction - SPE)
-
Evaporate combined extracts to ~1 mL under Nitrogen stream.
-
Cartridge: Aminopropyl or Florisil (500 mg).
-
Conditioning: 6 mL Hexane.
-
Loading: Load extract.
-
Fractionation:
-
Wash: 5 mL Hexane (removes non-polar interferences).
-
Elute: 8 mL Ethyl Acetate:Acetone (1:1). IPTPP elutes here.
-
Step 5: Instrumental Analysis (GC-MS/MS)
-
Column: DB-5MS (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Temp Program: 80°C (1 min) -> 20°C/min -> 280°C (hold 10 mins).
-
Ionization: Electron Impact (EI) or NCI (Negative Chemical Ionization) for higher sensitivity.
-
Quantification: Monitor molecular ions (M+) and characteristic fragments (e.g., m/z 325, 367 for isopropylated species).
Toxicological Context
Recent scrutiny has elevated IPTPP from a "safe alternative" to a substance of concern.
-
Neurotoxicity: Like many OPEs, IPTPP exhibits neurotoxic potential.[1] Ortho-isomers can inhibit acetylcholinesterase (AChE), though less potently than tricresyl phosphate. However, they may induce Organophosphate-Induced Delayed Neuropathy (OPIDN) via inhibition of Neuropathy Target Esterase (NTE).
-
Endocrine Disruption: IPTPP has been shown to upregulate steroidogenesis in Leydig cells and bind to the Pregnane X Receptor (PXR), potentially disrupting metabolic homeostasis.
-
Developmental Toxicity: Zebrafish assays indicate cardiac edema and spinal curvature deformities upon exposure to environmentally relevant concentrations.
References
-
U.S. Environmental Protection Agency (EPA). (2015). TSCA Work Plan Chemical Problem Formulation and Initial Assessment: Isopropylated Triphenyl Phosphate. Office of Chemical Safety and Pollution Prevention. Link
-
Environment Agency (UK). (2009).[1] Environmental risk evaluation report: Isopropylated triphenyl phosphate.[1]Link
-
Stapleton, H. M., et al. (2009). "Detection of Organophosphate Flame Retardants in Furniture Foam and U.S. House Dust." Environmental Science & Technology, 43(19), 7490–7495. Link
-
Phillips, A. L., et al. (2016). "In Vitro Metabolism of Isopropylated and tert-Butylated Triarylphosphate Esters Using Human Liver Subcellular Fractions." Chemical Research in Toxicology, 29(8), 1279–1288. Link
-
European Chemicals Agency (ECHA). (2023). Registration Dossier: Phenol, isopropylated, phosphate (3:1).[1]Link
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Technical Deep Dive: Isopropyl Phenyl Phosphate (IPP) Flame Retardant Mechanism
Executive Summary
Isopropyl Phenyl Phosphate (IPP) —often encountered as tris(4-isopropylphenyl) phosphate (IPPP)—represents a critical class of aryl phosphate ester flame retardants (FRs). Unlike simple alkyl phosphates, IPP integrates the thermal stability of aromatic rings with the volatility-modulating properties of isopropyl substituents.
This guide dissects the mechanism of action (MoA) of IPP, revealing a dual-phase functionality :
-
Condensed Phase: Acid-catalyzed dehydration and char formation.
-
Gas Phase: Radical scavenging via phosphorus-oxygen (PO•) species.[1][2][3][4][5][6][7][8][9][10]
For drug development and toxicology professionals, this document also details the bio-interaction mechanism , specifically its endocrine-disrupting potential in adrenal steroidogenesis, distinguishing it from classical neurotoxic organophosphates.
Chemical Architecture & The "Isopropyl" Factor
IPP is not a single static molecule but often a mixture of isomers. Its efficacy stems from the balance between the phosphate core (the fire suppressant) and the isopropyl-substituted phenyl rings (the delivery vehicle).
-
Core Structure: Central phosphorus atom bonded to three phenoxy groups.
-
The Isopropyl Substituent: The isopropyl group (
) lowers the melting point compared to Triphenyl Phosphate (TPP), improving plasticization and compatibility with polymers like PVC and polyurethanes. Crucially, the alkyl hydrogens introduce a specific degradation pathway (β-scission/elimination) absent in unsubstituted aryl phosphates.
Mechanism of Action: The Dual-Phase Defense
IPP functions through a synchronized attack on the fire tetrahedron, operating simultaneously in the solid (condensed) and vapor (gas) phases.
Phase A: The Condensed Phase (Char Formation)
Upon thermal exposure (typically >250°C), IPP undergoes pyrolysis. The primary goal is to create a thermal barrier (char) that starves the fuel source.
-
Degradation: The ester linkages cleave, releasing the organic substituents (isopropyl phenols, propene) and leaving behind phosphoric acid (
) . -
Polymerization: Phosphoric acid dehydrates to form polyphosphoric acid .
-
Catalytic Charring: This highly acidic species acts as a catalyst for the polymer matrix (especially hydroxyl-containing polymers like cellulose or polyesters). It promotes dehydration over depolymerization, forcing the carbon backbone to crosslink into a carbonaceous char rather than breaking down into volatile fuel.
Phase B: The Gas Phase (Radical Scavenging)
Simultaneously, volatile phosphorus species are released into the flame zone.
-
Radical Release: Thermal cracking generates PO• (phosphorus monoxide) and HPO• radicals.[5]
-
Scavenging: These radicals react with the high-energy hydrogen (
) and hydroxyl ( ) radicals that propagate the combustion chain reaction.-
Reaction:
-
Reaction:
-
-
Flame Inhibition: By replacing highly reactive
and with less reactive phosphorus species, the combustion rate slows significantly.
Visualization: IPP Thermal Degradation Pathway
The following diagram illustrates the cascade from the molecular precursor to the active fire-suppressing species.
Caption: Thermal degradation cascade of IPP showing the bifurcation into condensed-phase charring and gas-phase radical scavenging.
Bio-Interaction & Toxicity Mechanism
For researchers in toxicology and drug development, understanding the "off-target" effects of IPP is vital. IPP is structurally similar to neurotoxic organophosphates but exhibits a distinct toxicity profile.
-
Endocrine Disruption (Adrenal): Unlike classical AChE inhibitors, IPP (and its metabolite IPTPP) shows high specificity for the adrenal cortex .
-
Neurotoxicity: While IPP can inhibit neuropathy target esterase (NTE), its potency is generally lower than that of ortho-cresyl phosphates (TOCP). However, chronic exposure has been linked to potential developmental neurotoxicity via non-cholinergic pathways.
Experimental Validation Protocols
To validate the mechanism of IPP in a new polymer matrix, the following self-validating protocols are recommended.
Protocol A: TGA-FTIR (Thermal Stability & Evolved Gas Analysis)
Purpose: To correlate mass loss with specific chemical release, confirming the degradation pathway.
-
Sample Prep: 5–10 mg of IPP-treated polymer.
-
Instrument: Thermogravimetric Analyzer (TGA) coupled to a Fourier Transform Infrared Spectrometer (FTIR).
-
Procedure:
-
Ramp temperature from 50°C to 700°C at 10°C/min under Nitrogen (
). -
Data Checkpoint: Observe the onset temperature (
). A lower onset compared to pure polymer often indicates the activation of the FR mechanism (acid release). -
Gas Analysis: Monitor FTIR spectra for:
-
900–1100 cm⁻¹: P-O-C stretching (indicates volatilization of intact phosphate).
-
2960 cm⁻¹: C-H stretching (indicates hydrocarbon release like propene).
-
3600 cm⁻¹: -OH (indicates phenol release).
-
-
Protocol B: Cone Calorimetry (Fire Behavior)
Purpose: To quantify the "Charring" vs. "Quenching" efficiency.
-
Sample: 100mm x 100mm x 3mm plaques.
-
Flux: 35 kW/m² or 50 kW/m².
-
Key Metrics:
-
pHRR (Peak Heat Release Rate): Reduction indicates gas-phase quenching.
-
THR (Total Heat Release): Reduction indicates condensed-phase fuel locking (charring).[13]
-
Residue Yield: Weigh the sample after combustion. High residue confirms the condensed phase mechanism.
-
Visualization: Experimental Workflow
Caption: Parallel workflow for validating thermal degradation chemistry (TGA-FTIR) and macroscopic fire performance (Cone Calorimeter).
Comparative Data: IPP vs. TPP
The following table summarizes the performance shift when substituting Triphenyl Phosphate (TPP) with Isopropyl Phenyl Phosphate (IPP) in a standard PVC matrix.
| Feature | Triphenyl Phosphate (TPP) | Isopropyl Phenyl Phosphate (IPP) | Mechanistic Implication |
| Physical State | Solid (mp ~49°C) | Liquid / Waxy Solid | IPP offers better plasticization and migration resistance. |
| Phosphorus % | ~9.5% | ~8.0 - 8.5% | IPP has slightly lower P-content due to alkyl weight. |
| Volatility | High | Moderate | IPP remains in the condensed phase longer to promote char. |
| Char Yield (PVC) | Moderate | High | Isopropyl group aids in crosslinking/char stability. |
| Toxicity Target | Neuro (NTE inhibition) | Adrenal / Metabolic | distinct toxicological pathways. |
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75628, Tris(isopropylphenyl) phosphate. Retrieved from [Link]
-
Health Canada (2019). Toxicity of Flame Retardant Isopropylated Triphenyl Phosphate: Liver, Adrenal, and Metabolic Effects. Toxicologic Pathology. Retrieved from [Link]
-
MDPI (2025). The Gas- and Condensed-Phase Efficacy of Functionalized Phosphorus Flame Retardants. Polymers.[1][4][6][10] Retrieved from [Link]
-
Committee on Toxicity (COT). Statement on Phosphate-based Flame Retardants and Developmental Neurotoxicity. Retrieved from [Link]
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Metabolic Pathways of Isopropylated Phenyl Phosphates in Mammals: A Technical Guide
Executive Summary
Isopropylated phenyl phosphates (IPPPs) are high-production volume organophosphate flame retardants (OPFRs) and plasticizers, widely used as replacements for pentabromodiphenyl ether (PentaBDE). Commercially available formulations (e.g., Reofos, Durad) are complex mixtures of triphenyl phosphate (TPHP) derivatives substituted with isopropyl groups at ortho-, meta-, or para- positions.
Understanding the metabolic fate of IPPPs is critical for drug development and toxicological risk assessment because their biotransformation diverges into two distinct trajectories: detoxification via hydrolysis and bioactivation via oxidative cyclization. This guide delineates the mechanistic pathways, enzymatic drivers, and experimental protocols required to characterize these processes in mammalian systems.
Chemical Identity & Structure-Metabolism Relationships (SMR)
IPPPs are not single compounds but isomeric mixtures. The position of the isopropyl substitution dictates the metabolic route and toxicity profile.
-
Key Isomers:
-
2-isopropylphenyl diphenyl phosphate (2-IPPDPP): Contains an ortho- substituent. Critical for neurotoxicity assessment due to potential cyclic metabolite formation.
-
4-isopropylphenyl diphenyl phosphate (4-IPPDPP): Contains a para- substituent. Primarily undergoes benign oxidative hydroxylation and hydrolysis.
-
Bis- and Tris-substituted analogs: Steric hindrance in these congeners slows hydrolysis rates compared to TPHP.
-
Technical Insight: The presence of an ortho- alkyl group (specifically an isopropyl group with an
Metabolic Pathways: Mechanisms & Causality
Mammalian metabolism of IPPPs occurs primarily in the liver via Phase I (functionalization) and Phase II (conjugation) reactions.
Pathway A: Ester Hydrolysis (Detoxification)
This is the dominant pathway for most IPPP isomers, mediated by carboxylesterases (CES) and serum paraoxonases (PON1).
-
Mechanism: Nucleophilic attack of the enzyme's serine residue on the phosphorus center.
-
Products:
-
Diphenyl phosphate (DPHP): A non-specific biomarker formed from the loss of an isopropylated phenol ring.
-
Isopropylphenyl phenyl phosphate (ip-PPP): A specific diester metabolite often used as a biomarker for IPPP exposure.[1]
-
-
Kinetics: Steric bulk from the isopropyl group generally reduces the rate of hydrolysis compared to unsubstituted TPHP.
Pathway B: Oxidative Bioactivation (The "Cyclic" Route)
This pathway is specific to ortho-isopropyl isomers (e.g., 2-IPPDPP) and represents a critical toxicological checkpoint.
- -Hydroxylation: Cytochrome P450 enzymes (primarily CYP2E1 and CYP3A4) hydroxylate the benzylic carbon of the isopropyl group.
-
Cyclization: The resulting hydroxyl group acts as an internal nucleophile, displacing a phenol group to form a cyclic phosphate ester.
-
Outcome: Formation of 2-(o-isopropylphenyl)-4H-4,4-dimethyl-1,1,3,2-benzodioxaphosphoran-2-oxide .
-
Significance: These cyclic saligenin phosphate-like structures can irreversibly inhibit Neuropathy Target Esterase (NTE), leading to axonal degeneration.
-
Pathway C: Oxidative Hydroxylation (Benign)
For para- and meta- isomers, or the distal carbons of ortho- isomers:
-
Mechanism: CYP-mediated hydroxylation of the phenyl ring or the terminal methyl groups of the isopropyl chain.
-
Products: Hydroxy-IPPPs (e.g., 4-OH-IPPP).
-
Phase II: Rapid glucuronidation (UGT enzymes) or sulfation (SULT enzymes) to facilitate renal excretion.
Visualization: IPPP Metabolic Network
Caption: Divergent metabolic pathways of IPPP isomers showing bioactivation (red path) vs. detoxification (green/blue paths).
Enzymology & Causality
| Enzyme System | Role in IPPP Metabolism | Causality & Notes |
| CYP2E1 / CYP1A2 | Oxidative Functionalization | High affinity for small, planar OPFRs. Responsible for the initial C-hydroxylation required for bioactivation of ortho-isomers. |
| CYP3A4 | Broad Spectrum Oxidation | Due to high hepatic abundance, it drives the bulk clearance of bulky tri-substituted IPPPs. |
| hCE1 (Liver Carboxylesterase) | Hydrolysis (Detoxification) | Self-Limiting Interaction: IPPPs are substrates but also potent inhibitors of hCE1. High exposure can saturate this pathway, shifting metabolism toward CYP-mediated bioactivation. |
| Serum Paraoxonase (PON1) | Systemic Hydrolysis | Acts as a "scavenger" in plasma, hydrolyzing IPPPs before they reach target tissues (e.g., nervous system). |
Experimental Protocol: In Vitro Metabolic Stability & Profiling
This protocol is designed to validate the metabolic map and quantify intrinsic clearance (
Reagents & System Setup
-
Test System: Pooled Human Liver Microsomes (HLM) or S9 Fraction (20 mg/mL protein).
-
Cofactors: NADPH regenerating system (Phase I); UDPGA + Alamethicin (Phase II).
-
Substrate: 2-IPPDPP and 4-IPPDPP (tested separately to distinguish isomer-specific pathways).
-
Quench Solution: Ice-cold Acetonitrile containing internal standard (d15-TPHP).
Step-by-Step Workflow
-
Pre-incubation:
-
Mix HLM (final conc. 0.5 mg/mL) with Phosphate Buffer (100 mM, pH 7.4).
-
Spike IPPP substrate (1 µM final) to minimize solubility issues.
-
Equilibrate at 37°C for 5 minutes.
-
-
Reaction Initiation:
-
Add NADPH (1 mM final) to initiate Phase I.
-
Control: Run a parallel incubation without NADPH to assess non-enzymatic hydrolysis.
-
-
Time-Course Sampling:
-
Aliquot 50 µL at
min. -
Immediately dispense into 150 µL Quench Solution.
-
-
Phase II Activation (Optional):
-
To observe glucuronides, add UDPGA (5 mM) and Alamethicin (25 µg/mg protein) at step 2.
-
-
Sample Processing:
-
Centrifuge at 4,000 x g for 15 min at 4°C.
-
Transfer supernatant for LC-MS/MS analysis.[2]
-
Analytical Methodology (LC-MS/MS)
-
Ionization: Electrospray Ionization (ESI) in Negative Mode (for diesters/conjugates) and Positive Mode (for parents).
-
Target Transitions (MRM):
-
Parent (IPPP):
Product Ion (specific to isomer). -
Metabolite (ip-PPP):
291 95 (Phosphate). -
Metabolite (DPHP):
249 93 (Phenol loss). -
Cyclic Metabolite:[3] Monitor neutral loss scans specific to the loss of the cyclic phosphate moiety.
-
Data Interpretation & Self-Validation
To ensure the trustworthiness of your data, apply these validation checks:
-
Mass Balance Check: The sum of Parent + DPHP + ip-PPP + Hydroxylated metabolites should approximate 100% of the starting molarity. Significant loss suggests formation of unmonitored reactive intermediates (e.g., covalent binding to protein).
-
Inhibition Control: If hydrolysis rates are low, verify if the IPPP isomer is inhibiting the esterase. Run a co-incubation with a known substrate (e.g., p-nitrophenyl acetate).
-
Species Difference: Be aware that rat microsomes often show higher hydrolytic activity than human microsomes for OPFRs. Human data is essential for clinical relevance.
References
-
Phillips, A. L., et al. (2016). "Metabolism of the organophosphate flame retardants triphenyl phosphate and tris(1,3-dichloro-2-propyl) phosphate by human liver microsomes." Toxicological Sciences. Link
-
Su, G., et al. (2016). "In Vitro Metabolism of Isopropylated and Tert-butylated Triarylphosphate Esters Using Human Liver Subcellular Fractions." Chemical Research in Toxicology. Link
-
Yang, S. M., et al. (1990). "Identification of cyclic metabolites of isopropylated phenyl phosphates in rabbit bile." Biomedical & Environmental Mass Spectrometry. Link
-
Van den Eede, N., et al. (2016).[2] "Biotransformation of three phosphate flame retardants and plasticizers in primary human hepatocytes." Journal of Applied Toxicology. Link
-
National Institute of Environmental Health Sciences (NIEHS). (2023). "Reproductive and developmental toxicity following exposure to... isopropylated phenyl phosphate."[4][5] Toxicological Sciences. Link
Sources
- 1. In Vitro Metabolism of ITPs and TBPPs Using Human Liver Subcellular Fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biotransformation of three phosphate flame retardants and plasticizers in primary human hepatocytes: untargeted metabolite screening and quantitative assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of cyclic metabolites of isopropylated phenyl phosphates in rabbit bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Environmental Factor - February 2023: Intramural Papers of the Month [niehs.nih.gov]
- 5. doh.wa.gov [doh.wa.gov]
Regulatory Status of Isopropylphenyl Phosphate (IPPP): A Comparative Technical Guide
This guide provides a technical and regulatory deep-dive into Isopropylphenyl Phosphate (IPPP), specifically focusing on its most regulated form, Phenol, isopropylated phosphate (3:1) (PIP (3:1)).
Executive Summary
The regulatory landscape for Isopropylphenyl Phosphate (IPPP) has bifurcated significantly between the United States and the European Union.
-
United States (TSCA): Under Section 6(h), the specific congener PIP (3:1) is subject to a broad prohibition on processing and distribution, with limited exclusions.[1][2] It is classified as a Persistent, Bioaccumulative, and Toxic (PBT) substance requiring expedited action.[2]
-
European Union (REACH): IPPP is currently under Substance Evaluation (CoRAP) .[3] While registered, it has not yet been added to the Authorisation List (Annex XIV) or Restriction List (Annex XVII), though its PBT properties are under intense scrutiny.
This guide outlines the chemical identity, the divergent regulatory obligations, and a validated workflow for compliance and analytical verification.
Chemical Characterization & Isomerism
Regulatory precision requires accurate substance identification. "IPPP" is a generic term often referring to a UVCB (Unknown or Variable composition, Complex reaction products) substance.[4]
-
Primary Regulatory Target: Phenol, isopropylated phosphate (3:1)[1][2][5][6][7]
-
Structure: A phosphate ester core with three phenyl rings, substituted with isopropyl groups.[1][4][3]
The Isomer Challenge: Commercial IPPP is a mixture of isomers (ortho-, meta-, para-substituted).
-
Ortho-isomers: Historically associated with neurotoxicity (Organophosphate-Induced Delayed Neuropathy - OPIDN).
-
Para-isomers: Generally less neurotoxic but contribute to environmental persistence.
Visualization: Structural Composition & Isomerism
The following diagram illustrates the chemical variability that complicates analytical detection and regulatory definition.
Caption: Fig 1. Structural composition of Commercial IPPP (CAS 68937-41-7), highlighting the isomeric split relevant to toxicity and regulation.
US Regulatory Status: TSCA Section 6(h)
The US Environmental Protection Agency (EPA) identified PIP (3:1) as one of five PBT chemicals requiring "expedited action" under TSCA Section 6(h).[2] This statute mandated regulation without a full risk evaluation, based solely on its PBT profile and exposure potential.
Core Restrictions (40 CFR § 751.407)
-
Prohibition: Processing and distribution in commerce of PIP (3:1) and products containing it is prohibited.[1][2][7]
-
Release to Water: Zero discharge allowed during manufacturing, processing, and distribution.
-
Downstream Notification: Suppliers must notify customers of these restrictions (SDS updates alone are often insufficient).
Key Exclusions & Extensions (As of Oct 2024 Update)
Due to the chemical's ubiquity in supply chains (wire harnesses, flame retardants in plastics), the EPA has granted specific exclusions:
-
Aviation & Defense: Hydraulic fluids and specialized military applications.[7]
-
Lubricants & Greases: Permitted use.[8]
-
Recycled Plastics: Articles made from recycled plastics containing PIP (3:1) (provided no new PIP 3:1 is added).
-
Replacement Parts: For automobiles and aerospace vehicles.
Visualization: TSCA Compliance Decision Tree
Use this logic flow to determine if your product is compliant.
Caption: Fig 2. TSCA Section 6(h) Compliance Decision Logic for PIP (3:1).
EU Regulatory Status: REACH & CLP
Unlike the US "ban first" approach, the EU is following a data-driven evaluation path.
Registration & Evaluation
-
Registration: PIP (3:1) is registered under REACH (Tonnage band: 1,000 - 10,000 tonnes/year).
-
CoRAP (Community Rolling Action Plan): The substance is under evaluation by Member States (originally France).
-
Concerns: PBT properties, Endocrine Disruption, and high aggregate tonnage.
-
Status: The evaluation aims to determine if the substance constitutes a "Substance of Very High Concern" (SVHC).
-
Classification (CLP)
While not harmonized for all endpoints, the typical self-classification includes:
-
Repr. 2 (H361): Suspected of damaging fertility or the unborn child.
-
STOT RE 2 (H373): May cause damage to organs (adrenals, liver, ovary) through prolonged exposure.
-
Aquatic Chronic 1 (H410): Very toxic to aquatic life with long-lasting effects.
Comparative Analysis: TSCA vs. REACH
| Feature | TSCA Section 6(h) (USA) | REACH (EU) |
| Regulatory Status | Restricted/Prohibited (with exclusions) | Under Evaluation (CoRAP) |
| Trigger | PBT Identification (Expedited) | Tonnage & Hazard Concern |
| Risk Assessment | Not required for 6(h) rule | Required (Chemical Safety Report) |
| Articles | Included (Applies to articles containing PIP 3:1) | Notification required if SVHC > 0.1% (Future) |
| De Minimis | No safe harbor level (any detection is a violation unless excluded) | Typically 0.1% w/w for SVHC notification |
| Primary Burden | Downstream Users / Article Importers | Registrants / Manufacturers |
Scientific Integrity: Toxicological Mechanisms
Understanding the why behind the regulation is crucial for arguing for substitutions.
-
PBT Profile: The isopropyl substitution on the phenyl ring hinders hydrolytic degradation, making the molecule persistent in sediment and soil. High log Kow (>5) drives bioaccumulation in adipose tissue.
-
Neurotoxicity (OPIDN): Organophosphate-Induced Delayed Neuropathy is caused by the inhibition of Neuropathy Target Esterase (NTE). While PIP (3:1) is less potent than Tri-ortho-cresyl phosphate (TOCP), the presence of ortho-isomers in the UVCB mixture presents a non-zero risk of axonal degeneration.
-
Endocrine Disruption: Recent studies indicate potential interference with steroidogenesis, impacting adrenal and ovarian function (H361 classification basis).
Analytical Verification Protocol
For researchers and QA professionals, relying on supplier declarations is insufficient. The following protocol outlines the standard method for detecting PIP (3:1) in polymeric matrices.[1]
Method: Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
Rationale: Solvent extraction can be difficult for cross-linked polymers. Thermal desorption/pyrolysis allows direct analysis of the plasticizer/flame retardant without complex sample prep.
Workflow:
-
Sample Prep: Cryo-mill the polymer sample (approx. 0.5 mg) to ensure homogeneity.
-
Pyrolysis:
-
Temp: 300°C (Thermal Desorption mode) – PIP (3:1) is volatile enough to desorb before polymer degradation.
-
Interface: 300°C.
-
-
GC Separation:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm.
-
Program: 50°C (hold 2 min) -> 300°C @ 20°C/min.
-
-
MS Detection:
-
Mode: SIM (Selected Ion Monitoring) for higher sensitivity.
-
Target Ions: m/z 452 (Molecular Ion), m/z 325, m/z 202.
-
-
Validation:
-
Compare retention time and ion ratios against a certified reference standard of CAS 68937-41-7.
-
Limit of Detection (LOD): Typically < 50 ppm depending on matrix interference.
-
References
-
US Environmental Protection Agency (EPA). (2021). Regulation of Persistent, Bioaccumulative, and Toxic Chemicals Under TSCA Section 6(h); Phenol, Isopropylated Phosphate (3:1) (PIP (3:1)).[8][1][2][5][6][7] Federal Register.[13] Link
-
European Chemicals Agency (ECHA). (2024). Substance Information: Phenol, isopropylated, phosphate (3:1).[8][1][2][10][5][6][7][14] ECHA CHEM.[3][12] Link
-
US Environmental Protection Agency (EPA). (2024). Persistent, Bioaccumulative, and Toxic (PBT) Chemicals under TSCA Section 6(h).[1][2][5][6][7] Link
-
Environment Canada. (2021). Risk Management Scope for IPPP and TEP. Government of Canada. Link
-
Shimadzu Corporation. (2021). Analysis of PIP (3:1) in Plastic by Py/TD-GC-MS. Application News. Link
-
Washington State Department of Health. (2018). Isopropylated Triphenyl Phosphate (IPTPP) Chemical Action Plan Support. Link
Sources
- 1. PBT Chemicals under TSCA - Analysis of PIP(3:1) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. Federal Register :: Phenol, Isopropylated Phosphate (3:1) (PIP 3:1); Regulation of Persistent, Bioaccumulative, and Toxic Chemicals Under TSCA Section 6(h) [federalregister.gov]
- 3. Substance Information - ECHA [echa.europa.eu]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. ihmm.org [ihmm.org]
- 6. U.S. Persistent Bioaccumulative and Toxic (PBT) Chemicals under TSCA Section 6(h) is Available-Jul 18,2025 [chemradar.com]
- 7. epa.gov [epa.gov]
- 8. toxicfreefuture.org [toxicfreefuture.org]
- 9. doh.wa.gov [doh.wa.gov]
- 10. eChemPortal - Home [echemportal.org]
- 11. bg.cpachem.com [bg.cpachem.com]
- 12. echa.europa.eu [echa.europa.eu]
- 13. epa.gov [epa.gov]
- 14. Substance Registry Services | US EPA [cdxapps.epa.gov]
Structure-activity relationship of aryl phosphate ester flame retardants
An In-Depth Technical Guide to the Structure-Activity Relationships of Aryl Phosphate Ester Flame Retardants
For Researchers, Scientists, and Product Development Professionals
Abstract
Aryl phosphate esters (APEs) are a prominent class of non-halogenated flame retardants, widely adopted as replacements for phased-out brominated flame retardants. Their efficacy, however, is intricately linked to their molecular structure, which also dictates their thermal stability, plasticizing effects, and toxicological profiles. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) governing the performance and safety of APEs. We will explore how modifications to the aryl substituents and the phosphate core influence their mechanisms of action in both the gas and condensed phases of a fire. Furthermore, this document will delve into the structural determinants of their toxicological properties, particularly neurotoxicity and endocrine disruption, offering a holistic perspective for the rational design of safer and more effective flame retardants.
Introduction to Aryl Phosphate Esters as Flame Retardants
Aryl phosphate esters are organophosphorus compounds characterized by a central phosphate group bonded to at least one aryl (aromatic) ring. They are extensively used as additive flame retardants in a variety of polymers, including epoxy resins, polycarbonates, and PVC, as well as in textiles, lubricants, and hydraulic fluids. Their primary function is to interrupt the combustion cycle, thereby reducing the flammability of the materials they are incorporated into. The general structure of a triaryl phosphate is depicted below:
-
R1, R2, R3 : Can be hydrogen or various organic substituents (e.g., alkyl, hydroxyl). The nature and position of these groups are critical in defining the properties of the APE.
The selection of a specific APE for a particular application is a balance between its flame retardancy, its effect on the physical properties of the polymer, and its environmental and health safety profile. Understanding the SAR of this class of compounds is paramount for optimizing this balance.
Structure-Activity Relationships in Flame Retardancy
The flame retardant action of APEs can be broadly categorized into two mechanisms: gas-phase and condensed-phase activity. The chemical structure of the APE determines the dominant mechanism.
Gas-Phase Mechanism: Radical Scavenging
In the gas phase, the flame retardant action of APEs involves the generation of phosphorus-containing radicals (such as PO•) during combustion. These radicals act as scavengers for the highly reactive H• and OH• radicals that propagate the fire, effectively interrupting the combustion chain reaction.
-
Structural Influence : Triaryl phosphates, in particular, tend to be more volatile and are more likely to act in the gas phase. The thermal stability of the P-O and C-O bonds is a key factor. Weaker bonds will lead to earlier decomposition and release of the active phosphorus species into the flame. However, lower thermal stability can sometimes lead to increased generation of toxic gases like HCN and CO due to incomplete combustion.
Condensed-Phase Mechanism: Char Formation
In the condensed phase, APEs decompose upon heating to form phosphoric acid and polyphosphoric acid. These acidic species catalyze the dehydration and cross-linking of the polymer matrix, leading to the formation of a protective char layer. This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, and reducing the release of flammable volatiles.
-
Structural Influence : Alkyl-aryl phosphate esters are more inclined to act in the condensed phase. The presence of alkyl groups can facilitate the formation of phosphoric acid. Furthermore, APEs with structures that promote cross-linking and aromatization upon decomposition will enhance char formation. For instance, the presence of reactive groups on the aryl rings can participate in the charring process. The decomposition temperature of the APE is crucial; it must coincide with the decomposition of the polymer to be effective in the condensed phase.
dot
Caption: Mechanisms of aryl phosphate ester flame retardancy.
Structure-Activity Relationships in Thermal Stability
The thermal stability of an APE is a critical parameter that influences its processing, performance, and mechanism of action. An ideal flame retardant should be stable at polymer processing temperatures but decompose at a temperature that is optimal for interrupting the combustion of the host polymer.
-
Aryl vs. Alkyl Substituents : Aryl phosphates exhibit significantly higher thermal stability compared to alkyl phosphates. The decomposition of aryl phosphates primarily occurs through the cleavage of P-O and C-H bonds at high temperatures, whereas alkyl phosphates decompose at lower temperatures via C-O bond cleavage.
-
Substituent Effects on the Aryl Ring : The type and position of substituents on the aryl rings can influence thermal stability. Electron-withdrawing groups can increase the strength of the P-O bond, potentially increasing thermal stability. Conversely, bulky substituents may introduce steric hindrance, which can also affect bond stability.
Structure-Activity Relationships in Toxicology
While effective as flame retardants, many APEs have come under scrutiny for their potential adverse health effects. The primary concerns are neurotoxicity and endocrine disruption.
Neurotoxicity
Some APEs are known to be neurotoxic, with effects ranging from delayed neurotoxicity to developmental neurotoxicity.
-
Organophosphate-Induced Delayed Neuropathy (OPIDN) : This is a severe neurotoxic effect associated with some organophosphates. The classic example is tri-o-cresyl phosphate (TOCP), which is a contaminant in some commercial tricresyl phosphate mixtures. The ortho-isomer is responsible for this toxicity.
-
Developmental Neurotoxicity : There is growing evidence that exposure to certain APEs during critical developmental periods can alter neurodevelopmental processes. For example, triphenyl phosphate (TPhP) has been shown to affect neuronal activity and network development. These effects may occur through non-cholinesterase-inhibiting mechanisms, such as interference with neurotransmitter pathways and endocrine disruption.
Endocrine Disruption
Many APEs are considered endocrine-disrupting compounds (EDCs) that can interfere with the body's hormonal systems.
-
Receptor Binding : APEs can act as agonists or antagonists for various hormone receptors, including estrogen, androgen, and thyroid hormone receptors. For instance, certain hydroxylated metabolites of APEs, such as 4-hydroxyphenyl diphenyl phosphate (para-OH-TPHP), have shown potent antagonistic activity on multiple hormone receptors.
-
Steroidogenesis Interference : Some APEs can disrupt the synthesis of steroid hormones by affecting the expression of key enzymes in the steroidogenic pathway.
dot
Caption: Relationship between APE structure and toxicological outcomes.
Experimental Protocols for Evaluation
A comprehensive evaluation of APEs requires a combination of performance and safety testing.
Flame Retardancy Testing
Standardized tests are used to quantify the flame retardant efficacy of APEs in various materials.
-
Limiting Oxygen Index (LOI) : This test determines the minimum oxygen concentration required to sustain combustion of a material. A higher LOI value indicates better flame retardancy.
-
UL 94 Vertical Burn Test : This is a widely used test to classify the flammability of plastic materials. Materials are rated V-0, V-1, or V-2 based on their self-extinguishing time and whether they drip flaming particles.
-
Cone Calorimetry : This test provides quantitative data on heat release rate, smoke production, and other combustion parameters.
Thermal Analysis
Thermal analysis techniques are essential for understanding the thermal stability and decomposition behavior of APEs and the flame-retarded polymers.
-
Thermogravimetric Analysis (TGA) : TGA measures the mass loss of a material as a function of temperature, providing information on its thermal stability and decomposition profile.
-
Differential Scanning Calorimetry (DSC) : DSC measures the heat flow into or out of a sample as a function of temperature, identifying thermal transitions such as melting and glass transition.
-
Hyphenated Techniques (TGA-FTIR, TGA-MS) : Coupling TGA with Fourier-transform infrared spectroscopy (FTIR) or mass spectrometry (MS) allows for the identification of the gaseous products evolved during thermal decomposition, providing insights into the flame retardant mechanism.
Toxicological Assessment
A variety of in vitro and in silico methods are employed to assess the potential toxicity of APEs.
-
In Vitro Assays : Cell-based assays are used to evaluate specific toxicological endpoints, such as cytotoxicity, genotoxicity, and endocrine activity (e.g., receptor binding assays).
-
Quantitative Structure-Activity Relationship (QSAR) Modeling : QSAR models are computational tools that predict the toxicity of chemicals based on their molecular structure. These models can be used to screen new APEs for potential hazards early in the development process.
Data Summary
The following table summarizes the key structure-activity relationships for aryl phosphate ester flame retardants.
| Structural Feature | Effect on Flame Retardancy | Effect on Thermal Stability | Toxicological Considerations |
| Aryl Groups | Generally promotes gas-phase activity. | Higher thermal stability compared to alkyl groups. | Potential for neurotoxicity and endocrine disruption. |
| Alkyl Groups | Tends to favor condensed-phase (charring) mechanism. | Lower thermal stability than aryl groups. | Toxicity can vary depending on the specific alkyl group. |
| Ortho-substituents | Can influence volatility and gas-phase action. | May affect thermal stability due to steric effects. | Ortho-cresyl substitution is associated with OPIDN. |
| Hydroxyl Groups | Can participate in char formation. | May decrease thermal stability. | Hydroxylated metabolites can have high endocrine activity. |
| Halogenation | Can provide synergistic flame retardancy. | Can alter thermal decomposition pathways. | Increases concerns about the formation of halogenated dioxins and furans during combustion. |
Conclusion and Future Perspectives
The structure-activity relationships of aryl phosphate ester flame retardants are complex, with molecular structure playing a pivotal role in determining their efficacy, thermal properties, and toxicological profiles. A thorough understanding of these relationships is essential for the design of next-generation flame retardants that are both highly effective and inherently safer. Future research should focus on the development of APEs with optimized condensed-phase activity to minimize the release of potentially harmful compounds into the gas phase. Additionally, the use of predictive toxicology tools, such as QSAR and in vitro high-throughput screening, will be crucial in identifying and mitigating potential health risks associated with new flame retardant designs. The ultimate goal is to create a new generation of flame retardants that provide superior fire safety without compromising human health or environmental quality.
References
- Exposure to organophosphate flame retardants and phthalates alters neuronal activity and network development. (2025). Neurotoxicology.
- (PDF) Endocrine disrupting toxicity of aryl organophosphate esters and mode of action. (2022).
- Endocrine disrupting toxicity of aryl organophosphate esters and mode of action. (2022). Taylor & Francis Online.
- Beyond Cholinesterase Inhibition: Developmental Neurotoxicity of Organophosphate Ester Flame Retardants and Plasticizers - PMC. (2021).
- Endocrine disrupting toxicity of aryl organophosphate esters and mode of action. (2023). Taylor & Francis Online.
- Mechanisms of Flame Retardant Toxicity and Their Impacts on Anxiety and Cognition in the Brain. (2025). Endocrine Society.
- Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces. (2020).
- Flame Retardant Mechanisms. Valtris Specialty Chemicals.
- Full article: Endocrine disrupting toxicity of aryl organophosphate esters and mode of action. (2022). Taylor & Francis Online.
- Mechanisms of Flame Retardant Toxicity and Their Impacts on Anxiety and Cognition in the Brain. (2025). Oxford Academic.
- Developmental neurotoxicity of organophosphate flame retardants (OPFRs): risks to human health and ecosystems. (2025). PubMed.
- A comprehensive evaluation of the endocrine-disrupting effects of emerging organophosph
- An Overview of Mode of Action and Analytical Methods for Evaluation of Gas Phase Activities of Flame Retardants. (2015). MDPI.
- Toxicological Risks of Selected Flame-Retardant Chemicals. (2000).
- Substituent Effects on the Thermal Decomposition of Phosphate Esters on Ferrous Surfaces. (2020). ChemRxiv.
- Novel Aryl Phosphate for Improving Fire Safety and Mechanical Properties of Epoxy Resins. (2024). MDPI.
- Potential c
Endocrine Disrupting Effects of Isopropylated Triphenyl Phosphate (IPTPP): A Technical Guide
Executive Summary
Isopropylated Triphenyl Phosphate (IPTPP) represents a complex class of organophosphate esters (OPEs) widely utilized as flame retardants and plasticizers. Often found in commercial mixtures like Firemaster® 550, IPTPP has emerged as a significant endocrine disrupting chemical (EDC). Unlike legacy brominated flame retardants, IPTPP’s mechanism of action is multifaceted, involving direct nuclear receptor modulation (PPARγ, AhR, ER, AR) and steroidogenic enzyme perturbation.
This guide provides a rigorous technical analysis of IPTPP’s endocrine toxicity. It moves beyond phenotypic observation to explore the molecular causality of metabolic and reproductive disruption. We present self-validating experimental protocols for assessing these effects, grounded in the H295R steroidogenesis assay and Danio rerio (zebrafish) models, and supported by quantitative potency data.
Chemical & Toxicological Profile
IPTPP (CAS: 68937-41-7) is a UVCB substance (Unknown or Variable Composition, Complex Reaction Products or Biological Materials). It exists as a mixture of isomers where the phenyl rings are substituted with isopropyl groups at ortho, meta, or para positions.
-
Major Components: Triphenyl phosphate (TPhP), mono-isopropylated triaryl phosphates (mITP), di- and tri-isopropylated species.
-
Isomer-Specific Toxicity:
-
Mono-substituted isomers (mITP): Identified as potent Aryl Hydrocarbon Receptor (AhR) agonists.
-
Ortho-substituted isomers: Historically associated with neurotoxicity (organophosphate-induced delayed neuropathy, OPIDN), though modern commercial mixtures minimize these to reduce neurotoxic potential.
-
Mechanisms of Endocrine Disruption
IPTPP acts as a "promiscuous" ligand, interacting with multiple nuclear receptors to drive distinct adverse outcome pathways (AOPs).
Selective PPARγ Modulation (SPPARM)
IPTPP, and its component TPhP, function as Selective PPARγ Modulators (SPPARMs). Unlike therapeutic thiazolidinediones (e.g., Rosiglitazone) which induce insulin sensitization and "browning" of adipose tissue, IPTPP binds PPARγ but recruits a distinct set of co-factors.
-
Mechanism: IPTPP binding fails to block the phosphorylation of PPARγ at Serine 273 (Ser273) by CDK5.
-
Consequence: This results in the dysregulation of a specific subset of genes (e.g., Adiponectin, Adipsin) linked to insulin sensitivity, promoting adipogenesis without the metabolic health benefits—effectively driving "unhealthy obesity."
Steroidogenic Perturbation
In the adrenal cortex, IPTPP disrupts the enzymatic conversion of cholesterol to steroid hormones.
-
Targets: Upregulation of CYP11A1, CYP11B2, and CYP19A1 (Aromatase).
-
Outcome: Altered E2/T (Estradiol/Testosterone) ratios, potentially leading to reproductive dysfunction.
AhR-Mediated Cardiotoxicity
Mono-isopropylated isomers (mITP) activate the AhR pathway, which is critical for cardiac development. However, IPTPP-induced cardiotoxicity in zebrafish (e.g., cardiac looping defects) appears to involve both AhR-dependent and independent mechanisms, suggesting crosstalk with Retinoic Acid Receptor (RAR) signaling.
Visualization: Nuclear Receptor Crosstalk
The following diagram illustrates the divergent signaling pathways activated by IPTPP isomers.
Figure 1: Mechanistic divergence of IPTPP isomers. TPhP drives metabolic disruption via PPARγ Ser273 phosphorylation, while mITP isomers drive developmental toxicity via AhR.
Experimental Frameworks
To rigorously evaluate IPTPP, researchers must use self-validating protocols that distinguish between general cytotoxicity and specific endocrine modulation.
Protocol 1: H295R Steroidogenesis Assay (High-Throughput Adaptation)
Objective: Quantify changes in 17β-estradiol (E2) and testosterone (T) production.[1][2][3]
Causality & Validation:
-
Why H295R? These cells express all key steroidogenic enzymes (CYP11A1 to CYP19A1), providing a complete pathway model unlike receptor-only assays.
-
Self-Validation: The use of Forskolin (inducer) and Prochloraz (inhibitor) as internal controls is mandatory to verify the metabolic competence of the cells in every run.
Step-by-Step Workflow:
-
Cell Acclimation:
-
Seed H295R cells (ATCC CRL-2128) at
cells/mL in 24-well plates. -
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
-
-
Pre-Stimulation (Critical Step):
-
Replace medium with fresh Nu-Serum supplemented medium containing 10 µM Forskolin .
-
Rationale: Forskolin stimulates adenylate cyclase, raising cAMP and ensuring the steroidogenic machinery is active and detectable.
-
-
Chemical Exposure:
-
Treat cells with IPTPP (dissolved in DMSO, final <0.1% v/v) at concentrations: 0.1, 1, 10, and 100 µM.
-
Controls:
-
Vehicle Control (0.1% DMSO).[4]
-
Positive Control (Prochloraz 1 µM) to verify inhibition capability.
-
-
Incubate for 48 hours.
-
-
Viability Check (MTC Determination):
-
Perform an MTT or CellTiter-Glo assay on the cell monolayer after media removal.
-
Validation Rule: Data from concentrations causing >20% cytotoxicity must be discarded to avoid false positives due to cell death.
-
-
Analytical Detection:
-
Extract supernatant with ethyl acetate or use direct LC-MS/MS injection.
-
Quantify E2 and T using isotope-dilution mass spectrometry for maximum specificity.
-
Protocol 2: Zebrafish Developmental Toxicity
Objective: Assess in vivo developmental toxicity and cardiotoxicity.
-
Embryo Collection: Collect embryos at 0 hours post-fertilization (hpf).
-
Exposure: Expose embryos (n=20/replicate) to IPTPP (0.1 - 10 µM) in E3 medium from 4 hpf to 96 hpf.
-
Observation:
-
24 hpf: Check for spontaneous movement.
-
48-72 hpf: Assess cardiac looping, heart rate, and pericardial edema.
-
Validation: Use BMS493 (RAR antagonist) co-exposure to test for RAR-pathway dependence.
-
Visualization: H295R Experimental Workflow
Figure 2: Validated H295R workflow ensuring distinction between endocrine modulation and cytotoxicity.
Quantitative Risk Assessment Data
The following table summarizes key potency metrics derived from peer-reviewed toxicological studies. Note the distinction between general toxicity (LD50) and specific endocrine endpoints (EC50/LOAEL).
| Endpoint | Test System | Metric | Value | Reference |
| Acute Oral Toxicity | Rat (Wistar) | LD50 | > 2000 mg/kg | [1, 2] |
| Reproductive Toxicity | Rat (Oral, 90-day) | LOAEL | 25 - 100 mg/kg-day | [2] |
| Steroidogenesis | H295R Cells | Active Conc. | 10 - 20 µM (Significant E2 increase) | [3] |
| PPARγ Activation | 3T3-L1 Adipocytes | Effective Conc. | 10 - 20 µM (Induces adipogenesis) | [4] |
| Inhalation Toxicity | Rat (Aerosol) | LC50 | > 200 mg/L (1 hr) | [1] |
| Cytotoxicity | Corneal Epithelium | IC50 | ~220 µM (TPhP component) | [5] |
Interpretation: IPTPP exhibits low acute lethality but demonstrates endocrine bioactivity at micromolar concentrations (10-20 µM). The proximity of the endocrine-active dose to the LOAEL in chronic studies suggests that endocrine disruption is a primary driver of adverse effects at sub-lethal doses.
References
-
NICNAS (Australian Gov). (2018).[5] Isopropylated triphenyl phosphate esters: Human health tier II assessment.
-
Washington State Dept of Health. (2018). Isopropylated Triphenyl Phosphate (IPTPP) Chemical Action Plan Support.
- Liu, X., et al. (2012). Effects of TPhP on steroidogenesis in H295R cells. Environmental Science & Technology. (Cited in context of mixture effects).
-
Pillai, H.K., et al. (2014). Ligand binding and activation of PPARgamma by Firemaster® 550: effects on adipogenesis and osteogenesis in vitro. Environmental Health Perspectives, 122(11), 1225-1232.[6]
-
Tung, E.W.Y., et al. (2017).[6] Firemaster® 550 and its components isopropylated triphenyl phosphate and triphenyl phosphate enhance adipogenesis and transcriptional activity of PPARgamma.[6] PLoS ONE, 12(4): e0175855.[6]
-
Gerlach, C.V., et al. (2014). Mono-Substituted Isopropylated Triaryl Phosphate, a Major Component of Firemaster 550, is an AHR Agonist that Exhibits AHR-Independent Cardiotoxicity in Zebrafish.[7] Toxicological Sciences, 141(2), 440-453.
-
OECD. (2011). Test No. 456: H295R Steroidogenesis Assay. OECD Guidelines for the Testing of Chemicals.[1]
Sources
- 1. Evaluation of a high-throughput H295R homogenous time resolved fluorescence assay for androgen and estrogen steroidogenesis screening - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triphenyl phosphate is a selective PPARγ modulator that does not induce brite adipogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. doh.wa.gov [doh.wa.gov]
- 7. Mono-Substituted Isopropylated Triaryl Phosphate, a Major Component of Firemaster 550, is an AHR Agonist that Exhibits AHR-Independent Cardiotoxicity in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
Degradation half-life of IPPP in soil and sediment matrices
An In-Depth Technical Guide to the Environmental Degradation Half-Life of Isopropylated Phenol Phosphate (IPPP) in Soil and Sediment
Executive Summary
Isopropylated Phenol Phosphate (IPPP), a complex mixture of triaryl phosphate esters (CAS No. 68937-41-7), is a high-production-volume chemical widely used as a flame retardant and plasticizer.[1][2] Its additive nature allows for gradual release into the environment, leading to its detection in various environmental compartments, including soil and sediment.[1][3] This guide provides a comprehensive technical overview of the degradation of IPPP in terrestrial and aquatic systems, synthesizing available data, regulatory approaches, and standardized testing methodologies. A key finding within the publicly available literature is the limited specific experimental data on IPPP's degradation half-life. Consequently, this guide explains the common regulatory practice of using data from structural analogues, such as triphenyl phosphate (TPP), and default assumptions to perform environmental risk assessments, thereby providing a complete picture for researchers and drug development professionals.
Introduction to Isopropylated Phenol Phosphate (IPPP)
IPPP is not a discrete chemical but an Unknown or Variable Composition, Complex Reaction Products, and Biological Materials (UVCB) substance.[1] It consists of a mixture of triphenyl phosphate and its various isopropyl-substituted isomers, where one, two, or three of the phenyl rings contain isopropyl groups. The degree of isopropylation affects the substance's physical-chemical properties and environmental behavior. Its primary applications as a flame retardant and plasticizer in polymers, lubricants, hydraulic fluids, and coatings contribute to its environmental prevalence.[4][5] Given its potential for moderate persistence and high potential for bioaccumulation, understanding its degradation kinetics in soil and sediment is critical for accurate environmental risk assessment.[1]
Principles of Environmental Degradation Kinetics
The persistence of a chemical in the environment is commonly quantified by its degradation half-life (DT50), the time required for 50% of the applied substance to dissipate.[2] This process involves both biotic (biodegradation) and abiotic (e.g., hydrolysis, photolysis) pathways.[2] In soil and sediment, microbial activity is typically the primary driver of degradation.[6]
Factors influencing degradation rates are complex and interrelated:
-
Oxygen Status: Aerobic environments (with oxygen) and anaerobic environments (without oxygen) support different microbial communities with distinct metabolic capabilities. Degradation is often slower under anaerobic conditions, which are common in deeper sediment layers.[4]
-
Sorption: Hydrophobic compounds like IPPP tend to adsorb to organic carbon and clay particles in soil and sediment.[7] This sequestration can reduce the chemical's bioavailability to microorganisms, thereby slowing degradation.[8]
-
Environmental Parameters: Soil/sediment type, organic matter content, pH, temperature, and moisture all significantly impact microbial activity and, consequently, degradation rates.
Standardized laboratory simulation studies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD), are designed to measure degradation rates under controlled, reproducible conditions that simulate these environmental compartments.
Degradation of IPPP in Soil Matrices
Aerobic Soil Degradation & Data Gaps
Rationale for Using Analogue Data: In the absence of specific data, a scientifically sound approach is to use data from a well-studied structural analogue. Triphenyl phosphate (TPP, CAS 115-86-6) is the non-isopropylated parent compound of the IPPP family and serves as the most appropriate surrogate. Experimental data for TPP in loamy sand soil under aerobic conditions showed a half-life (DT50) of 37 days .[9] This value suggests that substances in this class are moderately persistent in soil.
Degradation Pathways in Soil
The most probable primary degradation pathway for aryl phosphates like IPPP is the enzymatic hydrolysis of the phosphate ester bonds.[4] This cleavage, mediated by microbial phosphatases, releases orthophosphate and the corresponding isopropyl-phenols and phenol. These phenolic intermediates are then typically susceptible to further microbial degradation, often involving ring-opening and eventual mineralization to CO₂.[4] An alternative initial step observed for related compounds is the microbial attack on the alkyl substituents (the isopropyl groups) prior to ester hydrolysis.[10]
Degradation of IPPP in Sediment Matrices
Aerobic and Anaerobic Sediment Degradation
Sediment represents a key environmental sink for hydrophobic compounds like IPPP.[7] The top layer of sediment may be aerobic, but deeper layers are typically anaerobic. Standard guidelines like OECD 308 evaluate degradation under both conditions.[4] Studies on a component of the IPPP mixture, isopropylphenyl diphenyl phosphate, confirmed that it biodegrades slowly in both aerobic and anaerobic freshwater sediment.[10]
Regulatory Extrapolation for Persistence: European technical guidance documents for risk assessment recommend that for persistent substances, the degradation rate in sediment should be considered ten times lower than in soil to account for the predominantly anaerobic conditions and reduced bioavailability.[4] Applying this precautionary principle to the analogue data for TPP yields an estimated default half-life.
-
Calculation: 37 days (TPP DT50 in soil) x 10 = 370 days (Estimated DT50 in sediment)
This extrapolated value classifies IPPP as persistent in sediment, aligning with regulatory concerns about its potential long-term presence and effects in aquatic ecosystems.[1]
Summary of Degradation Half-Life Data
The following table summarizes the degradation half-life values for IPPP based on the best available information, utilizing data from the structural analogue Triphenyl Phosphate (TPP). It is critical to recognize the basis of these values for proper application in risk assessment models.
| Matrix | Compound | Condition | Half-Life (DT50) | Data Type | Source(s) |
| Soil | Triphenyl Phosphate (TPP) | Aerobic | 37 days | Experimental | [9] |
| Sediment | Triphenyl Phosphate (TPP) | Anaerobic (Assumed) | ~370 days | Extrapolated | [4][9] |
Note: The sediment value is an estimation based on regulatory guidance which assumes the degradation rate is 10 times slower than in soil.[4]
Standardized Methodologies for Degradation Testing
To address the existing data gaps, standardized simulation tests are required. The OECD Guidelines for the Testing of Chemicals provide the framework for these studies, ensuring data quality and international acceptance.
OECD 307: Aerobic and Anaerobic Transformation in Soil
This guideline is designed to determine the rate and pathway of degradation in soil under controlled laboratory conditions.[9][11]
Experimental Protocol (Aerobic Study):
-
Soil Selection: A minimum of one fresh soil type is used, characterized by its texture, pH, organic carbon content, and microbial biomass.
-
Test Substance Preparation: The test substance, typically ¹⁴C-radiolabelled for accurate mass balance, is applied to the soil samples at a relevant concentration.
-
Incubation: Soil samples are maintained in the dark at a constant temperature (e.g., 20°C) and moisture level (e.g., 40-60% of max water holding capacity) for up to 120 days.[12][13]
-
Trapping Volatiles: A continuous flow of humidified air is passed through the incubation flasks. Evolved ¹⁴CO₂ (indicating mineralization) and volatile organic compounds are captured in appropriate traps (e.g., potassium hydroxide and ethylene glycol).
-
Sampling: Duplicate flasks are removed at predetermined intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, 120 days).
-
Extraction & Analysis: Soil is extracted using appropriate organic solvents. Extracts are analyzed via techniques like High-Performance Liquid Chromatography with Radiometric detection (HPLC-Radio) and/or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the parent compound and major transformation products.
-
Data Analysis: The decline of the parent compound concentration over time is used to calculate the DT50 and DT90 values using appropriate kinetic models (e.g., Single First-Order or FOCUS kinetics).
OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems
This guideline assesses degradation in intact water-sediment systems, which better simulates the conditions at the bottom of aquatic bodies.[4]
Experimental Protocol (Aerobic/Anaerobic System):
-
System Preparation: Intact sediment cores with their overlying water are collected from two different sites. The systems are allowed to equilibrate in the lab.
-
Test Substance Application: The ¹⁴C-labelled test substance is applied to the water phase of the systems.
-
Incubation: The systems are incubated in the dark at a constant temperature for up to 100 days.[4] For aerobic systems, the overlying water is gently aerated. For anaerobic systems, the headspace is purged with an inert gas like nitrogen.
-
Sampling and Analysis: At various time points, entire systems are sacrificed. The water and sediment phases are separated and analyzed for the parent compound, transformation products, and non-extractable residues. Evolved gases (¹⁴CO₂ and ¹⁴CH₄) are trapped and quantified.
-
Data Analysis: Degradation kinetics are calculated for the total system (water + sediment), providing DT50 values that reflect partitioning and degradation.
Visualizations
Experimental Workflow Diagram
Caption: Postulated metabolic pathway for IPPP degradation in the environment.
Conclusion and Future Research
Isopropylated Phenol Phosphate (IPPP) exhibits characteristics of a moderately persistent to persistent substance in soil and sediment. While direct experimental data on its degradation half-life are scarce in open literature, a read-across approach using data from its parent compound, triphenyl phosphate, combined with standard regulatory extrapolation factors, suggests a soil DT50 of approximately 37 days and a sediment DT50 potentially exceeding one year. The primary degradation mechanism is believed to be microbial hydrolysis of the ester bonds.
To refine future environmental risk assessments and reduce uncertainty, there is a clear and pressing need for high-quality experimental data generated for the specific IPPP mixture (CAS 68937-41-7) following standardized OECD 307 and 308 guidelines. Such studies would provide definitive DT50 values, elucidate the complete degradation pathway, identify major metabolites, and confirm the rate of mineralization, ensuring a more robust protection strategy for terrestrial and aquatic ecosystems.
References
-
Washington State Department of Health. (2018, September 12). CAS RN 68937-41-7 Substance Name Isopropylated trip. Retrieved from [Link]
-
UK Environment Agency. (2009). Environmental risk evaluation report: Isopropylated triphenyl phosphate (CAS nos. 28108-99-8, 26967-76-0 & 68937-41-7). GOV.UK. Retrieved from [Link]
-
European Chemicals Agency. Phenol, isopropylated, phosphate (3:1) - Registration Dossier. ECHA. Retrieved from [Link]
-
OECD. (2002). Test No. 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems. OECD Guidelines for the Testing of Chemicals, Section 3. Paris: OECD Publishing. Retrieved from [Link]
-
Aerosol and Air Quality Research. (2022, July 15). An Overview: Organophosphate Flame Retardants in the Atmosphere. Retrieved from [Link]
-
MDPI. (2025, August 8). Environmental fate and effects of organophosphate flame retardants in the soil-plant system. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Phenol, isopropylated, phosphate (3:1). PubChem. Retrieved from [Link]
-
Vermont Department of Health. (n.d.). Isopropylated triphenyl phosphate (IPTPP) (CAS 68937-41-7). Retrieved from [Link]
-
European Chemicals Agency. Phenol, isopropylated, phosphate (3:1) - Registration Dossier Detail. ECHA. Retrieved from [Link]
-
MDPI. (2022, January 17). Spatiotemporal Distribution and Analysis of Organophosphate Flame Retardants in the Environmental Systems: A Review. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017, June 6). [Progress in environmental exposure of organophosphate flame retardants]. PubMed. Retrieved from [Link]
-
European Chemicals Agency. Auto flammability - Registration Dossier. ECHA. Retrieved from [Link]
-
European Chemicals Agency. Tris(methylphenyl) phosphate - Registration Dossier. ECHA. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Triphenyl Phosphate. Safer Chemical Ingredients List (SCIL). Retrieved from [Link]
-
ibacon GmbH. (n.d.). OECD 307: Aerobic and Anaerobic Transformation in Soil. Retrieved from [Link]
-
BiotecnologieBT. (n.d.). Environmental fate. Retrieved from [Link]
-
Safety data sheet. (2024, January 2). Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, June 26). Triphenyl phosphate and diphenyl phosphate - Evaluation statement. Retrieved from [Link]
-
OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals, Section 3. Paris: OECD Publishing. Retrieved from [Link]
-
Ataman Kimya. (n.d.). ISOPROPYLATED TRIPHENYL PHOSPHATE. Retrieved from [Link]
-
California Office of Environmental Health Hazard Assessment (OEHHA). (2000, September). Appendix G - Chemical Specific Soil Half Lives. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Determination of soil biodegradation half-lives from simulation testing under aerobic laboratory conditions: A kinetic model approach. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Isopropylphenyl diphenyl phosphate. PubChem. Retrieved from [Link]
-
National Pesticide Information Center. (n.d.). PESTICIDE HALF-LIFE. Oregon State University. Retrieved from [Link]
-
Situ Biosciences. (n.d.). OECD 308: Aerobic and Anaerobic Transformation in Aquatic Sediment Systems. Retrieved from [Link]
-
MDPI. (2025, August 30). Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. Retrieved from [Link]
-
MDPI. (2025, August 7). Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. Retrieved from [Link]
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- 13. researchgate.net [researchgate.net]
Methodological & Application
GC-MS Method Development for the Analysis of Isopropyl Phenyl Phosphate (IPP): A Comprehensive Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, scientifically-grounded framework for the development and validation of a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the analysis of Isopropyl Phenyl Phosphate (IPP). IPP, also known as isopropylaled triphenyl phosphate, is not a single chemical entity but rather a complex isomeric mixture of mono-, di-, and tri-isopropylated phenyl phosphates.[1][2] It sees widespread use as a flame retardant and plasticizer in a variety of consumer and industrial products, including PVC, polyurethane, and hydraulic fluids.[3] Due to its persistence and potential for bioaccumulation, regulatory bodies such as the United States Environmental Protection Agency (U.S. EPA) have placed restrictions on its use, making its accurate quantification in diverse matrices a critical analytical challenge.[3]
This guide moves beyond a simple recitation of steps to explain the causality behind experimental choices. We will explore a comprehensive workflow from sample preparation and extraction to instrumental analysis and data processing, with a focus on achieving high sensitivity, selectivity, and reproducibility. The protocols described herein are designed to be self-validating systems, incorporating internal standard methodologies to ensure trustworthiness and accuracy.
The Analytical Challenge: Understanding Isopropyl Phenyl Phosphate
The primary challenge in analyzing IPP lies in its nature as a complex technical mixture. Commercial IPP products contain triphenyl phosphate and a variable distribution of phenyl groups substituted with one, two, or three isopropyl groups.[4][5] This results in a chromatogram with multiple peaks corresponding to different isomers, rather than a single, sharp peak.
Key considerations for method development include:
-
Isomeric Complexity: The analytical method must be capable of chromatographically separating the major isomeric groups to the extent required for the analytical goal.
-
Quantification Strategy: Due to the lack of certified reference standards for every single isomer, quantification is typically performed by summing the responses of the isomer groups and calculating the total concentration against a technical IPP standard.[2]
-
Matrix Diversity: IPP can be found in various matrices, including air, dust, water, and solid consumer products, each presenting unique extraction and cleanup challenges.[1][3][6]
The logical approach, therefore, is to develop a method that is robust enough to handle this complexity and versatile enough for multiple sample types. GC-MS is the technique of choice, offering the necessary chromatographic resolution and the high selectivity of a mass-selective detector.[1]
Sample Preparation: From Matrix to Measurable Extract
The goal of sample preparation is to efficiently extract IPP from the sample matrix while minimizing co-extraction of interfering compounds. The choice of technique is dictated by the matrix.
Extraction from Environmental & Solid Samples
For matrices like dust, soil, or cryomilled consumer products (e.g., foam, textiles), solvent extraction with sonication is a highly effective and common technique.[7]
Causality Behind the Choice of Solvent: The solvent system must effectively solubilize the target analytes. A mixture of a non-polar solvent (like n-hexane or toluene) and a more polar solvent (like acetone or dichloromethane) is often employed to create a medium that can efficiently extract semi-polar organophosphate flame retardants (OPFRs).[6][7][8] Ultrasonication provides the energy to disrupt the sample matrix, enhancing the solvent's penetration and improving extraction efficiency.[6][9]
Protocol 1: Ultrasonic Extraction of Solid Samples
-
Aliquoting: Accurately weigh approximately 0.1–0.5 g of the homogenized solid sample into a glass centrifuge tube.
-
Internal Standard Spiking: Spike the sample with a known amount of an internal standard solution. Deuterated triphenyl phosphate (TPP-d15) is an excellent choice due to its chemical similarity to the analytes and its absence in samples.[1] This step is critical as the internal standard corrects for analyte loss during preparation and for variations in injection volume.
-
Solvent Addition: Add 5-10 mL of an appropriate extraction solvent mixture (e.g., n-hexane:acetone 3:1 v/v or toluene).[6][7]
-
Extraction: Tightly cap the tube, vortex for 1 minute, and place it in an ultrasonic bath for 30 minutes.[6]
-
Centrifugation: Centrifuge the sample at ~2500 rpm for 10 minutes to pellet the solid particles.[10]
-
Extract Collection: Carefully transfer the supernatant to a clean collection tube.
-
Repeat Extraction: Repeat steps 3-6 two more times, combining the supernatants to ensure exhaustive extraction.
-
Concentration: Concentrate the pooled extract to approximately 1 mL under a gentle stream of nitrogen.
Purification via Solid-Phase Extraction (SPE)
For complex or "dirty" sample extracts, a cleanup step is essential to remove matrix components that could interfere with GC analysis or contaminate the system.[1] SPE is a reliable method for this purification.
Causality Behind SPE: SPE separates compounds based on their physical and chemical properties. For OPFRs, a normal-phase sorbent like Florisil (a magnesium silicate gel) is effective.[10] The less polar IPP analytes are retained less strongly than highly polar matrix interferences, allowing for selective elution.
Protocol 2: Florisil SPE Cleanup
-
Cartridge Conditioning: Pass 6 mL of n-hexane through a Florisil SPE cartridge (e.g., 500 mg, 6 mL) using a vacuum manifold. Do not allow the sorbent to go dry.[10]
-
Sample Loading: Load the 1 mL concentrated sample extract from the previous step onto the cartridge.
-
Analyte Elution: Elute the target analytes using 8-10 mL of an ethyl acetate/n-hexane mixture. The exact ratio may require optimization, but a 90:10 (v/v) mixture of n-hexane:acetone is also reported to be effective.[10] Collect the eluate.
-
Final Concentration & Solvent Exchange: Evaporate the eluate to near dryness under a nitrogen stream. Reconstitute the residue in a known volume (e.g., 500 µL) of a solvent suitable for GC injection, such as toluene or isooctane. The sample is now ready for GC-MS analysis.
Workflow for Sample Preparation
The following diagram illustrates the comprehensive workflow for sample extraction and cleanup.
Caption: Workflow for solid sample extraction and SPE cleanup.
GC-MS Instrumental Method
The instrumental setup is designed for optimal separation of the IPP isomers and sensitive, selective detection.
Gas Chromatography (GC) Parameters
The key to a good separation is the analytical column and the oven temperature program.
-
Column Selection: A low-to-mid polarity column, such as a DB-5MS or equivalent (5%-phenyl)-methylpolysiloxane phase, provides excellent resolving power for OPFRs.[6][11] A longer column (e.g., 60 m) can provide enhanced separation of closely eluting isomers.[6]
-
Injection Technique: Splitless injection is employed for trace analysis to ensure the maximum amount of analyte is transferred to the column, thereby maximizing sensitivity.[6]
-
Oven Program: A carefully controlled temperature ramp is critical. Starting at a relatively low temperature allows for the separation of more volatile compounds, while a slow ramp to a high final temperature ensures the elution of heavier, less volatile IPP isomers.
Mass Spectrometry (MS) Parameters
The mass spectrometer is operated to provide both qualitative confirmation and quantitative data.
-
Ionization: Standard Electron Ionization (EI) at 70 eV is highly robust and generates reproducible fragmentation patterns that are useful for compound identification.[6]
-
Acquisition Mode: For quantitative analysis, Selected Ion Monitoring (SIM) mode is vastly superior to full scan mode.[1][6] In SIM mode, the mass spectrometer only monitors a few specific, characteristic ions for each target analyte. This dramatically increases the dwell time on the ions of interest, significantly improving the signal-to-noise ratio and lowering detection limits.
Causality Behind Ion Selection: The ions chosen for SIM analysis must be both abundant in the mass spectrum and specific to the compound of interest to avoid interference from matrix components. The molecular masses of IPP isomers are known (e.g., mono-IPP: 368.4 g/mol , di-IPP: 410.4 g/mol , tri-IPP: 452.5 g/mol ).[1] One must acquire full scan spectra of available standards to identify the most intense and unique fragment ions to serve as the primary (quantifier) and secondary (qualifier) ions. The presence of qualifier ions at the correct retention time and in the correct ratio to the quantifier ion provides confident identification.
Table 1: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Column | DB-5MS (or equivalent), 30-60 m x 0.25 mm ID, 0.25 µm film | Industry standard for semi-volatile compounds, provides good resolution.[6] |
| Carrier Gas | Helium, constant flow ~1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet Mode | Splitless | Maximizes sensitivity for trace-level analysis.[6] |
| Inlet Temp | 290 °C | Ensures rapid volatilization of high-boiling point analytes without degradation. |
| Injection Vol. | 1.0 µL | Standard volume for modern autosamplers. |
| Oven Program | Initial: 80 °C, hold 2 min Ramp: 15 °C/min to 300 °C Hold: 10 min | Optimized ramp for separation of various OPFR isomers.[6] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard, robust, and produces searchable libraries. |
| Ion Source Temp | 280 °C | Standard operating temperature for EI source.[6] |
| Quadrupole Temp | 150 °C | Typical temperature to maintain mass accuracy.[11] |
| Interface Temp | 290 °C | Prevents condensation of analytes in the transfer line.[11] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Provides superior sensitivity and selectivity for quantification.[1] |
Calibration, Quantification, and Validation
A robust method requires proper calibration and validation to ensure the data generated is accurate and defensible.
Calibration
The method is calibrated using the internal standard approach. A series of calibration standards containing known concentrations of the IPP technical mixture and a constant concentration of the internal standard (TPP-d15) are analyzed. A calibration curve is generated by plotting the peak area ratio (IPP isomer group area / TPP-d15 area) against the concentration of the IPP mixture.[1] A linear fit is often sufficient, but for a wide concentration range, a quadratic fit may be more appropriate.[2]
Method Validation and Performance
Key validation parameters should be assessed to define the method's capabilities.
Table 2: Typical Method Performance Characteristics
| Parameter | Typical Target Value | Description |
| Linearity (R²) | > 0.99 | Demonstrates a direct proportional relationship between instrument response and concentration.[5] |
| Recovery | 70 - 120% | The percentage of analyte recovered through the entire sample preparation process.[1][12] |
| Precision (RSD) | < 15% | Measures the repeatability of the method on replicate samples.[12] |
| Limit of Quantification (LOQ) | Matrix-dependent | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.[1][8] |
Logical Flow of GC-MS Data Acquisition and Processing
The following diagram outlines the logical steps from sample injection to final concentration reporting.
Caption: Logical workflow for GC-MS data acquisition and quantification.
Conclusion
The GC-MS method detailed in this application note provides a robust, sensitive, and reliable framework for the analysis of isopropyl phenyl phosphate in a variety of complex matrices. By understanding the causal principles behind each step—from the selection of extraction solvents and SPE sorbents to the optimization of GC-MS parameters—researchers can confidently develop and validate a method tailored to their specific analytical needs. The use of an internal standard is paramount for achieving the accuracy required for regulatory compliance and research applications. This comprehensive approach ensures that the data generated is not only precise but also trustworthy and scientifically sound.
References
-
Rosenberger, W., Schuchardt, S., Hebisch, R., Brock, T.H., Hartwig, A., & MAK Commission. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS). The MAK Collection for Occupational Health and Safety, 6(1). Available at: [Link]
-
Chen, C., et al. (2022). Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes. International Journal of Environmental Research and Public Health, 19(15), 9689. Available at: [Link]
-
Shimadzu. (n.d.). Analysis of PIP (3:1) in Plastic by Py/TD-GC-MS. Shimadzu Corporation. Available at: [Link]
-
Department of Toxic Substances Control, California EPA. (2019). Sample Preparation for the Analysis of Organophosphate and Brominated Flame Retardants in Consumer Products Using Sonication. Standard Operating Procedure. Available at: [Link]
-
MAK Commission, et al. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS). ResearchGate. Available at: [Link]
-
García-López, M., et al. (2009). Determination of organophosphate flame retardants and plasticizers in sediment samples using microwave-assisted extraction and gas chromatography with inductively coupled plasma mass spectrometry. Analytica Chimica Acta, 654(2), 153-160. Available at: [Link]
-
Rosenberger, W., et al. (2022). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS). ZORA (Zurich Open Repository and Archive). Available at: [Link]
-
Department of Toxic Substances Control, California EPA. (2019). Determination of Organophosphate and Brominated Flame Retardants in House Dust and Consumer Products by Gas Chromatography – Tandem Mass Spectrometry. Standard Operating Procedure. Available at: [Link]
-
Chiron AS. (n.d.). PIP (3:1) and TIPPP. Chiron AS. Available at: [Link]
-
MRIGlobal. (n.d.). A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method to Quantitate Organophosphate Flame Retardants, Isopropylated Phenyl Phosphate (IPP) and Triphenyl Phosphate (TPHP). Poster Presentation. Available at: [Link]
-
Behl, M., et al. (2018). Development and Validation of an Analytical Method to Quantitate Tris(chloroisopropyl)phosphate in Rat and Mouse Plasma using Gas Chromatography with Flame Photometric Detection. Journal of Analytical Toxicology, 42(8), 547-555. Available at: [Link]
-
Król, M., et al. (2025). Ultra-Sensitive Analysis of Organophosphorus Compounds by Comparative GC-FPD and GC-ICP-MS: Implications for Chemical Warfare Agent Detection. Molecules, 30(21), 4889. Available at: [Link]
- Google Patents. (n.d.). CN102662020B - GC-MS detection method for phosphate ester flame retardant plasticizers in textiles.
-
Agilent Technologies. (n.d.). Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Application Note. Available at: [Link]
-
Sühring, S., et al. (2023). Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish. Chemosphere, 321, 138084. Available at: [Link]
-
Li, Y., et al. (2024). Rapid and Comprehensive Analysis of 41 Harmful Substances in Multi-Matrix Products by Gas Chromatography–Mass Spectrometry Using Matrix-Matching Calibration Strategy. Molecules, 29(10), 2244. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. shimadzu.com [shimadzu.com]
- 4. chiron.no [chiron.no]
- 5. mriglobal.org [mriglobal.org]
- 6. Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. CN102662020B - GC-MS detection method for phosphate ester flame retardant plasticizers in textiles - Google Patents [patents.google.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
High-Performance Extraction and Quantitation of Isopropylphenyl Phosphate (IPPP) Isomers in Indoor Dust
Application Note: AN-OPE-2026
Strategic Overview
Isopropylphenyl phosphate (IPPP) is a high-production volume organophosphate ester (OPE) widely used as a flame retardant and plasticizer, often found in commercial mixtures such as Reofos or as a component of Firemaster 550. Unlike single-molecule contaminants, IPPP exists as a complex mixture of isomers (ortho-, meta-, and para-substituted isopropyl groups on one to three phenyl rings).[1]
This complexity presents a unique analytical challenge: isomeric resolution . Standard protocols often fail to separate these isomers from the matrix or co-eluting interferences. This application note details a self-validating protocol for the extraction, fractionation, and quantification of IPPP isomers from indoor dust, utilizing Ultrasonic-Assisted Extraction (UAE) coupled with Silica-based Solid Phase Extraction (SPE) and GC-MS/MS analysis.
Why This Protocol?
-
Matrix Elimination: Indoor dust is lipid-rich and sulfur-heavy. This protocol uses a specific Silica fractionation step to separate non-polar interferences (PAHs, PCBs) from the moderately polar IPPP fraction.
-
Isomer Specificity: We utilize GC-MS/MS in Multiple Reaction Monitoring (MRM) mode to distinguish IPPP homologues (mono-, di-, and tri-isopropyl) based on specific fragmentation patterns.
-
High Throughput: The UAE approach reduces solvent consumption and time compared to traditional Soxhlet extraction without compromising recovery.
Reagents & Standards
Critical Quality Attribute (CQA): OPEs are ubiquitous in laboratory environments (plastics, parafilm, detergents). All glassware must be baked at 450°C for 4 hours prior to use. Do not use plastic pipette tips for transferring extracts unless certified OPE-free.
| Reagent | Grade/Specification | Purpose |
| Acetone | HPLC Grade / Pesticide Residue Grade | Extraction Solvent (Polar component) |
| n-Hexane | HPLC Grade / Pesticide Residue Grade | Extraction Solvent (Non-polar component) |
| Dichloromethane (DCM) | HPLC Grade | SPE Elution Solvent |
| Silica Gel | 60 Å, 63-200 µm, Activated at 130°C (overnight) | SPE Sorbent |
| Sodium Sulfate ( | Anhydrous, Baked at 450°C | Water removal |
| Copper Granules | Activated with HCl | Sulfur removal |
| Internal Standard (IS) | Quantitation Surrogate | |
| Native Standard | Technical IPPP Mixture (e.g., Reofos 50/65/95) | Calibration |
Sample Preparation & Extraction Workflow
Pre-Analytical Processing
Indoor dust is heterogeneous. To ensure reproducibility:
-
Sieving: Sieve vacuum cleaner dust through a 500 µm stainless steel mesh to remove hair, lint, and large grit.
-
Homogenization: Mix the sieved fraction thoroughly.
-
Aliquot: Weigh 50 mg (± 0.5 mg) of dust into a 15 mL amber glass centrifuge tube.
Ultrasonic-Assisted Extraction (UAE)
Causality: We use a Hexane:Acetone (1:1) mix. Acetone swells the organic matter in dust, releasing trapped OPEs, while Hexane solubilizes the hydrophobic backbone of the IPPP isomers.
-
Spiking: Add 20 ng of
-TPHP internal standard to the dust. Allow to equilibrate for 30 minutes. -
Solvent Addition: Add 2 mL of Hexane:Acetone (1:1 v/v).
-
Ultrasonication: Sonicate for 20 minutes in a water bath (maintain temp < 30°C to prevent degradation).
-
Centrifugation: Centrifuge at 3500 rpm for 10 minutes.
-
Supernatant Collection: Transfer the supernatant to a clean glass tube.
-
Repeat: Repeat steps 2-5 twice more. Combine all supernatants (Total volume ~6 mL).
-
Concentration: Evaporate the combined extract to ~1 mL under a gentle stream of nitrogen. Do not evaporate to dryness, as OPEs can adsorb irreversibly to glass walls.
Purification (Solid Phase Extraction)
The Self-Validating Step: This fractionation separates non-polar interferences (Fraction 1) from the target OPEs (Fraction 2). If IPPP is found in Fraction 1, the silica is too active; if retained after Fraction 2, it is too deactivated.
Cartridge Preparation:
-
Pack a glass SPE cartridge with 1 g activated Silica Gel .
-
Top with 0.5 g anhydrous
. -
Condition with 5 mL Hexane.[2]
Elution Protocol:
-
Load: Transfer the 1 mL concentrated extract onto the cartridge.
-
Wash (Fraction 1): Elute with 10 mL Hexane:DCM (1:1 v/v) .
-
Discard this fraction (Contains PAHs, PCBs, aliphatic hydrocarbons).
-
-
Elute (Fraction 2 - Target): Elute with 10 mL Acetone (or Ethyl Acetate).
-
Collect this fraction (Contains IPPP and other OPEs).
-
-
Final Concentration: Evaporate Fraction 2 to near dryness, solvent exchange into Isooctane (final volume 200 µL) for GC-MS analysis. Add activated copper granules if sulfur precipitation is visible.
Instrumental Analysis (GC-MS/MS)[2][3][4][5][6][7][8]
System: Agilent 7890B GC / 7000D Triple Quadrupole MS (or equivalent). Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm).
GC Parameters[9]
-
Injection: 1 µL, Splitless (Pulse pressure 25 psi for 0.5 min).
-
Inlet Temp: 280°C.
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Oven Program:
-
60°C (hold 1 min)
-
30°C/min to 200°C
-
5°C/min to 310°C (hold 5 min)[2]
-
MS/MS Parameters (MRM Mode)
IPPP isomers fragment heavily. We target the molecular ion to specific aryl fragments.
| Compound Class | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Mono-IPPP | 368.1 | 326.1 | 20 | 50 |
| Mono-IPPP (Qual) | 368.1 | 215.1 | 35 | 50 |
| Di-IPPP | 410.2 | 368.1 | 25 | 50 |
| Tri-IPPP | 452.2 | 325.1 | 30 | 50 |
| 341.1 | 226.1 | 30 | 50 |
Note: IPPP is a mixture.[3][4] Quantify by summing the areas of all peaks matching the specific transitions for Mono-, Di-, and Tri-substituted homologues.
Visualized Workflow (DOT Diagram)
Figure 1: Step-by-step workflow for the extraction and fractionation of IPPP from indoor dust samples.
QA/QC: The Self-Validating System
To ensure scientific integrity, every batch must include:
-
Procedural Blank: Run sodium sulfate through the entire process. Acceptance Criteria: IPPP levels < 5% of the lowest calibration point.
-
Matrix Spike: Spike a dust sample with native IPPP prior to extraction. Acceptance Criteria: Recovery 70–120%.
-
Internal Standard Recovery: Monitor
-TPHP. Acceptance Criteria: 60–130%. If <60%, matrix suppression in the MS source is likely; dilute extract and re-inject.
References
-
Phillips, A. L., et al. (2018). "Ultrasound-assisted extraction of organophosphate esters from indoor dust." Environmental Science & Technology.
-
Brandsma, S. H., et al. (2014). "Organophosphorus flame retardants and plasticizers in Dutch indoor dust." Science of The Total Environment.
-
Van den Eede, N., et al. (2011). "Analytical developments and preliminary assessment of human exposure to organophosphate flame retardants from indoor dust." Environment International.
-
U.S. EPA.[1][5] (2007). "Method 3550C: Ultrasonic Extraction." SW-846 Update IV.
Sources
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. Organophosphate Flame Retardants in Indoor Dust in the Tampa Bay (Florida) Area - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analytical method development for determining polycyclic aromatic hydrocarbons and organophosphate esters in indoor dust based on solid phase extraction and gas chromatography/mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. epa.gov [epa.gov]
Application Note: High-Sensitivity Quantification of Organophosphate Ester (OPE) Metabolites in Biological Fluids via LC-MS/MS
This Application Note is structured as a high-level technical guide for analytical chemists and toxicologists. It synthesizes current "gold standard" methodologies for the quantification of Organophosphate Ester (OPE) metabolites, focusing on the critical challenges of background contamination and matrix interference.
Executive Summary
Organophosphate esters (OPEs) have ubiquitously replaced polybrominated diphenyl ethers (PBDEs) as flame retardants and plasticizers. Consequently, human exposure is widespread, necessitating robust biomonitoring. This guide details a validated protocol for quantifying OPE metabolites (e.g., DPHP, BDCIPP, DNBP) in human urine and serum.
Key Technical Differentiators:
-
Contamination Control: Implementation of an "Isolator Column" strategy to separate system background from analytes.
-
Matrix Management: Optimized enzymatic hydrolysis and Weak Anion Exchange (WAX) Solid Phase Extraction (SPE).
-
Detection: Negative-mode ESI LC-MS/MS with dynamic MRM (dMRM).
The Analytical Challenge: The "Ubiquity Problem"
The primary failure mode in OPE analysis is not sensitivity, but selectivity against background . OPEs are present in laboratory air, plastic tubing, solvent bottles, and even HPLC pump seals.
-
False Positives: Without specific intervention, "system peaks" from the LC pump will co-elute with the analyte, artificially inflating concentrations.
-
Matrix Effects: Urinary conjugates (glucuronides) require precise deconjugation; incomplete hydrolysis leads to underestimation of total body burden.
Experimental Design & Strategy
The "Isolator Column" Setup
To distinguish between OPEs present in the sample and OPEs leaching from the LC system, an Isolator (Delay) Column is installed between the solvent mixer and the autosampler.
-
Mechanism: Contaminants from the mobile phase/pump are trapped on the Isolator Column during equilibration. When the gradient begins, these contaminants elute and reach the analytical column after the sample (which is injected directly). This creates a chromatographic offset, resolving the "System Peak" from the "Sample Peak."
Figure 1: Schematic of the LC system modification. The Isolator Column retards the elution of system-derived background, separating it from the sample analyte.
Sample Preparation Protocol (Urine)
OPEs are metabolized to dialkyl/diaryl phosphates (DAPs) and excreted in urine, often conjugated.
Reagents & Materials[1][2][3][4][5][6][7][8]
-
Enzyme:
-glucuronidase (Helix pomatia or Recombinant). Note: Sulfatase activity is generally not required for major OPE metabolites.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
SPE Cartridge: Waters Oasis WAX (60 mg, 3 mL) or Phenomenex Strata-X-AW. Rationale: DAPs are acidic (pKa ~1-2); Mixed-mode Anion Exchange provides superior cleanup over C18.
-
Internal Standards: Isotopically labeled analogs (e.g., d10-DPHP, d10-BDCIPP) added before any manipulation.
Step-by-Step Workflow
-
Thawing & Aliquoting: Thaw urine at room temperature. Vortex. Transfer 1.0 mL to a clean glass tube.
-
Internal Standard Addition: Spike with 10 µL of IS mix (100 ng/mL). Equilibrate for 15 min.
-
Enzymatic Hydrolysis:
-
Add 1.0 mL Acetate Buffer (1M, pH 5.0).
-
Add 20 µL
-glucuronidase (>1000 units). -
Incubate: 37°C for 12 hours (overnight) or 4 hours (if using high-activity recombinant enzyme).
-
-
SPE Loading (Oasis WAX):
-
Condition: 2 mL MeOH.
-
Equilibrate: 2 mL Water (HPLC grade).
-
Load: Hydrolyzed urine sample (gravity flow or low vacuum).
-
-
Wash Steps (Critical for Matrix Removal):
-
Elution:
-
Elute with 2 mL Methanol containing 5% Ammonium Hydroxide (NH4OH) .
-
Mechanism:[3] High pH deprotonates the amine on the WAX sorbent, releasing the acidic OPE metabolites.
-
-
Reconstitution:
-
Evaporate to dryness under
(35°C). -
Reconstitute in 100 µL Mobile Phase A/B (90:10). Filter (0.2 µm PTFE) if cloudy.
-
Figure 2: Sample preparation workflow emphasizing the Weak Anion Exchange (WAX) mechanism for acidic metabolite recovery.
LC-MS/MS Method Parameters
Chromatography[1][3][4][5][7][8][9][10]
-
Analytical Column: Waters ACQUITY BEH C18 (100mm x 2.1mm, 1.7µm) or Agilent ZORBAX RRHD Eclipse Plus C18.
-
Isolator Column: C18 (50mm x 2.1mm, 3-5µm). Must have higher volume/retention than the head of the analytical column to effectively delay background.
-
Mobile Phase A: Water + 0.1% Acetic Acid (or 5mM NH4OAc).
-
Mobile Phase B: Acetonitrile (or Methanol).
-
Flow Rate: 0.3 - 0.4 mL/min.
Mass Spectrometry (ESI Negative Mode)
Most OPE metabolites are phosphate diesters and ionize best in Negative Electrospray Ionization (ESI-) .
Table 1: MRM Transitions for Key OPE Metabolites
| Analyte | Full Name | Precursor (m/z) | Product (m/z) | Collision Energy (V) |
| DPHP | Diphenyl phosphate | 249.0 | 93.0 (Phenol) | 25 |
| BDCIPP | Bis(1,3-dichloro-2-propyl) phosphate | 378.9 | 35.0 (Cl-) | 15 |
| BCIPP | Bis(1-chloro-2-propyl) phosphate | 295.0 | 35.0 (Cl-) | 15 |
| DNBP | Di-n-butyl phosphate | 209.1 | 79.0 (PO3-) | 20 |
| BBOEP | Bis(2-butoxyethyl) phosphate | 297.1 | 199.1 | 18 |
| BCEP | Bis(2-chloroethyl) phosphate | 220.9 | 35.0 (Cl-) | 15 |
Note: For chlorinated OPEs (BDCIPP, BCIPP), the chloride ion (m/z 35) is often the most sensitive fragment, though non-specific. Use a secondary transition (e.g., loss of chloroalkyl group) for confirmation if sensitivity allows.
Quality Assurance & Troubleshooting
Handling Background Contamination
If you observe peaks in your "Solvent Blank":
-
Calculate Retention Time (RT) Shift: The contaminant peak should elute after the analyte peak if the isolator column is working.
-
Bake Glassware: All glassware must be baked at 400°C for 4 hours to remove organic residues.
-
Solvent Test: Test each solvent bottle individually. MeOH is a common source of OPE contamination.
Method Validation Criteria
-
Linearity:
over 0.1 – 100 ng/mL. -
Recovery: 80-120% for spiked matrix samples.
-
Matrix Effect: Calculate as
. If suppression > 20%, increase dilution or optimize SPE wash.
References
-
Centers for Disease Control and Prevention (CDC). "Laboratory Procedure Manual: Organophosphate Flame Retardants (OPFRs) in Urine." CDC/NCHS, 2019. [Link]
-
Hoffman, K., et al. "High-Throughput Analysis of Organophosphate Flame Retardant Metabolites in Urine." Environment International, vol. 88, 2016, pp. 264-264. [Link]
-
Van den Eede, N., et al. "Analytical developments and preliminary assessment of human exposure to organophosphate flame retardants from indoor dust." Environment International, vol. 37, no. 2, 2011, pp. 454-461. [Link]
-
Schindler, B.K., et al. "Monitoring of organophosphate flame retardants in biological samples." Analytical and Bioanalytical Chemistry, vol. 395, 2009, pp. 441-449. [Link]
-
Su, G., et al. "Let's Go Green: Enzymatic Hydrolysis as a Sample Preparation Step for the Analysis of Organophosphate Ester Metabolites in Urine." Analytical Chemistry, vol. 88, no. 2, 2016. [Link]
Sources
Application Note & Protocol: A Comprehensive Guide to the Synthesis of Tris(isopropylphenyl) Phosphate from Isopropylphenol
Abstract: This document provides a detailed protocol and in-depth scientific rationale for the synthesis of tris(isopropylphenyl) phosphate (IPPP), a commercially significant flame retardant and plasticizer. The primary synthesis route detailed herein involves the phosphorylation of isopropylphenol using phosphorus oxychloride (POCl₃). This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering insights into reaction mechanisms, step-by-step experimental procedures, purification techniques, characterization methods, and critical safety considerations.
Introduction and Scientific Background
Tris(isopropylphenyl) phosphate, often referred to as IPPP or isopropylated triphenyl phosphate, is not a single molecular entity but rather a complex mixture of organophosphate esters.[1] It is widely utilized in industrial applications as a flame retardant and plasticizer in materials such as PVC, polyurethane foams, and electronic components.[2] The core structure consists of a central phosphate group bonded to three isopropyl-substituted phenyl rings.
The commercial product's physical and chemical properties, including viscosity and flame retardancy, are determined by the degree and position (ortho, meta, para) of isopropyl substitution on the phenyl rings.[3] The synthesis is typically achieved by reacting isopropylphenol with a suitable phosphorylating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a catalyst.[2][4] This document elucidates this prevalent synthesis method, providing the necessary details for its successful laboratory-scale replication.
Reaction Mechanism and Stoichiometry
The synthesis of tris(isopropylphenyl) phosphate from isopropylphenol and phosphorus oxychloride is a classic example of esterification, specifically, the formation of a phosphate triester. The reaction proceeds via a nucleophilic substitution mechanism where the oxygen atom of the isopropylphenol's hydroxyl group acts as a nucleophile, attacking the highly electrophilic phosphorus atom of phosphorus oxychloride.[5][6]
The reaction occurs in three successive steps, with one molecule of isopropylphenol displacing one chlorine atom from the POCl₃ molecule at each step. Hydrogen chloride (HCl) gas is liberated as a byproduct in each substitution.
Overall Reaction: 3 (CH₃)₂CHC₆H₄OH + POCl₃ → OP(OC₆H₄CH(CH₃)₂)₃ + 3 HCl
The presence of a catalyst, such as a Lewis acid (e.g., magnesium chloride, aluminum chloride) or a base, is common in industrial processes to enhance the reaction rate.[4][7][8] The catalyst polarizes the P-Cl bond, making the phosphorus atom more susceptible to nucleophilic attack. The removal of the HCl byproduct, often facilitated by heating or applying a vacuum, helps to drive the reaction to completion according to Le Châtelier's principle.[8]
Caption: Overall reaction scheme for the synthesis of IPPP.
Detailed Experimental Protocol
This protocol describes a representative laboratory-scale synthesis. Quantities can be scaled as needed, with appropriate adjustments to equipment and reaction times.
Materials and Equipment
Table 1: Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| 4-Isopropylphenol | ≥98% | Sigma-Aldrich | Starting material. Can be a mixture of isomers. |
| Phosphorus Oxychloride (POCl₃) | ≥99% | Acros Organics | Highly corrosive and water-reactive. |
| Magnesium Chloride (MgCl₂) | Anhydrous, ≥98% | Fisher Scientific | Catalyst. |
| Toluene | Anhydrous | J.T. Baker | Reaction solvent (optional). |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% | EMD Millipore | For preparing wash solution. |
| Deionized Water | For washing. | ||
| Diethyl Ether | ACS Grade | For extraction/precipitation. |
Equipment:
-
Three-neck round-bottom flask (500 mL)
-
Reflux condenser with a gas outlet to a scrubber (containing NaOH solution)
-
Pressure-equalizing dropping funnel (100 mL)
-
Heating mantle with a magnetic stirrer and stir bar
-
Thermometer or thermocouple
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Vacuum distillation apparatus
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Safety Precautions
-
Phosphorus oxychloride (POCl₃) is extremely corrosive, toxic upon inhalation, and reacts violently with water to produce HCl and phosphoric acid.[9] All manipulations must be performed in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including chemical splash goggles, a face shield, a lab coat, and heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton).[10]
-
The reaction generates hydrogen chloride (HCl) gas , which is corrosive and toxic. The reaction apparatus must be vented to a gas scrubber.
-
The reaction can be exothermic . Maintain controlled addition of POCl₃ and have an ice bath ready for emergency cooling.[6]
-
Tris(isopropylphenyl) phosphate may cause organ damage through prolonged or repeated exposure.[11] Handle the final product with care.
Synthesis Procedure
Caption: Experimental workflow for IPPP synthesis and purification.
-
Reaction Setup: Assemble the three-neck flask with a magnetic stirrer, heating mantle, reflux condenser, and dropping funnel in a fume hood. Connect the condenser outlet to a gas scrubber. Ensure all glassware is dry.
-
Reagent Charging: Charge the flask with 4-isopropylphenol (e.g., 1.0 mole, 136.19 g) and anhydrous magnesium chloride (e.g., 0.5 g, ~0.005 mole).
-
POCl₃ Addition: Add phosphorus oxychloride (e.g., 0.33 mole, 50.6 g, 30.5 mL) to the dropping funnel. Begin stirring the flask contents and add the POCl₃ dropwise over approximately 1 hour. The initial reaction is exothermic; maintain the temperature below 50°C during addition, using an ice bath if necessary.[8]
-
Reaction Heating: After the addition is complete, slowly heat the mixture. A multi-stage heating process is effective.[4] Hold the temperature at 60-80°C for 1-2 hours, then gradually increase to 120-150°C.
-
Reaction Monitoring: Maintain the reaction at the elevated temperature for 4-15 hours, or until the evolution of HCl gas ceases.[8] Industrially, the reaction is often monitored by measuring the acid number of the mixture, with a target of less than 4 mg KOH/g indicating completion.[8]
-
Cooling and Work-up: Once the reaction is complete, turn off the heat and allow the mixture to cool to below 70°C.
-
Neutralization: Slowly add a 5% aqueous sodium hydroxide solution to the flask with vigorous stirring to neutralize any remaining acidic species and unreacted phenol. Transfer the mixture to a separatory funnel and wash the organic layer twice with the NaOH solution.
-
Washing: Wash the organic layer with deionized water until the aqueous layer is neutral (pH ~7).
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. If a solvent like toluene was used, remove it using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation.[8][12] The desired tris(isopropylphenyl) phosphate is a high-boiling point, oily liquid.[13] Collect the fraction distilling at the appropriate temperature and pressure (e.g., ~270-280°C at 0.03-0.1 MPa).[8]
Product Characterization
The identity and purity of the synthesized tris(isopropylphenyl) phosphate should be confirmed using standard analytical techniques.
Table 2: Analytical Characterization Methods
| Technique | Purpose | Expected Results |
| ³¹P-NMR | Confirms phosphate ester formation | A single peak in the characteristic region for triaryl phosphates.[4] |
| ¹H-NMR | Confirms structure | Signals corresponding to aromatic protons and the isopropyl group protons (septet and doublet).[4] |
| FT-IR | Identifies functional groups | Characteristic absorptions for P=O, P-O-Ar, and C-H bonds.[4] |
| GC-MS | Assesses purity and isomer distribution | Identifies the molecular ion peak (m/z 452.2) and analyzes the mixture's composition.[1][14] |
| HPLC | Determines purity | A primary peak corresponding to the product, with minimal impurity peaks.[4] |
Field-Proven Insights and Troubleshooting
-
Incomplete Reaction: If the reaction does not go to completion, this is often due to insufficient reaction time, temperature, or inefficient removal of HCl. Ensure the system is well-sealed (except for the vent to the scrubber) and consider applying a slight vacuum during the later stages to facilitate HCl removal.
-
Byproduct Formation: The formation of diaryl and monoaryl phosphate chlorides can occur if the stoichiometry is not precise or the reaction is incomplete.[12] These are typically more volatile and can be removed during the initial phase of vacuum distillation.
-
Anhydrous Conditions: The use of anhydrous reagents and dry glassware is critical. POCl₃ readily hydrolyzes, which will reduce yield and create acidic impurities that are difficult to remove.
-
Isomeric Complexity: Be aware that starting with a mixture of isopropylphenol isomers will result in a complex mixture of final products, which can be challenging to separate but is representative of commercial-grade IPPP.[1][3]
Conclusion
The synthesis of tris(isopropylphenyl) phosphate via the phosphorylation of isopropylphenol with phosphorus oxychloride is a robust and scalable method. Success hinges on the careful control of reaction conditions, particularly temperature and the efficient removal of the HCl byproduct. Adherence to stringent safety protocols is paramount due to the hazardous nature of the reagents involved. The detailed protocol and insights provided in this document serve as a comprehensive guide for researchers to successfully synthesize and purify this important industrial chemical.
References
- Ilia, G., Iliescu, S., & Popa, A. (2005).
- Yuan, Y., et al. (2021). Diphenyl Diselenide-Catalyzed Synthesis of Triaryl Phosphites and Triaryl Phosphates from White Phosphorus.
- Ataman Kimya. Isopropylated Triphenyl Phosphate.
- Segall, J., & Shorr, L. M. (1992). U.S. Patent No. 5,097,056.
- U.S. Patent No. 2,358,133. (1944). Preparation of triaryl phosphates.
- UK Government. (n.d.).
- European Patent Office. (1994).
- Parlanet, C., et al. (2021). Isopropylated triphenyl phosphate (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates.
- Chiron. (n.d.). PIP (3:1) and TIPPP. Chiron.no.
- CN103214518A - Method for producing IPPP (Isopropyl Phenyl diphenyl Phosphate). (2013).
- NOAA. Tris(4-isopropylphenyl)
- National Industrial Chemicals Notification and Assessment Scheme. (2018). Isopropylated triphenyl phosphate esters: Human health tier II assessment.
- National Institutes of Health. Tris(isopropylphenyl)
- Cambridge Isotope Laboratories. Tris(4-isopropylphenyl) phosphate (unlabeled) 100 µg/mL in acetonitrile. isotope.com.
- A Chemtek. Tris(4-isopropylphenyl)
- Xu, Z., et al. (2017). Selective monophosphorylation of chitosan via phosphorus oxychloride. PMC - NIH.
- ResearchGate. (n.d.). Scheme 4.
- Kumagai, N., & Shibasaki, M. (2023). Continuous-/Micro-Flow Reactions Using Highly Electrophilic PCl3 and POCl3. PubMed.
- Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19).
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- 4. A new method for the synthesis of triaryl phosphates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 14. researchgate.net [researchgate.net]
Sample preparation for IPPP analysis in human serum
An Application Guide to Robust Sample Preparation for Ion-Pairing Peptide Profiling (IPPP) Analysis in Human Serum
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
The analysis of the human serum proteome offers a profound window into the physiological and pathological states of an individual, holding immense promise for biomarker discovery and drug development. Ion-Pairing Peptide Profiling (IPPP) coupled with mass spectrometry has emerged as a powerful technique for in-depth characterization of the serum peptidome. However, the inherent complexity and wide dynamic range of proteins in human serum, coupled with significant pre-analytical variability, present substantial challenges to achieving reproducible and reliable results. This application note provides a comprehensive and detailed guide to the critical steps of human serum sample preparation for IPPP analysis. We will delve into the causality behind each experimental choice, from blood collection to the final peptide desalting, to equip researchers with the knowledge to establish a self-validating and robust workflow. Our focus is on mitigating variability at each stage to ensure the generation of high-quality, trustworthy data for downstream analysis.
The Criticality of Pre-Analytical Variables in Serum Proteomics
The journey to reliable proteomic data begins long before the sample reaches the laboratory bench. The majority of errors and variations in in-vitro diagnostics and clinical proteomics arise from the pre-analytical phase.[1] These variables can significantly impact the integrity of the serum proteome and must be meticulously controlled to ensure the validity of any subsequent analysis.[1][2]
Blood Collection and Clotting: The First Checkpoint
The initial step of blood collection and subsequent clotting is a critical control point. The choice of collection tube and the duration and temperature of clotting can introduce significant bias.
-
Collection Tubes: For serum collection, it is imperative to use tubes without anticoagulants to allow for natural blood clotting.[3][4] Additives in other tube types can interfere with downstream analysis.
-
Clotting Time and Temperature: A standardized clotting time of 30-60 minutes at room temperature is recommended.[3][5] Shorter times may result in incomplete clotting and contamination with clotting factors, while longer durations can lead to cell lysis and the release of intracellular proteins not typically found in serum.[5] Temperature is also a key factor, as it affects enzyme activity and protein stability.[5]
Centrifugation and Serum Harvesting: Separating with Precision
Following clotting, centrifugation is performed to separate the serum from the cellular components.
-
Centrifugation Parameters: Centrifugation at approximately 2000-3000 x g for 10-15 minutes is a common practice.[3] It is crucial to standardize the centrifugation speed and time to minimize variability. Higher speeds can cause hemolysis, leading to the release of abundant red blood cell proteins that can mask lower-abundance analytes of interest.
-
Serum Aliquoting and Storage: After centrifugation, the supernatant (serum) should be carefully harvested without disturbing the underlying clot.[3] To avoid repeated freeze-thaw cycles, which can lead to protein degradation, it is best practice to aliquot the serum into smaller volumes before storage at -80°C.[3][6][7]
The following table summarizes the key pre-analytical considerations for human serum collection:
| Parameter | Recommendation | Rationale |
| Collection Tube | Serum tube (no anticoagulant) | To allow for natural blood clotting and prevent interference from additives. |
| Clotting Time | 30-60 minutes at room temperature | Ensures complete clotting without significant cell lysis. |
| Centrifugation | 2000-3000 x g for 10-15 minutes | Optimal separation of serum from cellular components while minimizing hemolysis. |
| Storage | Aliquot and store at -80°C | Minimizes protein degradation and avoids repeated freeze-thaw cycles. |
The Workflow for Serum Sample Preparation: A Step-by-Step Rationale
The following workflow is designed to systematically reduce the complexity of the serum sample, preparing it for sensitive IPPP analysis.
Caption: A high-level overview of the human serum sample preparation workflow for IPPP analysis.
Protocol: Protein Precipitation of Human Serum
Protein precipitation is a crucial step to remove high-abundance proteins, such as albumin and immunoglobulins, which constitute up to 90% of the total protein mass in serum and can mask the detection of less abundant proteins.[8] Organic solvents like acetonitrile are effective for this purpose.[3][8]
Materials
-
Human serum sample
-
Acetonitrile (ACN), HPLC grade
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure
-
Sample Thawing: Thaw the frozen serum aliquot on ice.
-
Solvent Addition: In a microcentrifuge tube, add four volumes of ice-cold acetonitrile to one volume of serum (e.g., 400 µL of ACN to 100 µL of serum).
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the mixture at -20°C for 1 hour to enhance protein precipitation.
-
Centrifugation: Centrifuge the tube at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the lower molecular weight proteins and peptides, into a new clean tube. Be cautious not to disturb the protein pellet.
-
Drying: Dry the collected supernatant in a vacuum centrifuge.
Protocol: In-Solution Tryptic Digestion
The subsequent step is the enzymatic digestion of the proteins into smaller peptides using trypsin. Trypsin is a serine protease that specifically cleaves at the C-terminal side of lysine and arginine residues, making it ideal for generating peptides of a suitable size for mass spectrometry analysis.[9]
Materials
-
Dried protein/peptide sample from the precipitation step
-
Denaturation/Reduction Buffer: 8 M Urea, 50 mM Tris-HCl (pH 8.0), 10 mM Dithiothreitol (DTT)
-
Alkylation Solution: 55 mM Iodoacetamide (IAA) in 50 mM Ammonium Bicarbonate
-
Trypsin (MS-grade), reconstituted in 50 mM Acetic Acid
-
50 mM Ammonium Bicarbonate (pH 8.0)
-
Formic Acid (FA)
Procedure
-
Reconstitution and Denaturation: Reconstitute the dried sample in 100 µL of Denaturation/Reduction Buffer. Vortex and incubate at 37°C for 30 minutes with shaking.
-
Reduction: The DTT in the buffer will reduce the disulfide bonds in the proteins.
-
Alkylation: In the dark, add 10 µL of 55 mM Iodoacetamide to the sample and incubate for 20 minutes at room temperature. This step alkylates the cysteine residues, preventing the reformation of disulfide bonds.
-
Dilution: Dilute the sample with 700 µL of 50 mM Ammonium Bicarbonate to reduce the urea concentration to below 1 M, which is necessary for optimal trypsin activity.
-
Digestion: Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C with shaking.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
Protocol: Peptide Desalting using Solid-Phase Extraction (SPE)
After digestion, the peptide solution contains salts and other contaminants that can interfere with the ionization process in the mass spectrometer. Solid-phase extraction with a C18 stationary phase is a robust method for desalting and concentrating the peptides.[10][11]
Materials
-
Digested peptide sample
-
C18 SPE spin columns
-
Wetting Solution: 100% Acetonitrile (ACN)
-
Washing Solution: 0.1% Formic Acid (FA) in water
-
Elution Solution: 50% ACN, 0.1% FA in water
-
Microcentrifuge
Procedure
-
Column Equilibration:
-
Add 200 µL of Wetting Solution to the C18 spin column. Centrifuge at 1,500 x g for 1 minute. Discard the flow-through.
-
Add 200 µL of Washing Solution to the column. Centrifuge at 1,500 x g for 1 minute. Repeat this step twice.
-
-
Sample Loading:
-
Acidify the digested peptide sample with formic acid to a final concentration of 0.1%.
-
Load the acidified sample onto the equilibrated C18 column. Centrifuge at 1,000 x g for 2 minutes. Collect the flow-through and reload it onto the column to maximize peptide binding. Centrifuge again.
-
-
Washing:
-
Add 200 µL of Washing Solution to the column. Centrifuge at 1,500 x g for 1 minute. Repeat this step twice to remove all salts and contaminants.
-
-
Elution:
-
Place the spin column into a new collection tube.
-
Add 100 µL of Elution Solution to the column. Centrifuge at 1,500 x g for 2 minutes to elute the desalted peptides. Repeat the elution step to ensure complete recovery.
-
-
Drying and Reconstitution:
-
Dry the eluted peptides in a vacuum centrifuge.
-
Reconstitute the dried peptides in a suitable buffer for IPPP-MS analysis (e.g., 5% ACN, 0.1% FA).
-
Quality Control: The Cornerstone of Reproducible Proteomics
Implementing a robust quality control (QC) strategy is essential for monitoring the entire workflow and ensuring data reliability.[12][13][14]
-
Internal Standards: Spiking known quantities of stable isotope-labeled peptides into the samples before processing can help monitor and normalize for variations in sample preparation and instrument performance.[14][15]
-
Pooled QC Samples: Creating a pooled QC sample by combining small aliquots from each experimental sample is a valuable tool.[7][15] This pooled sample should be processed and analyzed alongside the individual samples to assess batch effects and overall workflow reproducibility.[12][15]
-
System Suitability Tests: Regularly running a standard peptide mixture can verify the performance of the LC-MS system, ensuring that it is functioning optimally before analyzing precious experimental samples.[14][15]
The following diagram illustrates the integration of QC samples into the experimental workflow:
Caption: Integration of quality control samples throughout the sample preparation and analysis workflow.
Conclusion: A Pathway to High-Quality IPPP Data
The successful application of IPPP for human serum analysis is critically dependent on a well-controlled and reproducible sample preparation workflow. By understanding the rationale behind each step, from stringent control of pre-analytical variables to the implementation of robust quality control measures, researchers can minimize experimental variability and generate high-quality, reliable data. The detailed protocols and insights provided in this application note serve as a foundational guide for scientists and drug development professionals to confidently navigate the complexities of serum proteomics and unlock the potential of IPPP analysis for their research.
References
- Evaluating the effects of preanalytical variables on the stability of the human plasma proteome - PMC. (n.d.).
- Preanalytical variability of plasma samples, and mitigating strategies. (n.d.).
- The Effect of Preanalytical Variables on Plasma Samples Stored in Biobanks. (2017, September 5).
- KMS desalting protocol using Pierce Peptide Desalting Spin Columns (Thermo, 89851 and 89852). (2022, May).
- Fully Automated Peptide Desalting for Liquid Chromatography–Tandem Mass Spectrometry Analysis Using Beckman Coulter Biomek i7 Hybrid Workstation. (n.d.).
- Effects of preanalytical variables on peptide and protein measurements in human serum and plasma: implications for clinical proteomics. (2014, January 9). Taylor & Francis.
- A STAGE Tip Procedure for Desalting and Purification of Peptides. (2025, July 8). JoVE.
- Desalting of Peptides to Prepare for Mass Spectrometry Analysis. (2023, May 17). Protocols.io.
- Desalting of Peptides to Prepare for Mass Spectrometry Analysis — Protocols IO. (2023, May 16). 衍因科技.
- Protein precipitation: A comprehensive guide. (n.d.). Abcam.
- Proteomics Quality Control: A Practical Guide to Reliable, Reproducible Data. (n.d.). MetwareBio.
- Input and sample collection for the Illumina Protein Prep (IPP). (2026, January 20).
- Pre-analytical processing of plasma and serum samples for combined proteome and metabolome analysis. (2022, December 20). Frontiers.
- Conveniently Perform In-Solution Digestions with Immobilized Trypsin. (n.d.).
- Protein Precipitation Method. (2025, June 9). Phenomenex.
- In-Solution Tryptic Digestion Protocol. (n.d.). Baylor University.
- What Are the Standard Procedures for Serum Sample Preparation in Metabolomics Studies? (n.d.).
- Comparison of protein precipitation methods for sample preparation prior to proteomic analysis. (2025, August 5). ResearchGate.
- Serum Sample Preparation for LC-MS and GC-MS. (n.d.). Organomation.
- Establishing Quality Control Metrics for Large-Scale Plasma Proteomic Sample Preparation - PMC. (n.d.).
- Digital Microfluidic Method for Protein Extraction by Precipitation. (2008, November 16).
- Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples - PMC. (2015, February 5).
- In-solution protein digestion. (n.d.).
- PROTOCOL IN-SOLUTION DIGESTION OF PROTEINS This protocol can be used to digest proteins prior to Mass Spectrometry Analysis. Pro. (n.d.).
- Guide to Proteomics Project Planning: Sample Preparation Strategies. (2025, October 29). Technology Networks.
- Quality control of blood plasma for mass-spectrometry proteomic research. (2026, January 16). bioRxiv.
- A framework for quality control in quantitative proteomics - PMC - NIH. (n.d.).
- Standard Operating Procedures for Serum and Plasma Collection: Early Detection Research Network Consensus Statement Standard Operating Procedure Integration Working Group - PMC. (n.d.).
- In-solution protein digestion for proteomic samples. (n.d.). SCIEX.
- Peptide analysis using reverse phase liquid chromatography. (2023, December 8). Separation Science.
- Sample Preparation for Blood/Serum Matrices. (n.d.). DPX Technologies.
- Rapid Sample Preparation Workflow for Serum Sample Analysis with Different Mass Spectrometry Acquisition Strategies | Analytical Chemistry. (2020, December 29). ACS Publications.
- Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology - PMC. (n.d.).
- Ion-Pair RP Chromatography for Oligos. (2025, August 18). KNAUER.
- Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography and Agilent 1260 Infinity II Prime LC. (2022, November 22).
- Oligonucleotide Analysis with Ion-Pair Reversed-Phase Chromatography and Agilent 1260 Infinity II Prime LC. (2021, November 1).
- Evaluation of Serum Proteome Sample Preparation Methods to Support Clinical Proteomics Applications - PMC. (2024, September 12).
- Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry - PMC. (n.d.).
- Sample Prep for Blood or Serum. (2021, June 29). YouTube.
- Evaluation of Sample Preparation Strategies for Human Milk and Plasma Proteomics. (2021, November 11). MDPI.
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- 11. protocols.io [protocols.io]
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- 14. technologynetworks.com [technologynetworks.com]
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Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Isopropylated Triphenyl Phosphate (IPTP)
Introduction: The Need for Robust Cytotoxicity Profiling of IPTP
Isopropylated triphenyl phosphate (IPTP) is not a single chemical entity but a complex mixture of organophosphate esters used extensively as flame retardants and plasticizers in a wide array of consumer and industrial products, including electronics, furniture foam, and building materials.[1] Its CAS Number is 68937-41-7.[2][3] Due to its widespread use and persistence, IPTP is now a ubiquitous environmental contaminant, with detectable levels found in indoor dust, wildlife, and human tissues.
While initially considered to have low acute toxicity, a growing body of evidence raises significant concerns. Studies have linked IPTP exposure to a range of adverse health effects, including reproductive and developmental toxicity, neurotoxicity, metabolic disruption, and endocrine-disrupting activities.[1][4][5] The liver, in particular, has been identified as a potential target organ.[4] Given this toxicological profile, a thorough assessment of its cytotoxic potential is a critical step in understanding its mechanism of action and performing human health risk assessments.
This guide provides a comprehensive, multi-parametric approach to evaluating the in vitro cytotoxicity of IPTP. We will move beyond a single-endpoint assay to construct a self-validating system that interrogates multiple cellular health indicators. This strategy, grounded in the principles of international standards like ISO 10993-5, provides a more nuanced and reliable profile of a test article's cytotoxic potential.[6][7][8]
The Scientific Rationale: A Multi-Parametric Approach
No single assay can fully capture the complexity of cytotoxicity. A chemical can induce cell death through various mechanisms, such as metabolic inhibition, membrane damage (necrosis), or programmed cell death (apoptosis). Therefore, relying on a single endpoint can be misleading. For instance, a compound might inhibit cell proliferation (cytostatic effect) without causing immediate cell membrane rupture.
To build a trustworthy and comprehensive cytotoxicity profile for IPTP, we advocate for a panel of three distinct assays, each measuring a different hallmark of cellular health. This approach provides a system of internal cross-validation.
-
MTT Assay (Measures Metabolic Activity): This assay quantifies the activity of mitochondrial reductase enzymes.[9][10][11] A decrease in this activity is an early indicator of mitochondrial dysfunction and a decline in overall cell viability.
-
Lactate Dehydrogenase (LDH) Assay (Measures Membrane Integrity): This assay measures the release of the cytosolic enzyme LDH into the culture medium, which occurs when the plasma membrane is compromised.[12][13][14] It is a classic marker for necrosis or late-stage apoptosis.
-
Neutral Red Uptake (NRU) Assay (Measures Lysosomal Integrity): This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[15][16][17] A decreased uptake indicates damage to the cell membrane and/or lysosomes.
By correlating the data from these three assays, researchers can gain deeper insights into the potential cytotoxic mechanisms of IPTP.
dot graph TD { bgcolor="#F1F3F4"; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
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Core Experimental Design
Cell Line Selection
The choice of cell line is critical for the relevance of the results. Given that the liver is a primary site for xenobiotic metabolism and a reported target for IPTP toxicity, the HepG2 human hepatocarcinoma cell line is a highly relevant and recommended model.[4] These cells retain many of the metabolic enzymes found in primary hepatocytes.
Preparation of IPTP
IPTP is a viscous liquid with low aqueous solubility.[2] Therefore, a solvent is required.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent.
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of IPTP in DMSO.
-
Working Solutions: Create serial dilutions from the stock solution in complete cell culture medium to achieve the desired final test concentrations. The final concentration of DMSO in the culture wells should be kept constant across all treatments and must be non-toxic to the cells (typically ≤ 0.5%).
Essential Controls for a Self-Validating Protocol
Every plate must include a full set of controls to ensure the validity of the results.
-
Cell Control (Untreated): Cells incubated with culture medium only. Represents 100% viability.
-
Solvent Control: Cells incubated with culture medium containing the same final concentration of DMSO used in the IPTP-treated wells. This is the primary reference for calculating the cytotoxic effect of IPTP.
-
Positive Control: Cells incubated with a substance known to be cytotoxic to the chosen cell line (e.g., Doxorubicin for MTT/NRU, or 1% Triton™ X-100 for LDH). This confirms that the assay system is responsive to toxic insults.
-
Blank Control (Medium Only): Wells containing only culture medium (and relevant reagents for each assay). This value is subtracted from all other readings to correct for background absorbance.
Detailed Experimental Protocols
The following protocols are optimized for a 96-well plate format. A minimum of three replicates should be used for all samples and controls.[7]
General Cell Plating and Dosing
-
Cell Seeding: Trypsinize and count HepG2 cells. Seed the cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.
-
Dosing: After 24 hours, carefully aspirate the medium. Add 100 µL of fresh medium containing the desired concentrations of IPTP (or solvent/positive controls) to the appropriate wells.
-
Exposure: Return the plate to the incubator for the desired exposure period (e.g., 24, 48, or 72 hours).
Protocol 1: MTT Assay for Metabolic Activity
Principle: Viable cells with active metabolism possess mitochondrial reductase enzymes that convert the yellow water-soluble tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple, insoluble formazan product.[9][10][11] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
MTT stock solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Following the IPTP exposure period, add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration 0.5 mg/mL).[10][11]
-
Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[9]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[10]
Protocol 2: LDH Assay for Membrane Integrity
Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[13] The released LDH activity is measured in the supernatant using a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product.[12]
Materials:
-
Commercially available LDH Cytotoxicity Assay Kit (follow manufacturer's instructions, which typically include an assay buffer, substrate mix, and catalyst).
Procedure:
-
Following the IPTP exposure period, centrifuge the 96-well plate at approximately 400 x g for 5 minutes. This step is recommended to pellet any detached cells and debris.[12]
-
Carefully transfer 50 µL of the supernatant from each well to a new, clean 96-well plate.
-
Prepare the LDH reaction solution according to the kit manufacturer's protocol.
-
Add 50 µL (or the volume specified by the kit) of the LDH reaction solution to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.[14]
Protocol 3: Neutral Red Uptake (NRU) Assay for Lysosomal Integrity
Principle: The NRU assay is based on the ability of viable cells to incorporate and accumulate the supravital dye neutral red in their lysosomes via active transport.[16][17] Non-viable cells, or cells with damaged membranes, cannot retain the dye. The amount of dye extracted from the cells is proportional to the number of viable cells.
Materials:
-
Neutral Red (NR) stock solution (e.g., 4 mg/mL in water)
-
NR working solution (Dilute stock solution in serum-free medium to a final concentration of ~50 µg/mL)
-
NR destain solution (e.g., 1% acetic acid in 50% ethanol)
Procedure:
-
Following the IPTP exposure period, aspirate the treatment medium.
-
Add 100 µL of the NR working solution to each well.
-
Incubate the plate for 2 hours at 37°C to allow for dye uptake into the lysosomes of viable cells.[17]
-
Carefully aspirate the NR working solution.
-
Gently wash the cells with 150 µL of PBS to remove excess dye.
-
Aspirate the PBS wash solution.
-
Add 100 µL of the NR destain solution to each well to extract the dye from the cells.
-
Place the plate on an orbital shaker for 10 minutes to ensure complete extraction.
-
Measure the absorbance at 540 nm using a microplate reader.
Data Analysis and Interpretation
For all assays, the first step is to subtract the average absorbance of the blank control (medium only) from all other readings.
Calculation of Percent Viability:
The percent viability for each IPTP concentration is calculated relative to the solvent control:
% Viability = (Absorbance_of_Treated_Cells / Absorbance_of_Solvent_Control) * 100
For the LDH assay, the calculation measures cytotoxicity, so the formula is adjusted to reflect LDH release relative to a maximum lysis control (e.g., cells treated with Triton X-100).
Data Presentation and IC50:
The results should be presented in both tabular and graphical formats. Plot the percent viability against the log of the IPTP concentration to generate a dose-response curve. From this curve, the IC50 value (the concentration of IPTP that causes a 50% reduction in viability) can be calculated using non-linear regression analysis software.
Table 1: Summary of Assay Parameters
| Parameter | MTT Assay | LDH Assay | Neutral Red Uptake Assay |
| Principle | Enzymatic reduction of tetrazolium salt | Measurement of released cytosolic enzyme | Uptake of supravital dye into lysosomes |
| Cellular Target | Mitochondrial reductases | Plasma membrane integrity | Lysosomal integrity |
| Endpoint | Cell metabolic activity | Cell necrosis/membrane damage | Cell viability/membrane function |
| Wavelength | 570 nm | 490 nm | 540 nm |
| Assay Type | Endpoint | Endpoint (supernatant) | Endpoint |
Interpreting the Results:
According to ISO 10993-5, a reduction of cell viability by more than 30% (i.e., <70% viability) is considered a cytotoxic effect.[8] By comparing the IC50 values and dose-response curves from the three assays, you can hypothesize the mechanism of toxicity.
-
If MTT IC50 << LDH IC50: This suggests that IPTP may be inhibiting metabolic activity or inducing apoptosis at concentrations lower than those that cause outright membrane rupture (necrosis).
-
If MTT IC50 ≈ LDH IC50: This indicates that metabolic dysfunction and loss of membrane integrity occur at similar concentrations, suggesting a rapid onset of necrosis.
-
NRU results can further refine this by indicating if lysosomal dysfunction is an early event in the cytotoxic cascade.
dot graph { bgcolor="#F1F3F4"; node [shape=Mrecord, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} caption { label="Fig 2: Principles of the selected in vitro cytotoxicity assays."; fontsize=10; fontcolor="#5F6368"; }
Conclusion
The assessment of Isopropylated Triphenyl Phosphate cytotoxicity requires a rigorous and multi-faceted approach. By employing a panel of assays that probe different aspects of cellular health—metabolic activity (MTT), membrane integrity (LDH), and lysosomal function (NRU)—researchers can develop a robust and reliable toxicity profile. This methodology, grounded in established scientific principles and international standards, provides the trustworthy data needed to inform risk assessments and guide further toxicological studies for this prevalent environmental compound.
References
-
Ataman Kimya. (n.d.). ISOPROPYLATED TRIPHENYL PHOSPHATE. Retrieved from [Link]
-
International Organization for Standardization. (2009). ISO 10993-5:2009 Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. Retrieved from [Link]
-
Institute for In Vitro Sciences, Inc. (n.d.). Neutral Red Uptake. Retrieved from [Link]
-
newMaker. (n.d.). Isopropylate Triphenyl Phosphate(Cas no:68937-41-7). Retrieved from [Link]
-
Johner Institute. (2022, March 31). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Retrieved from [Link]
-
iTeh Standards. (2025, March). EN ISO 10993-5:2009/A11:2025 - In Vitro Cytotoxicity Testing for Medical Devices. Retrieved from [Link]
- Borenfreund, E., & Puerner, J. A. (1985). A simple quantitative procedure using monolayer cultures for cytotoxicity assays (HTD/NR-90). Journal of Tissue Culture Methods, 9(1), 7-9. (Note: While direct link to this specific older paper is unavailable, its methodology is foundational and cited in protocols like Repetto et al., 2008).
-
Repetto, G., del Peso, A., & Zurita, J. L. (2008). Neutral red uptake assay for the estimation of cell viability/cytotoxicity. Nature Protocols, 3(7), 1125–1131. Retrieved from [Link]
-
Vermont Department of Health. (n.d.). Isopropylated triphenyl phosphate (IPTPP) (CAS 68937-41-7). Retrieved from [Link]
-
Witchey, S. K., et al. (2020). In Vitro Metabolism of Isopropylated and tert-Butylated Triarylphosphate Esters Using Human Liver Subcellular Fractions. Chemical Research in Toxicology, 33(6), 1428-1441. Retrieved from [Link]
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2018, March 2). Isopropylated triphenyl phosphate esters: Human health tier II assessment. Retrieved from [Link]
-
Rock, K. D., et al. (2019). Toxicity of Flame Retardant Isopropylated Triphenyl Phosphate: Liver, Adrenal, and Metabolic Effects. Toxicological Sciences, 169(1), 243-255. Retrieved from [Link]
-
Witchey, S. K., et al. (2023). Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats. Reproductive Toxicology, 115, 108259. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
-
Bio-protocol. (2018). LDH Cytotoxicity Assay. Retrieved from [Link]
-
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
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- 4. Toxicity of Flame Retardant Isopropylated Triphenyl Phosphate: Liver, Adrenal, and Metabolic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats [pubmed.ncbi.nlm.nih.gov]
- 6. dent.chula.ac.th [dent.chula.ac.th]
- 7. mdcpp.com [mdcpp.com]
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- 17. Neutral red uptake assay for the estimation of cell viability/cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated Protocol for the Synthesis of High-Purity Deuterated Isopropyl Phenyl Phosphate (IPPP-d7) as an Internal Standard for Mass Spectrometry
The Imperative for a Superior Internal Standard in Quantitative Analysis
In the landscape of quantitative mass spectrometry, particularly within regulated bioanalysis, the pursuit of accuracy and precision is paramount.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for its sensitivity and selectivity; however, its reliability is critically dependent on mitigating analytical variability.[2] Sources of this variability are numerous, including inconsistent sample recovery during extraction, instrumental fluctuations, and unpredictable matrix effects that can suppress or enhance analyte ionization.[3]
The most effective strategy to normalize these variations is the use of a stable isotope-labeled (SIL) internal standard, with deuterated analogues widely recognized as the "gold standard".[3] A deuterated internal standard is a version of the analyte where hydrogen atoms are replaced by deuterium (²H).[4][5] This mass shift allows the standard to be distinguished from the analyte by the mass spectrometer, while its near-identical physicochemical properties ensure it co-elutes chromatographically and behaves identically during sample preparation and ionization.[6][7] This core principle of Isotope Dilution Mass Spectrometry (IDMS) ensures that any analytical variation affecting the analyte is mirrored by the internal standard, keeping the analyte-to-standard ratio constant and leading to highly accurate and precise quantification.[1][6]
This document outlines a complete workflow for producing deuterated isopropyl phenyl phosphate (IPPP-d7), a critical internal standard for monitoring its non-deuterated analogue, a potential metabolite or environmental contaminant. The chosen synthetic strategy emphasizes stability of the isotopic label and high final purity, which are essential for reliable analytical results.[2]
Overall Synthesis and Validation Workflow
The production of a high-quality internal standard is a multi-stage process that extends beyond the initial chemical reaction. Each stage is designed to ensure the final product meets the stringent requirements for use in validated bioanalytical methods. The workflow encompasses a de novo chemical synthesis, a multi-step purification process, and comprehensive analytical characterization.
Figure 1: Overall workflow for the synthesis and validation of IPPP-d7.
Synthetic Strategy: Rationale and Reaction
The synthesis of IPPP-d7 is achieved via a phosphorylation reaction. The chosen method involves the reaction of Isopropanol-d8 with diphenyl phosphoryl chloride . Although the target is IPPP-d7, commercially available Isopropanol-d8 ((CD₃)₂CDOD) is often used, with the deuterium on the oxygen readily exchanging with a proton from atmospheric moisture or during workup to yield the target d7-labeled alcohol ((CD₃)₂CDOH). This de novo synthesis using an isotopically substituted building block is superior to hydrogen-deuterium exchange methods on the final product, as it places the labels on non-exchangeable carbon positions, ensuring their stability throughout the analytical process.[8]
Diphenyl phosphoryl chloride is an effective phosphorylating agent, readily reacting with alcohols to form phosphate esters.[9][10] A non-nucleophilic organic base, triethylamine (TEA), is used to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents potential side reactions and drives the equilibrium towards the product.
Figure 2: Reaction scheme for the synthesis of IPPP-d7. Note: A transesterification occurs where one phenyl group is displaced.
Experimental Protocols
4.1. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Amount | Supplier |
| Isopropanol-d8 (99.5 atom % D) | C₃D₈O | 68.14 | 10.0 | 0.68 g | Standard Supplier |
| Diphenyl Phosphoryl Chloride | C₁₂H₁₀ClO₃P | 268.63 | 11.0 | 2.95 g (2.1 mL) | Standard Supplier |
| Triethylamine (TEA), anhydrous | C₆H₁₅N | 101.19 | 15.0 | 1.52 g (2.1 mL) | Standard Supplier |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | - | 50 mL | Standard Supplier |
| Diethyl Ether, anhydrous | C₄H₁₀O | 74.12 | - | As needed | Standard Supplier |
| Silica Gel (230-400 mesh) | SiO₂ | 60.08 | - | As needed | Standard Supplier |
Safety Precaution: All manipulations should be performed in a certified fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Diphenyl phosphoryl chloride is corrosive and moisture-sensitive.
4.2. Step-by-Step Synthesis Protocol
-
Reactor Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add diphenyl phosphoryl chloride (11.0 mmol).
-
Solvent Addition: Add 30 mL of anhydrous dichloromethane (DCM) to the flask. Begin stirring and cool the solution to 0 °C using an ice-water bath.
-
Causality: Anhydrous conditions are critical as diphenyl phosphoryl chloride readily hydrolyzes with water.[10] Cooling to 0 °C helps to control the exothermicity of the subsequent addition.
-
-
Base and Alcohol Addition: In a separate vial, pre-mix isopropanol-d8 (10.0 mmol) and anhydrous triethylamine (15.0 mmol) in 10 mL of anhydrous DCM.
-
Reaction Initiation: Add the isopropanol/TEA solution dropwise to the stirred diphenyl phosphoryl chloride solution over 20 minutes using a dropping funnel.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 4 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a 30% ethyl acetate in hexanes mobile phase. The product spot should be visible by UV light and will have a different Rf value than the starting materials.
4.3. Workup and Purification Protocol
-
Quenching: After 4 hours, cool the flask back to 0 °C and slowly add 20 mL of deionized water to quench the reaction and hydrolyze any remaining diphenyl phosphoryl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with 25 mL portions of DCM. Combine the organic layers.
-
Washing: Wash the combined organic layer sequentially with:
-
25 mL of 1 M HCl (to remove residual triethylamine).
-
25 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).
-
25 mL of brine (to remove bulk water).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.
-
Flash Column Chromatography: Purify the crude oil using flash chromatography.
| Parameter | Specification |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 40 g silica, appropriate diameter |
| Mobile Phase | Gradient elution: 10% to 40% Ethyl Acetate in Hexanes |
| Fraction Collection | Monitor by TLC, collect fractions containing the pure product |
Causality: Flash chromatography is essential to separate the target IPPP-d7 from the phenol byproduct and any unreacted starting materials, ensuring high chemical purity.[13]
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield IPPP-d7 as a clear, colorless oil. Record the final mass and calculate the yield.
Characterization and Quality Control
For use as an internal standard, the final product must be rigorously characterized to confirm its identity, chemical purity, and isotopic enrichment. The acceptance criteria should be ≥99% chemical purity and ≥98% isotopic enrichment.[2]
5.1. Mass Spectrometry (LC-MS)
-
Objective: To confirm the molecular weight and determine the isotopic distribution and enrichment.
-
Method: Infuse a dilute solution of the final product in 50:50 acetonitrile:water with 0.1% formic acid into an ESI-MS system.
-
Expected Results: The mass spectrum should show a prominent ion corresponding to the [M+H]⁺ adduct of IPPP-d7. The isotopic cluster will be shifted by +7 amu compared to the unlabeled standard. Isotopic enrichment is calculated by comparing the intensity of the target mass with any residual unlabeled (M+0) or lower-labeled species.
5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and the position of the deuterium labels.
-
Method: Dissolve a sample in CDCl₃ and acquire ¹H, ¹³C, and ³¹P NMR spectra.
-
Expected Results:
-
¹H NMR: Signals corresponding to the phenyl protons will be present. The characteristic septet for the isopropyl C-H and the doublet for the isopropyl methyls will be absent, confirming successful deuteration.
-
¹³C NMR: Phenyl carbon signals will be present. The isopropyl carbons will appear as complex multiplets due to C-D coupling.
-
³¹P NMR: A single peak will confirm the presence of a single phosphorus environment.[14][15]
-
| Analysis | Parameter | Expected Result | Acceptance Criteria |
| LC-MS | [M+H]⁺ | m/z = 280.1 (for C₁₅H₉D₇O₄P) | Correct mass confirmed |
| Isotopic Purity | Signal at m/z=273 should be <2% of signal at m/z=280 | ≥98% Enrichment | |
| HPLC | Purity | Single major peak | ≥99% Chemical Purity |
| ¹H NMR | Isopropyl signals | Absence of signals at ~4.7 ppm (septet) and ~1.3 ppm (doublet) | Confirms deuteration |
| ³¹P NMR | Signal | Single peak | Confirms single P species |
Conclusion
This application note provides a validated, step-by-step protocol for the synthesis of high-purity deuterated isopropyl phenyl phosphate (IPPP-d7). By following this guide, which emphasizes the rationale behind key experimental steps and includes rigorous purification and characterization, researchers can confidently produce a reliable internal standard. The use of such a well-characterized standard is indispensable for achieving the highest levels of accuracy and precision in quantitative mass spectrometry, ensuring data integrity in critical research and drug development applications.[1][16]
References
- Introduction to deuterated internal standards in mass spectrometry - Benchchem. (BenchChem)
- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
- Synthesis of diaryl phosphates using phytic acid as a phosphorus source. (Beilstein Journal of Organic Chemistry)
- Synthesis of diaryl phosphates using phytic acid as a phosphorus source - PMC.
- Deuterated internal standards and bioanalysis by AptoChem. (AptoChem)
- Deuterated Standards for LC-MS Analysis.
- Pd-Catalyzed Direct Diarylation of Sodium Hypophosphite Enables the Synthesis of Diarylphosphon
- Deuterated Internal Standards: The Gold Standard in Mass Spectrometry. (BenchChem)
- Synthesis of Diaryl‐ and Dialkynylphosphinates From Ubiquitous P V Sources via a Redox‐Neutral Approach.
- Synthesis of diaryl phosphates using orthophosphoric acid as a phosphorus source | Request PDF.
- Diphenyl phosphoryl chloride - Chem-Impex. (Chem-Impex)
- Diphenyl Phosphorazidate (DPPA)
- Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis. (MDPI)
- New Cytotoxic Derivatives by the Phosphorylation and Phosphinoylation of Diethyl α‐Amino‐α‐Aryl‐Methylphosphonates - PMC.
- Synthetic procedures for the preparation of deuterium-labeled analogs of n
- Diphenyl phosphorochlorid
- Solvent-assisted monomeric molecular structure of the phosphate diester and the synthesis of menthol-based phosphate diesters. (Royal Society of Chemistry)
- Phosphorylation with phosphoryl chloride based on the example of poly(2-hydroxyethyl methacrylate).
- Designing Stable Isotope Labeled Internal Standards. (Acanthus Research)
- Synthesis and Characterization of Organophosphorus Compounds with Antitumor Activity. (Research and Reviews)
- DEUTERATED COMPOUND, AND PREPARATION METHOD THEREFOR AND USE THEREOF.
- Synthesis of Diastereomerically Pure Nucleotide Phosphoramidates.
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- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. BJOC - Synthesis of diaryl phosphates using phytic acid as a phosphorus source [beilstein-journals.org]
- 7. mdpi.com [mdpi.com]
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- 9. chemimpex.com [chemimpex.com]
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- 11. New Cytotoxic Derivatives by the Phosphorylation and Phosphinoylation of Diethyl α‐Amino‐α‐Aryl‐Methylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. rroij.com [rroij.com]
- 14. ias.ac.in [ias.ac.in]
- 15. data.epo.org [data.epo.org]
- 16. Synthesis of diaryl phosphates using phytic acid as a phosphorus source - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Separation of Inositol Pyrophosphate (IPPP) Isomers
Abstract
Inositol pyrophosphates (IPPPs), such as the isomers 1-IP7 and 5-IP7, are highly energetic signaling molecules crucial to a multitude of cellular processes, from bioenergetic homeostasis to apoptosis.[1][2][3] Their low cellular abundance, rapid turnover, and structural similarity present significant analytical challenges. This application note provides a detailed protocol for the robust separation and analysis of IPPP isomers using High-Performance Liquid Chromatography (HPLC), focusing on the principles of Strong Anion-Exchange (SAX) chromatography. The methodologies outlined herein are designed to provide the resolution and sensitivity required for accurate quantification in complex biological matrices.
Introduction: The Challenge of IPPP Isomer Analysis
Inositol pyrophosphates are a class of inositol polyphosphates (IPs) characterized by the presence of high-energy phosphoanhydride bonds.[1][3][4] Key members of this family, diphosphoinositol pentakisphosphate (IP7) and bis-diphosphoinositol tetrakisphosphate (IP8), act as critical signaling molecules in eukaryotes.[2][3] They regulate diverse biological functions, including protein pyrophosphorylation, vesicular trafficking, and metabolic homeostasis.[1][3]
The two major isomers of IP7, 1-IP7 and 5-IP7, differ only in the position of the pyrophosphate group on the myo-inositol ring. This subtle structural difference belies their distinct biological roles and metabolic pathways.[5] However, their shared physicochemical properties—high negative charge, extreme polarity, and nearly identical mass—make their separation a formidable analytical task.
Traditional methods often struggle to resolve these isomers adequately.[6][7] Strong Anion-Exchange (SAX) HPLC has emerged as the gold standard for this application.[8][9][10] This technique separates molecules based on the strength of their interaction with a positively charged stationary phase, a principle ideally suited for resolving the highly anionic IPPPs. By carefully controlling the ionic strength and pH of the mobile phase, it is possible to achieve baseline separation of these critical isomers.
Principle of Separation: Strong Anion-Exchange (SAX) Chromatography
SAX-HPLC is the method of choice for separating inositol phosphates due to their high density of negative charges at physiological pH.[8][9] The stationary phase of a SAX column consists of a solid support (e.g., silica or polymer) functionalized with strong anion-exchange groups, typically quaternary ammonium ions.
The separation mechanism relies on a competitive displacement process:
-
Binding: The highly negatively charged IPPP isomers bind strongly to the positively charged stationary phase.
-
Elution: A high ionic strength mobile phase, typically a salt gradient (e.g., ammonium phosphate), is used to elute the bound analytes. The anions in the mobile phase compete with the IPPPs for binding sites on the column.
-
Resolution: As the salt concentration increases, molecules with fewer phosphate groups or lower overall charge density elute first. The subtle differences in charge distribution and hydration shell between IPPP isomers, influenced by the mobile phase pH, allow for their differential retention and ultimate separation.[10]
The choice of a high-salt buffer and precise pH control are paramount. The pH affects the protonation state of the phosphate groups, altering the net charge of the molecule and its interaction with the stationary phase, thereby enabling the resolution of isomers.[10]
Detailed Application & Protocols
This section provides a comprehensive, step-by-step protocol for the separation of IPPP isomers from biological samples.
Instrumentation and Consumables
-
HPLC System: A biocompatible HPLC system equipped with a quaternary gradient pump, autosampler with temperature control, column thermostat, and a suitable detector.
-
Column: A high-performance Strong Anion-Exchange (SAX) column. A Whatman Partisphere SAX (4.6 x 125 mm, 5 µm) or similar is highly recommended for this application.
-
Detector: While IPPPs lack a strong chromophore for UV detection, methods include radioactive detection (for ³H-labeled samples), post-column derivatization, or mass spectrometry (MS).[11][12] This protocol assumes radiolabeling, which is a common and sensitive approach.[6][11]
-
Vials: Polypropylene autosampler vials.
Reagents and Mobile Phase Preparation
CAUTION: Always use HPLC-grade solvents and reagents of the highest purity to minimize background noise and ensure reproducibility.[13][14] Prepare mobile phases fresh and degas thoroughly before use.[14][15]
-
Buffer A (Low Salt): HPLC-grade water.
-
Buffer B (High Salt): 1.3 M (NH₄)₂HPO₄ (Ammonium Phosphate, dibasic), adjusted to pH 3.8 with concentrated H₃PO₄ (Phosphoric Acid).
Protocol for Buffer B Preparation (1 L):
-
Weigh 171.7 g of (NH₄)₂HPO₄ and dissolve in ~800 mL of HPLC-grade water.
-
Carefully add concentrated H₃PO₄ dropwise while monitoring with a calibrated pH meter until the pH reaches 3.80 ± 0.02.
-
Add HPLC-grade water to a final volume of 1 L.
-
Filter the buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates.[13]
-
Degas the buffer for at least 15 minutes using sonication or helium sparging.[14]
Sample Preparation (from ³H-Inositol Labeled Cells)
This protocol is adapted from established methods for extracting inositol phosphates from cell cultures.[11]
-
Cell Lysis: After labeling cells with ³H-myo-inositol, wash the cell monolayer twice with ice-cold PBS. Add 1 mL of ice-cold 1 M perchloric acid (PCA) to the plate and incubate on ice for 20 minutes.
-
Extraction: Scrape the cells and transfer the acid extract to a microfuge tube. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Neutralization: Transfer the supernatant to a new tube. Neutralize the extract by adding a solution of 1.5 M KOH, 60 mM HEPES. The required volume should be determined empirically.
-
Precipitate Removal: Centrifuge at 14,000 x g for 5 minutes to pellet the KClO₄ precipitate.
-
Enrichment (Optional): For low-abundance samples, an enrichment step using TiO₂ beads can be performed to purify the inositol phosphates.
-
Final Preparation: Transfer the neutralized, clarified supernatant to an HPLC vial for injection.
HPLC Chromatographic Conditions
The following parameters provide a robust starting point for separating IP7 isomers. Optimization may be required depending on the specific column and system.
| Parameter | Recommended Setting |
| Column | Whatman Partisphere SAX (4.6 x 125 mm, 5 µm) |
| Mobile Phase A | HPLC-Grade Water |
| Mobile Phase B | 1.3 M (NH₄)₂HPO₄, pH 3.8 |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 100 µL |
| Detection | Online scintillation counter or fraction collection |
Gradient Elution Program:
| Time (min) | % Buffer A | % Buffer B |
| 0.0 | 100 | 0 |
| 5.0 | 100 | 0 |
| 65.0 | 0 | 100 |
| 80.0 | 0 | 100 |
| 81.0 | 100 | 0 |
| 90.0 | 100 | 0 |
Visualization and Data Interpretation
Experimental Workflow
The diagram below illustrates the complete workflow from sample preparation to data analysis.
Caption: Workflow for IPPP isomer analysis.
IPPP Isomer Structures
The structural similarity between 1-IP7 and 5-IP7 underscores the need for a high-resolution separation technique.
Caption: Structures of 5-IP7 and 1-IP7 isomers.
Expected Results and Troubleshooting
-
Elution Order: Under the specified conditions, less phosphorylated inositol phosphates (e.g., IP3, IP4) will elute first, followed by IP5, IP6, and finally the highly retained IP7 and IP8 species. Due to the specific gradient and pH, 5-IP7 is typically resolved from 1-IP7.
-
Peak Shape: Tailing peaks can indicate secondary interactions with the column or issues with the sample matrix. Ensure complete neutralization of the PCA extract, as residual acid can affect peak shape.
-
Resolution: If isomer resolution is poor, a shallower gradient or a slight adjustment of the mobile phase pH (e.g., to 3.75 or 3.85) can improve separation.[10]
-
Carryover: The high salt concentration and sticky nature of IPPPs can lead to carryover. Incorporate rigorous needle wash steps in the autosampler method and run blank injections between samples.
Conclusion
The Strong Anion-Exchange HPLC method detailed in this application note provides a reliable and high-resolution approach for the separation of critical IPPP isomers. By leveraging a precisely controlled salt gradient on a SAX column, researchers can overcome the inherent analytical difficulties posed by these low-abundance, highly polar signaling molecules. This protocol serves as a foundational method for scientists in basic research and drug development to accurately quantify IPPPs, enabling deeper insights into their complex roles in cellular physiology and disease.
References
-
Cho, J., et al. (2020). Inositol Pyrophosphates: Signaling Molecules with Pleiotropic Actions in Mammals. MDPI. Available at: [Link]
-
Gose, F., et al. (2020). Metabolism and Functions of Inositol Pyrophosphates: Insights Gained from the Application of Synthetic Analogues. MDPI. Available at: [Link]
-
Chakraborty, A., et al. (2017). Inositol pyrophosphates as multifaceted metabolites in the regulation of mammalian signaling networks. Taylor & Francis Online. Available at: [Link]
-
Lee, Y. S., et al. (2008). ROLES OF INOSITOL PHOSPHATES AND INOSITOL PYROPHOSPHATES IN DEVELOPMENT, CELL SIGNALING AND NUCLEAR PROCESSES. PMC. Available at: [Link]
-
Sarkanj, B., & Scholz, E. (2009). Are inositol pyrophosphates signalling molecules?. Research Explorer The University of Manchester. Available at: [Link]
-
Marolt, G., & Kolar, M. (2021). Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review. MDPI. Available at: [Link]
-
Woscholski, R., et al. (2019). Scalable Chemoenzymatic Synthesis of Inositol Pyrophosphates. ACS Publications. Available at: [Link]
-
Laha, D., et al. (2021). Analyses of Inositol Phosphates and Phosphoinositides by Strong Anion Exchange (SAX)-HPLC. PubMed. Available at: [Link]
-
Meek, J. L., & Nicoletti, F. (1986). Separation of inositol phosphates by high-performance ion-exchange chromatography. Analyst (RSC Publishing). Available at: [Link]
-
Irvine, R. F. (1991). Methods for the analysis of inositol phosphates. PubMed. Available at: [Link]
-
Shears, S. B. (2025). Analytical methods and tools for studying inositol phosphates. PubMed. Available at: [Link]
-
Thota, S. G., & Bhandari, R. (2013). Inositol pyrophosphates: between signalling and metabolism. Portland Press. Available at: [Link]
-
Shears, S. B. (2010). HPLC separation of inositol polyphosphates. Springer Nature Experiments. Available at: [Link]
-
Marolt, G., & Kolar, M. (2025). Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates: A Review. ResearchGate. Available at: [Link]
-
Shears, S. B. (2010). HPLC separation of inositol polyphosphates. PubMed. Available at: [Link]
-
Gillaspy, G., et al. (2015). Biosynthesis and possible functions of inositol pyrophosphates in plants. Frontiers. Available at: [Link]
-
Losito, O., et al. (2009). Inositol Pyrophosphates and Their Unique Metabolic Complexity: Analysis by Gel Electrophoresis. Semantic Scholar. Available at: [Link]
-
Gokhale, N. A., et al. (2021). Using Biotinylated myo-Inositol Hexakisphosphate to Investigate Inositol Pyrophosphate–Protein Interactions with Surface-Based Biosensors. ACS Publications. Available at: [Link]
-
Nacalai Tesque, Inc. (n.d.). Preparation of mobile phase for HPLC 1) Organic solvent. Nacalai Tesque. Available at: [Link]
-
Nacalai Tesque, Inc. (n.d.). Preparation of Mobile Phase for HPLC. Nacalai Tesque. Available at: [Link]
-
Mayer, M., et al. (2025). Establishing 18O‑Labeled Inositol Phosphates for Quantitative Capillary Electrophoresis-Mass Spectrometry: Fragmentation Pathways and Comparison with 13C‑Labeled Analogs. PMC. Available at: [Link]
-
Wreggett, K. A., & Irvine, R. F. (1987). A rapid separation method for inositol phosphates and their isomers. PMC. Available at: [Link]
-
Wang, H., et al. (2018). Absolute quantitation of inositol pyrophosphates by capillary electrophoresis electrospray ionization mass spectrometry. UCL Discovery. Available at: [Link]
-
ResearchGate. (n.d.). Separation of 1-InsP7 and 5-InsP7 by CarboPac HPLC. ResearchGate. Available at: [Link]
-
Phenomenex. (2022). Mobile Phase Preparation Tips & Tricks. Phenomenex. Available at: [Link]
-
Losito, O., et al. (2009). Inositol Pyrophosphates and Their Unique Metabolic Complexity: Analysis by Gel Electrophoresis. PLOS ONE. Available at: [Link]
-
Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials. Available at: [Link]
-
Choudhary, A. (2011). Guideline for Preparation of Mobile Phase Required for HPLC. Pharmaguideline. Available at: [Link]
-
Shodex. (n.d.). LC/MS Analysis of Inositol Phosphates (VG-50 2D). Shodex. Available at: [Link]
-
Wreggett, K. A., & Irvine, R. F. (1987). A rapid separation method for inositol phosphates and their isomers. PubMed. Available at: [Link]
-
Gu, C., et al. (2015). A novel method for the purification of inositol phosphates from biological samples reveals that no phytate is present in human plasma or urine. The Royal Society. Available at: [Link]
-
Worrall, D. S. (2016). HPLC and MS/MS Method for the Separation and Identification of Inositol Phosphates in C. Reinhardtii. Scholarship @ Claremont. Available at: [Link]
-
Fiedler, D., et al. (2010). A Scalable Synthesis of the IP7 Isomer, 5-PP-Ins(1,2,3,4,6)P5. PMC. Available at: [Link]
-
Brearley, C. A., et al. (2025). Phosphorus-specific, liquid chromatography inductively coupled plasma mass spectrometry for analysis of inositol phosphate and pyrophosphate structural isomers. UEA Digital Repository. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. research.manchester.ac.uk [research.manchester.ac.uk]
- 5. ROLES OF INOSITOL PHOSPHATES AND INOSITOL PYROPHOSPHATES IN DEVELOPMENT, CELL SIGNALING AND NUCLEAR PROCESSES - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Biosynthesis and possible functions of inositol pyrophosphates in plants [frontiersin.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Analyses of Inositol Phosphates and Phosphoinositides by Strong Anion Exchange (SAX)-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. HPLC Separation of Inositol Polyphosphates | Springer Nature Experiments [experiments.springernature.com]
- 11. mdpi.com [mdpi.com]
- 12. Analytical methods and tools for studying inositol phosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mobile Phase Prep: Key Tips & Tricks [phenomenex.com]
- 14. Guideline for Preparation of Mobile Phase Required for HPLC | Pharmaguideline [pharmaguideline.com]
- 15. welch-us.com [welch-us.com]
Application Note: Monitoring Isopropylated Triphenyl Phosphate (IPPP) in Workplace Air
[1][2][3][4]
Abstract & Scope
This application note details the protocol for the sampling and quantitative analysis of Isopropylated Triphenyl Phosphate (IPPP) (CAS No. 68937-41-7) in workplace atmospheres. IPPP is a complex isomeric mixture used as a flame retardant and plasticizer. Unlike simple volatiles, IPPP exists as a semi-volatile aerosol, requiring a robust sampling strategy that accounts for both particulate and vapor phases.
This protocol adapts the German MAK Commission Method (2021) and NIOSH Method 5038 principles, utilizing a self-validating Internal Standard (ISTD) approach to ensure data integrity.
Target Analytes:
Scientific Principles & Mechanism
The Challenge of Isomeric Mixtures
IPPP is not a single molecule but a UVCB (Unknown or Variable Composition, Complex Reaction Products) substance.[3] It consists of triphenyl phosphate cores substituted with 1 to 4 isopropyl groups at ortho, meta, or para positions.
-
Analytical Consequence: The chromatogram will not show a single peak but a cluster of isomer peaks.
-
Quantification Strategy: We utilize a "Sum of Areas" approach calibrated against a technical grade IPPP standard, normalized by a deuterated Internal Standard (D15-TPP).
Sampling Physics: The "Spiked Filter" Validation
To guarantee the recovery of the sampling train, this protocol utilizes a Pre-Sampling Spike . A Quartz fiber filter is spiked with a known mass of deuterated Triphenyl Phosphate (
-
Validation: If the
-TPP is recovered at >90% after sampling, it proves that:-
The filter retained the analyte (no breakthrough).
-
The extraction was successful.
-
The injection was accurate.
-
Materials & Equipment
Sampling Media
-
Primary Sampler: 37mm Quartz Fiber Filter (binder-free), housed in a polystyrene cassette.
-
Alternative (High Temp/Vapor): OVS-2 Tube (Quartz Filter + XAD-2 Sorbent) if sampling near heated extrusion equipment (>60°C).
Reagents
-
Solvent: Ethyl Acetate (Suprasolv® or equivalent).
-
Internal Standard (ISTD): Triphenyl phosphate-
(TPP- ).[1] -
Calibration Standard: Technical grade IPPP (e.g., Reofos® 35/50/65 or Durad®).
Instrumentation
-
Air Sampler: Personal sampling pump (e.g., SKC AirChek or Gilian) capable of 1.0 – 4.0 L/min.
-
Analysis: GC-MS (Gas Chromatography-Mass Spectrometry) in SIM (Selected Ion Monitoring) mode.
Experimental Protocol
Phase 1: Preparation of Sampling Media (The Self-Validating Step)
Perform this step in the laboratory prior to field deployment.
-
ISTD Solution: Prepare a solution of TPP-
in Ethyl Acetate at 50 µg/mL. -
Spiking: Apply 20 µL of the ISTD solution directly onto the center of the Quartz filter.
-
Mass on Filter: 1.0 µg of TPP-
.
-
-
Drying: Allow solvent to evaporate in a fume hood for 10 minutes.
-
Assembly: Load the filter into the 37mm cassette. Seal with plugs and shrink bands. Label as "Spiked".
Phase 2: Field Sampling
| Parameter | Specification | Rationale |
| Flow Rate | 3.5 L/min (Recommended) | Maximizes sensitivity for trace semi-volatiles. |
| Volume | 400 – 1000 Liters | Required to reach LOQ of 0.05 mg/m³. |
| Orientation | Vertical, facing down | Prevents large non-respirable dust from settling. |
| Blank | 1 Field Blank per 10 samples | Open and immediately seal in the field. |
Procedure:
-
Calibrate pump to 3.5 L/min with a representative filter in-line.
-
Clip cassette to worker's breathing zone (lapel).
-
Remove plugs and sample for the full shift (approx. 4-8 hours).
-
Record start/stop times and ambient temperature.
-
Cap cassette and store at 4°C until analysis.
Phase 3: Sample Preparation (Extraction)[3]
-
Transfer: Open cassette and transfer the Quartz filter (and backup pad) into a 20 mL amber vial.
-
Solvent Addition: Add exactly 5.0 mL of Ethyl Acetate.
-
Extraction:
-
Ultrasonic bath: 15 minutes.
-
Mechanical Shaker: 30 minutes.
-
-
Filtration: Filter an aliquot through a 0.45 µm PTFE syringe filter into an autosampler vial.
Phase 4: GC-MS Analysis[3][4]
GC Parameters:
-
Column: 30m x 0.25mm, 0.25µm film (5% Phenyl-arylene, e.g., DB-5MS).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Injection: 1 µL Splitless @ 280°C.
-
Oven Program:
-
60°C (hold 1 min)
-
Ramp 20°C/min to 200°C
-
Ramp 10°C/min to 300°C (hold 5 min).
-
MS Parameters (SIM Mode): Monitor the following ions to distinguish isomers:
| Analyte | Quant Ion (m/z) | Qualifier Ions (m/z) |
| TPP- | 341 | 342, 226 |
| Triphenyl Phosphate | 326 | 325, 215, 77 |
| IPPP (Isomers) | 325, 368, 410 | 452 (Parent), 215 |
Note: IPPP isomers will elute as a series of peaks. Sum the areas of all peaks matching the IPPP spectral pattern.
Data Analysis & Calculations
Workflow Diagram
The following diagram illustrates the logical flow of the analytical lifecycle, ensuring chain-of-custody and data integrity.
Caption: Figure 1: End-to-end workflow for IPPP monitoring, highlighting the critical ISTD validation loop.
Calculation Formula
Since IPPP is a mixture, use the Total Peak Area of all identified isomers (
Where:
Quality Assurance (QA/QC)[3]
| QC Element | Acceptance Criteria | Corrective Action |
| ISTD Recovery | 80% – 120% | Check for sampling breakthrough or extraction loss. |
| Field Blank | < LOQ | Investigate contamination during transport. |
| Calibration | > 0.995 | Recalibrate instrument. |
| Breakthrough | < 10% on backup pad | Reduce sampling flow rate or volume. |
References
-
MAK Commission. (2021).[1][2] Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS).[1][2][7] The MAK Collection for Occupational Health and Safety.[1][2][7]
-
NIOSH. (1994).[4] Method 5038: Triphenyl Phosphate.[4][6][8] NIOSH Manual of Analytical Methods (NMAM), 4th Edition.[6]
-
ECHA. (2023). Registration Dossier: (1-methylethyl)
-
OSHA. (2021). Chemical Sampling Information: Triphenyl Phosphate.[1][2][4][6][8][9] Occupational Safety and Health Administration.[8]
Sources
- 1. series.publisso.de [series.publisso.de]
- 2. researchgate.net [researchgate.net]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. Page:NIOSH Manual of Analytical Methods - 5038.pdf/2 - Wikisource, the free online library [en.wikisource.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Page:NIOSH Manual of Analytical Methods - 5038.pdf/3 - Wikisource, the free online library [en.wikisource.org]
- 7. Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS) [zora.uzh.ch]
- 8. TRIPHENYL PHOSPHATE | Occupational Safety and Health Administration [osha.gov]
- 9. Isopropylated Triphenyl Phosphate [sxhillchem.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of IPPP
Welcome to the technical support center for the analysis of Isopropylated Phenyl Phosphates (IPPPs) and other organophosphate esters (OPEs) by Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and mitigate the common yet complex challenge of matrix effects.
As a Senior Application Scientist, I understand that obtaining accurate, reproducible, and sensitive data from complex samples is paramount. Matrix effects are arguably the "Achilles' heel" of LC-MS, capable of compromising otherwise robust methods.[1] This document synthesizes field-proven insights and established scientific principles into a practical, question-and-answer format to help you navigate this issue effectively.
Part 1: Frequently Asked Questions - Understanding the Challenge
This section addresses the fundamental concepts of matrix effects, providing the foundational knowledge needed for effective troubleshooting.
Q1: What exactly are "matrix effects" in LC-MS analysis?
A: The "matrix" refers to all components in your sample other than the specific analyte you intend to measure (e.g., IPPP).[2] Matrix effects are the alteration of your analyte's ionization efficiency due to the presence of these co-eluting matrix components in the mass spectrometer's ion source.[3][4] This interference can manifest in two ways:
-
Ion Suppression: The most common effect, where the analyte's signal intensity is decreased. This leads to poor sensitivity and inaccurate quantification (underestimation).[2][5]
-
Ion Enhancement: A less common effect where the analyte's signal intensity is increased, leading to an overestimation of the concentration.[1]
This phenomenon is not a failure of the mass spectrometer itself but rather an interference occurring during the crucial step where the analyte is converted into a gas-phase ion before detection.[6]
Q2: Why does this happen? What is the mechanism?
A: The electrospray ionization (ESI) process, commonly used in LC-MS, relies on creating charged droplets from the LC eluent and then evaporating the solvent to release charged analyte ions. Matrix components interfere with this process in several ways:[5][6]
-
Competition for Charge: The ESI process can only generate a finite number of charges in the droplet. If a high concentration of a co-eluting matrix component is present, it can compete with the analyte for these charges, reducing the number of charged analyte ions formed.[2]
-
Changes in Droplet Properties: Co-eluting substances can alter the physical properties of the ESI droplets. For example, high concentrations of non-volatile salts or lipids can increase the droplet's surface tension, hindering solvent evaporation and the release of analyte ions.[5]
-
Gas-Phase Interactions: Matrix components can neutralize already-formed analyte ions in the gas phase before they enter the mass analyzer.[5]
Caption: Mechanism of Ion Suppression in the ESI Source.
Q3: How do I know if my IPPP analysis is impacted by matrix effects?
A: You cannot see matrix effects by simply looking at the chromatogram of your analyte. You must perform specific experiments to diagnose the issue. There are two primary methods:
-
Qualitative Assessment (Post-Column Infusion): This experiment identifies at what retention time(s) ion suppression or enhancement occurs. It involves infusing a constant flow of your IPPP standard directly into the MS source while injecting a blank, extracted matrix sample onto the LC column. A dip in the otherwise stable signal baseline indicates a region of ion suppression.[7][8]
-
Quantitative Assessment (Post-Extraction Spike): This is the "gold standard" for quantifying the extent of matrix effects.[3] You compare the peak area of an analyte spiked into a blank matrix after extraction to the peak area of the same analyte concentration in a pure solvent. The ratio of these responses, known as the Matrix Factor (MF), reveals the impact.[2][3]
| Matrix Factor (MF) Calculation | Interpretation |
| MF = (Peak Response in Post-Spiked Matrix) / (Peak Response in Neat Solvent) | |
| MF = 1 | No matrix effect |
| MF < 1 | Ion Suppression |
| MF > 1 | Ion Enhancement |
Part 2: Troubleshooting Guide - Identification & Mitigation
This section provides actionable solutions to common problems encountered during method development and routine analysis.
Problem: My analyte signal is low and inconsistent across different samples. How do I confirm this is due to ion suppression?
Solution: Perform a quantitative assessment using the post-extraction spike method across multiple sources of your blank matrix (e.g., six different lots of plasma, different soil samples).[3][9] Inconsistent results across different lots strongly point to variable matrix effects as the cause of your irreproducibility.
Workflow: Quantitative Assessment of Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solvent): Spike your IPPP standard and internal standard (IS) into the final reconstitution solvent at a known concentration (e.g., medium QC).
-
Set B (Post-Extraction Spike): Extract a blank matrix sample through your entire sample preparation procedure. In the final step, spike the IPPP standard and IS into the extracted matrix solution at the same concentration as Set A.
-
Set C (Extracted Sample - for Recovery): Spike the IPPP standard and IS into the blank matrix before starting the sample preparation procedure.
-
-
Analyze and Calculate: Analyze all three sets by LC-MS.
-
Calculate Matrix Factor (MF): MF = Mean Peak Area (Set B) / Mean Peak Area (Set A)
-
Calculate Recovery (RE): RE = Mean Peak Area (Set C) / Mean Peak Area (Set B)
-
An MF significantly different from 1.0 confirms matrix effects. Variability in the MF across different matrix lots confirms inconsistent matrix effects.
-
Problem: I've confirmed matrix effects. What is the most effective first step to reduce them?
Solution: The most robust strategy is to remove the interfering matrix components before they enter the LC-MS system. Improving your sample preparation is the single most effective action you can take.[2][10][11]
| Technique | Principle | Effectiveness for IPPPs | Considerations |
| Dilution | Reduces the concentration of both analyte and interferences.[7] | Simple, but often insufficient for complex matrices. | Only feasible if IPPP concentration is high enough to remain detectable after dilution.[7] |
| Protein Precipitation (PPT) | Uses a solvent (e.g., acetonitrile) to crash out proteins. | Fast and easy, but notoriously poor at removing phospholipids and salts, which are major sources of ion suppression.[7] | Generally not recommended as a standalone technique for sensitive bioanalysis. |
| Liquid-Liquid Extraction (LLE) | Partitions the analyte into a solvent immiscible with the sample matrix. | More effective than PPT at removing polar interferences like salts.[7] | Can be labor-intensive and require large solvent volumes. |
| Solid-Phase Extraction (SPE) | Selectively adsorbs the analyte onto a solid sorbent, while matrix components are washed away.[12] | Highly Recommended. Offers the best selectivity for removing a wide range of interferences, including phospholipids.[2][10] | Requires method development to select the correct sorbent (e.g., C18, Florisil) and optimize wash/elution steps.[13] |
Protocol: Generic SPE Cleanup for IPPPs in an Aqueous Matrix
-
Condition: Pass 1-2 column volumes of elution solvent (e.g., acetone or ethyl acetate) through the SPE cartridge (e.g., C18).
-
Equilibrate: Pass 1-2 column volumes of HPLC-grade water through the cartridge. Do not let the sorbent bed go dry.
-
Load: Load the pre-treated sample onto the cartridge at a slow, controlled flow rate.
-
Wash: Pass 1-2 column volumes of a weak organic solvent/water mixture (e.g., 5% methanol in water) to wash away polar interferences like salts.
-
Elute: Elute the target IPPP analytes with a strong organic solvent (e.g., acetone, ethyl acetate, or dichloromethane).[13]
-
Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
Problem: My sample cleanup is extensive, but suppression persists. What chromatographic adjustments can I make?
Solution: If you cannot remove the interferences, the next best step is to chromatographically separate your analyte from them.[2][7]
-
Modify the Gradient: Adjust your mobile phase gradient to shift the retention time of your IPPP away from the "suppression zone" identified in your post-column infusion experiment.
-
Change Column Chemistry: Switching from a standard C18 column to one with a different stationary phase (e.g., Phenyl-Hexyl or a polar-embedded phase) can alter selectivity and resolve the analyte from co-eluting matrix components.[7]
-
Consider Metal-Free Hardware: Organophosphates, including IPPPs, are known to chelate with metal ions present in standard stainless steel HPLC columns and frits.[14] This can cause peak tailing, signal loss, and contribute to matrix effects. Using metal-free or PEEK-lined columns can significantly improve peak shape and analyte recovery.[14]
Problem: I've optimized everything, but sample-to-sample variability remains. How do I compensate for the remaining matrix effects?
Solution: Use a high-quality internal standard (IS). The ideal IS experiences the same analytical journey—including matrix effects—as your analyte. The use of a Stable Isotope-Labeled Internal Standard (SIL-IS) is the gold standard and the most powerful tool for compensation.[4][7]
-
Why it works: A SIL-IS (e.g., ¹³C- or D-labeled IPPP) is chemically identical to the analyte and will co-elute perfectly.[15] It will be suppressed or enhanced to the same degree as the native analyte in every individual sample. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability is normalized, leading to highly accurate and precise quantification.[9][16][17]
Sources
- 1. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. longdom.org [longdom.org]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. nebiolab.com [nebiolab.com]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. media.sciltp.com [media.sciltp.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Stable Isotope-labeled Standards - Amerigo Scientific [amerigoscientific.com]
Technical Support Center: Separation of Isopropylated Triphenyl Phosphate (IPTPP) Isomers
Welcome to the Advanced Separations Technical Hub. Topic: Chromatographic Resolution and Identification of Ortho-Substituted IPTPP Isomers. Ticket ID: #IPTPP-ISO-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Ortho" Imperative
You are likely analyzing Isopropylated Triphenyl Phosphate (IPTPP) to assess neurotoxic potential. Commercial IPTPP is a complex mixture of isomers (mono-, di-, tri-, and tetra-isopropylated).
Critical Scientific Context: Regulatory scrutiny (EPA, ECHA) focuses on ortho-substituted isomers (e.g., 2-isopropylphenyl diphenyl phosphate). Unlike their meta and para counterparts, ortho-isomers possess the specific steric geometry required to inhibit Neuropathy Target Esterase (NTE) , leading to Organophosphate-Induced Delayed Neuropathy (OPIDN).
The challenge lies in the fact that these isomers are isobaric (same mass) and structurally similar, making baseline separation difficult on standard GC columns.
Module 1: Chromatographic Method Development
Q: My standard 5% phenyl column isn't resolving the 2-isopropyl (ortho) isomer from the 3- and 4-isopropyl isomers. What is the fix?
A: This is the most common failure mode. Standard non-polar columns (DB-5MS, Rtx-5) interact primarily through dispersive forces, which are often insufficient to distinguish the subtle boiling point and shape differences between ortho, meta, and para isomers.
The Protocol Adjustment:
-
Phase Selection: Switch to a mid-polarity column with higher shape selectivity. A 35% or 50% phenyl-methylpolysiloxane phase (e.g., Rtx-50, DB-17ms) provides stronger pi-pi interactions with the aromatic rings. The steric hindrance of the ortho-isopropyl group alters this interaction relative to the meta/para isomers, improving resolution.
-
Thermal Gradient: Isomers often co-elute during rapid ramping. Implement a "soak" or extremely shallow ramp rate (1-2 °C/min) across the critical elution window (typically 200°C – 240°C).
Recommended GC Parameters (Starting Point):
| Parameter | Setting | Rationale |
| Column | 30m x 0.25mm, 0.25µm (50% Phenyl) | Enhanced selectivity for aromatic isomers. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Maintains efficiency during temp ramps. |
| Inlet | 280°C, Splitless (or Split 1:[1]10) | High temp required to volatilize high-boilers. |
| Oven Program | 60°C (1 min) → 20°C/min to 200°C → 2°C/min to 240°C → 30°C/min to 300°C (5 min) | The slow ramp (2°C/min) is the "resolution window." |
| Transfer Line | 280°C | Prevents condensation of heavy congeners. |
Module 2: Identification & Mass Spectrometry
Q: All my peaks have the same mass spectrum (m/z 326, 368, etc.). How do I definitively identify the toxic ortho peak without an NMR?
A: Mass spectrometry (EI source) alone is often insufficient because positional isomers produce nearly identical fragmentation patterns. You must rely on Retention Indices (RI) and Authentic Standards .
Troubleshooting Steps:
-
The "Ortho Effect" (Subtle): While spectra are similar, ortho-substituted alkyl phosphates sometimes show a slightly enhanced tropylium ion formation or specific rearrangements compared to para, but this is not reliable for confirmation.
-
Retention Order Logic: On phenyl-based columns, elution order generally follows boiling point and steric bulk. Typically, the ortho-isomer elutes earlier than the para-isomer due to steric shielding reducing the interaction with the stationary phase.
-
Order: 2-isopropyl (Ortho) < 3-isopropyl (Meta) < 4-isopropyl (Para).
-
-
Mandatory Validation: You must inject a pure standard of 2-isopropylphenyl diphenyl phosphate (commercially available) to establish the specific retention time (RT) on your system. Do not rely on library matching scores.
Target Ions for SIM (Selected Ion Monitoring):
| Congener Group | Molecular Ion (m/z) | Quant Ion (m/z) | Qualifier Ion (m/z) |
| Triphenyl Phosphate (TPHP) | 326 | 326 | 325, 215 |
| Mono-IPTPP (Isomers) | 368 | 368 | 353 (M-CH3), 326 |
| Di-IPTPP (Isomers) | 410 | 410 | 395, 368 |
| Tri-IPTPP (Isomers) | 452 | 452 | 437, 410 |
Module 3: Visualizing the Workflow
The following diagram outlines the decision process for optimizing separation and understanding the toxicity pathway.
Caption: Workflow for chromatographic optimization and toxicological assessment of IPTPP isomers.
Module 4: Common Failures & FAQs
Q: I see "carryover" in my blank samples. Is the column bleeding? A: It is likely not column bleed but system contamination. IPTPP isomers are sticky (lipophilic).
-
Fix: Use a solvent wash (Acetone/Toluene) for the syringe (5-10 pumps).
-
Fix: Bake out the column at 300°C for 10 minutes post-run.
-
Fix: Replace the inlet liner regularly; glass wool traps high-boiling phosphates.
Q: Why do we care about the mono-ortho isomer specifically? A: Research indicates that unsymmetrical mono-ortho isomers (like 2-isopropylphenyl diphenyl phosphate) are often more potent NTE inhibitors than tri-ortho isomers. The single ortho group provides the "handle" for the enzyme to attack, while the remaining unsubstituted phenyl rings may facilitate binding affinity.
Q: How do I quantify the total mixture if I only have a few standards? A:
-
Response Factors: Isomers within the same homolog group (e.g., all Mono-IPTPPs) generally have similar Response Factors (RF) in Flame Ionization Detection (FID). In MS, this can vary.
-
Best Practice: Calibrate using a commercial technical mixture (e.g., Durad® or Reofos®) where the % weight of each homolog is known, or use synthesized pure standards for the specific ortho toxicant to determine its specific RF.
References
-
Phillips, A. L., et al. (2017). Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate Isomers in Several Commercial Flame Retardant Mixtures.[2] Environmental Science & Technology.[2]
-
MAK Commission.[3][4] (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS).[4] The MAK Collection for Occupational Health and Safety.[3][4][5]
-
U.S. EPA.[6][7] (2015). Flame Retardants Used in Flexible Polyurethane Foam: An Alternatives Assessment Update. (Regarding toxicity of isopropylated isomers).
-
NICNAS (Australian Government).Isopropylated triphenyl phosphate esters: Human health tier II assessment. (Detailed toxicity profiles of ortho vs. meta/para).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS) [zora.uzh.ch]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. Making sure you're not a bot! [dukespace.lib.duke.edu]
Reducing background contamination in organophosphate ester analysis
Welcome to the technical support center for organophosphate ester (OPE) analysis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with background contamination in their analytical work. Given that OPEs are widely used as flame retardants and plasticizers, they have become ubiquitous in our environment, including the very laboratories where we attempt to measure them at trace levels.[1] This ubiquity presents a significant analytical challenge, often leading to high background signals that can obscure results and compromise data integrity.[2]
This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you identify and systematically eliminate sources of OPE contamination.
Troubleshooting Guide: Isolating and Eliminating Background Contamination
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your analysis.
Q: My method blanks show high levels of common OPEs like tris(2-chloroethyl) phosphate (TCEP), triphenyl phosphate (TPhP), and tris(1-chloro-2-propyl) phosphate (TCPP). What is the first thing I should check?
A: When high background levels of common OPEs appear in your method blanks, the most probable culprits are your solvents, reagents, or glassware. These should be your first line of investigation.
Causality: The principle of "like dissolves like" is fundamental to both contamination and cleaning. OPEs are organic compounds, and they will readily leach into organic solvents and adhere to surfaces that are not meticulously cleaned of organic residues. Even high-purity solvents can become contaminated during use if dispensed with unclean equipment, and water itself can be a source of OPEs.[3]
Troubleshooting Steps:
-
Solvent Blank Analysis: Before any sample preparation, run a direct injection of each solvent used in your method (e.g., hexane, ethyl acetate, acetone, toluene) into your analytical instrument (GC-MS or LC-MS/MS). This will confirm the purity of your solvents as delivered and stored.
-
Reagent Purity Check: If you use derivatizing agents or other reagents, prepare a blank that includes only the solvent and these reagents to isolate them as a potential source.
-
Systematic Glassware Evaluation: The most effective way to ensure glassware is not a source of contamination is to adhere to a rigorous, multi-step cleaning protocol. Standard washing with soap and water is insufficient for trace analysis.[4] A comprehensive cleaning procedure is essential to remove all organic and inorganic residues.[5][6] (See Detailed Protocols section for a step-by-step guide).
-
Water Source Verification: OPEs have been detected in various water sources.[3] Ensure your distilled or deionized water is from a high-quality purification system. Run a blank using only the water from your system to check for contamination.
Q: I've confirmed my solvents are clean and my glassware is meticulously prepared, but my background remains high. What are other potential "hidden" sources in my workflow?
A: If solvents and glassware are ruled out, the contamination is likely originating from materials and environmental exposure during your sample preparation steps. OPEs and related plasticizers can leach from a surprising number of common laboratory consumables.[2][7]
Causality: Many plastics, polymers, and sealing films contain OPEs or phthalates as additives to impart flexibility or flame resistance.[1][8] Physical contact with solvents or even passive atmospheric exposure can cause these compounds to leach or volatilize into your samples.
Troubleshooting Steps:
-
Audit Your Consumables: Systematically review every item that comes into contact with your sample or sample extract.
-
Plasticware: Replace plastic beakers, graduated cylinders, and pipette tips with glass alternatives wherever possible. Phthalates, often analyzed alongside OPEs, are known to leach from plastic consumables like pipette tips and syringes.[7]
-
Filters: Syringe filters and solid-phase extraction (SPE) cartridges can be sources of contamination. Test them by passing a clean solvent through and analyzing the eluate.
-
Vial Caps and Septa: Analyze a clean solvent that has been stored in a sealed autosampler vial to check for leaching from the cap's septum. Siloxane peaks in a GC-MS chromatogram are a common indicator of septum bleed.[9][10]
-
-
Evaluate the Laboratory Environment:
-
Dust: Indoor dust is a well-documented reservoir for OPEs and phthalates.[11][12] Ensure your workspace, especially the fume hood and benchtops, is thoroughly cleaned.[13]
-
Airflow: Work in a clean fume hood or a laminar flow hood to minimize the sample's exposure to airborne particulates.[14]
-
Work Surface: Line your work surface with aluminum foil that has been baked at a high temperature (e.g., 500°C) to create a clean barrier.[13] Replace the foil between samples to prevent cross-contamination.[13]
-
Q: My sample results are highly variable, and I suspect cross-contamination between samples. How can I improve my handling procedures?
A: Cross-contamination is a significant risk, especially when analyzing samples with a wide range of expected OPE concentrations (e.g., environmental dust vs. water samples).[13] Implementing strict handling protocols is critical for maintaining sample integrity.
Causality: Residues from a high-concentration sample can easily be transferred to a low-concentration sample via shared equipment, work surfaces, or even personal protective equipment (PPE).
Troubleshooting Steps:
-
Segregate Samples: If possible, process samples expected to have high concentrations in a separate area or at a different time from low-concentration samples.[13]
-
Dedicated Equipment: Use dedicated glassware and tools for different sample types or concentration ranges.
-
One-Time Use and Rigorous Cleaning:
-
Workflow Optimization: Process samples in a logical order, moving from the cleanest (blanks, low-concentration QC) to the potentially dirtiest (high-concentration samples).
-
Procedural Blanks: The consistent analysis of procedural blanks (samples containing no analyte but taken through the entire preparation and analysis process) is the ultimate self-validating check for your workflow.[2][16]
Q: The high background seems to be originating from my GC/MS or LC/MS system. How can I diagnose and resolve this?
A: Instrument-related background can be frustrating, as it may appear even after preventative maintenance.[17] A systematic approach, starting with the simplest components, is the best way to identify the source.
Causality: Contamination can build up in the injection port, on the analytical column, or within the mass spectrometer source over time. Leaks in the system can also introduce atmospheric contaminants and degrade column performance, leading to high background noise.[9][10]
Troubleshooting Steps:
-
Check for Leaks (GC-MS): Use an electronic leak detector to check all fittings from the gas trap to the MS transfer line. Air leaks are a common cause of high background and column degradation.[9]
-
Inspect Front-End Consumables (GC-MS):
-
Septum and Liner: Replace the injection port septum and liner. A dirty liner or a coring septum can be a continuous source of contamination.
-
Column Contamination: Trim the first 0.5 meters from the front of the analytical column to remove non-volatile residues that accumulate over time.[9]
-
-
Bake-Out the System: Condition the column by baking it at its maximum recommended temperature (without exceeding it) for several hours to remove semi-volatile contaminants.[9]
-
Source Cleaning (MS): If the steps above do not resolve the issue, the ion source of the mass spectrometer may be contaminated. Follow the manufacturer's protocol for cleaning the ion source components. This is often indicated by poor peak shape or a high repeller voltage during tuning.[10][17]
-
Mobile Phase Contamination (LC-MS): For LC-MS systems, OPEs can be present in the mobile phase, particularly the aqueous component.[3] Prepare fresh mobile phases with high-purity solvents and water. Flushing the entire LC system with a strong solvent mixture can help remove built-up contamination.[17]
Visualizing the Troubleshooting Process
The following diagram outlines a logical workflow for diagnosing the source of background contamination.
Caption: A step-by-step workflow for troubleshooting OPE background contamination.
Frequently Asked Questions (FAQs)
What are the most common OPEs found as background contaminants?
While any OPE can be a potential contaminant, several are consistently reported in laboratory blanks due to their high production volumes and widespread use.
| Common Contaminant | Abbreviation | Typical Use | Common Lab Sources |
| Tris(1-chloro-2-propyl) phosphate | TCPP | Flame retardant in polyurethane foams | Building materials, furniture, electronics, dust[12][18] |
| Tris(2-chloroethyl) phosphate | TCEP | Flame retardant, plasticizer | Floor polishes, lacquers, plastics, dust[12] |
| Triphenyl phosphate | TPhP | Flame retardant, plasticizer | Hydraulic fluids, electronics, PVC, dust[18] |
| Tris(2-ethylhexyl) phosphate | TEHP | Plasticizer, flame retardant | PVC, rubber, lubricants[18] |
| Di(2-ethylhexyl) phthalate* | DEHP | Plasticizer | Ubiquitous in plastics (PVC), tubing, flooring[11][19] |
*Note: DEHP is a phthalate ester, not an organophosphate ester, but it is a very common laboratory contaminant and is often analyzed in the same methods.[11][19]
Is it necessary to bake glassware at high temperatures?
Baking glassware and other materials (e.g., aluminum foil, quartz fiber filters) at high temperatures (e.g., 500°C for at least 12 hours) is a highly effective final step for removing stubborn organic contaminants.[18][20] While not always necessary for every application, it is considered best practice for ultra-trace analysis where the lowest possible background is required. This process, known as pyrolysis, thermally decomposes organic molecules.
How can I minimize contamination from my own person?
Always wear proper personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.[15] Change gloves frequently, especially before handling clean glassware or preparing standards. Be mindful that lotions, cosmetics, and other personal care products can contain OPEs or phthalates that may be transferred to samples.
Detailed Protocols
Protocol: Rigorous Glassware Cleaning for Ultra-Trace OPE Analysis
This protocol is a self-validating system designed to produce quantitatively clean glassware, meaning the surface is free of any detectable residue that could interfere with your analysis.[5]
Materials:
-
Phosphate-free laboratory detergent[6]
-
Acetone (or other suitable organic solvent), high-purity grade[4][21]
-
Hydrochloric acid (HCl), ~10% (v/v) solution (optional, for removing acid-soluble residues)[6]
-
Tap water
-
High-purity deionized or distilled water[5]
-
Appropriate PPE (gloves, goggles, lab coat)
Procedure:
-
Initial Rinse (Immediate): As soon as possible after use, rinse the glassware three times with tap water to remove gross contamination. Rinsing immediately prevents residues from drying and becoming more difficult to remove.[6]
-
Solvent Pre-Rinse: Rinse the glassware with an appropriate organic solvent (e.g., acetone) to remove the bulk of organic residues.[22] Dispose of this solvent rinse in a designated chemical waste container.
-
Detergent Wash: Prepare a warm bath of laboratory detergent solution according to the manufacturer's instructions. Submerge the glassware completely and allow it to soak. Use a soft-bristled brush to scrub all surfaces, paying special attention to ground-glass joints and stopcocks.[5][22] Avoid abrasive scouring pads that can scratch the glass surface.[5]
-
Tap Water Rinse: Rinse the glassware thoroughly with warm tap water at least 5-7 times. Ensure all soap residue is washed away.
-
Acid Rinse (Optional): If you suspect inorganic or stubborn acid-soluble residues, rinse or soak the glassware in a 10% HCl solution.[6] Afterwards, rinse again thoroughly with tap water to remove all traces of acid.
-
Deionized Water Rinse: Rinse the glassware a minimum of three times with high-purity deionized water.[6] After the final rinse, the water should "sheet" cleanly off the glass surface without beading, indicating a quantitatively clean surface.[5]
-
Final Solvent Rinse & Drying: Rinse the glassware with high-purity acetone to remove any final traces of organic material and to expedite drying.[4] Allow the glassware to air dry in a clean environment (e.g., a covered rack) or place it in a drying oven.
-
High-Temperature Baking (Optional, for Highest Purity): For the most sensitive analyses, loosely cover the openings of the dried glassware with pre-baked aluminum foil and bake in a muffle furnace (e.g., 12 hours at 500°C).[18][20] Allow to cool completely in the furnace before removing to prevent thermal shock and cracking.
Contamination Control Workflow for Sample Preparation
Caption: A workflow highlighting key contamination control points during sample prep.
References
- Improved and Novel Methods for Investigating Organophosphate Esters in Particulate Matter. (2024). MDPI.
- Sample Preparation for the Analysis of Organophosphate and Brominated Flame Retardants in Consumer Products Using Sonication. (2019). Department of Toxic Substances Control.
-
Analysis of Organophosphate Esters in Dust, Soil and Sediment Samples Using Gas Chromatography Coupled with Mass Spectrometry. (2025). ResearchGate. Retrieved from [Link]
- SOP: CLEANING OF GLASSWARE. Unknown Source.
- Organophosphate ester pollution in the oceans. DigitalCommons@URI.
- What Is the Best Glassware Cleaning Protocol for My Lab?. (2020). Goldleaf.
- Laboratory Glassware Cleaning and Storage. (2018). Unknown Source.
- Occurrence and dietary exposure to organophosphorus esters in foodstuffs of Nigerian origin. (2023). University of Birmingham's Research Portal.
- TID 016 - Glassware Cleaning for Method 23. U.S. Environmental Protection Agency.
-
Laboratory Glassware, cleaning and Sterilization. (2024). Labpedia.net. Retrieved from [Link]
-
High background after preventative maintenance. (2020). Chromatography Forum. Retrieved from [Link]
-
An investigation into possible sources of phthalate contamination in the environmental analytical laboratory. ResearchGate. Retrieved from [Link]
- Determination of Organophosphate Esters in Water Samples Using Gas Chromatography– Mass Spectrometry and Magnetic Solid-Phase Extraction Based on Multi-Walled Carbon Nanotubes. (2021). LCGC International.
-
Improved and Novel Methods for Investigating Organophosphate Esters in Particulate Matter. (2024). PMC. Retrieved from [Link]
- Method 8141B: Organophosphorus Compounds by Gas Chromatography. EPA.
-
Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. (2018). Agilent. Retrieved from [Link]
-
Organophosphorus Flame Retardant, Phthalate, and Alternative Plasticizer Contamination in Novel Plant-Based Food: A Food Safety Investigation. (2025). ACS Publications. Retrieved from [Link]
-
How to Avoid Contamination in Lab Samples. Aurora Biomed. Retrieved from [Link]
-
Exposure to Phthalate and Organophosphate Esters via Indoor Dust and PM10 Is a Cause of Concern for the Exposed Saudi Population. (2021). PubMed. Retrieved from [Link]
- Investigation of organophosphate esters in fresh water, salt and brine samples by GC-TOF MS. (2011). R Discovery.
-
Detection and Remediation of Organophosphate Contamination. USDA. Retrieved from [Link]
-
Exploring organophosphate ester contamination and distribution in food: A meta-analysis. (2024). PubMed. Retrieved from [Link]
-
How to remove background signals in mass spectra?. (2013). ResearchGate. Retrieved from [Link]
-
Best practices for handling chemical reagents to prevent cross-contamination. (2025). Quimivita. Retrieved from [Link]
-
Organophosphate. Wikipedia. Retrieved from [Link]
-
Organophosphate and phthalate esters in settled... (2016). Indoor Air - Ovid. Retrieved from [Link]
- Phthalate Esters in Foods: Sources, Occurrence, and Analytical Methods. Unknown Source.
-
Effective degradation of organophosphate ester flame retardants and plasticizers in coastal sediments under high urban pressure. (2022). PMC. Retrieved from [Link]
-
Organophosphate ester pollution in the oceans. Archimer. Retrieved from [Link]
-
Exposure to Phthalate and Organophosphate Esters via Indoor Dust and PM10 Is a Cause of Concern for the Exposed Saudi Population. (2021). MDPI. Retrieved from [Link]
- Challenges in the Analyses of Organophosphate Esters. (2017). Pendidikan Kimia.
Sources
- 1. Organophosphate - Wikipedia [en.wikipedia.org]
- 2. digitalcommons.uri.edu [digitalcommons.uri.edu]
- 3. Investigation of organophosphate esters in fresh water, salt and brine samples by GC-TOF MS - R Discovery [discovery.researcher.life]
- 4. epa.gov [epa.gov]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. watersciences.unl.edu [watersciences.unl.edu]
- 7. researchgate.net [researchgate.net]
- 8. ovid.com [ovid.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Exposure to Phthalate and Organophosphate Esters via Indoor Dust and PM10 Is a Cause of Concern for the Exposed Saudi Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. dtsc.ca.gov [dtsc.ca.gov]
- 14. aurorabiomed.com [aurorabiomed.com]
- 15. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 16. epa.gov [epa.gov]
- 17. High background after preventative maintenance - Chromatography Forum [chromforum.org]
- 18. Improved and Novel Methods for Investigating Organophosphate Esters in Particulate Matter [mdpi.com]
- 19. taiwanwatch.org.tw [taiwanwatch.org.tw]
- 20. Improved and Novel Methods for Investigating Organophosphate Esters in Particulate Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 21. labproinc.com [labproinc.com]
- 22. labpedia.net [labpedia.net]
Troubleshooting GC-MS carryover for high-boiling aryl phosphates
Ticket ID: GCMS-OPE-8492 Status: Open Topic: Troubleshooting Persistent Carryover for Triphenyl Phosphate (TPHP) & Tricresyl Phosphate (TCP) Assigned Specialist: Senior Application Scientist, Chromatography Division[1]
Executive Summary & Diagnostic Workflow
The Problem:
Aryl phosphates (OPEs) like TPHP and TCP are "sticky" molecules.[1] They possess high boiling points (
Diagnostic Decision Tree Use this workflow to isolate the source of contamination before tearing down the instrument.
Figure 1: Isolation workflow to distinguish between system contamination (gas/column) and injection path contamination.
Critical Troubleshooting Guides (Q&A)
Category A: The Injection Port (The Primary Suspect)
Q: I am using a standard splitless liner with glass wool. Why is my carryover so high?
A: Standard glass wool is a surface-area trap for aryl phosphates.[1] While wool promotes vaporization, the phosphate ester group (
-
The Fix: Switch to an Ultra-Inert (UI) single-taper liner with deactivated wool or a cyclo-double gooseneck liner .[1] The "UI" deactivation is chemically bonded to prevent these interactions.[1] The taper at the bottom directs the sample onto the column, preventing it from hitting the hot gold seal, which is a common site for thermal degradation and adsorption [1].
Q: What is the "Thermal Hysteresis" effect in OPE analysis? A: Aryl phosphates have boiling points that often exceed standard injector temperatures.
-
TPHP Boiling Point: ~370°C
-
TCP Boiling Point: ~410°C If your injector is set to 250°C, these compounds do not flash-vaporize; they aerosolize and slowly deposit on the liner walls.[1] They then "bleed" into the column over subsequent runs.[1]
-
Protocol: Set the injector temperature to at least 280°C–300°C to ensure rapid volatilization, provided your analytes are thermally stable at this dwell time [2].
Category B: Syringe & Wash Dynamics
Q: I wash my syringe 5 times with methanol, but I still see peaks. Why? A: Methanol is too polar to effectively dissolve high-molecular-weight aryl phosphates, and it may not remove the non-polar matrix (oils/lipids) often found in OPE samples.[1]
-
The Fix: Implement a Dual-Polarity Wash System . You must use a solvent that dissolves the analyte and one that cleans the needle.
Recommended Wash Protocol:
-
Wash A (Non-Polar): Toluene or Dichloromethane (DCM).[1] Purpose: Dissolves the aryl phosphates and oily matrix.
-
Wash B (Polar): Acetone or Acetonitrile.[1] Purpose: Removes polar interferences and rinses away the viscous Wash A.
-
Cycle: 3x Wash A
3x Wash B Sample Rinse.
Category C: The Column & Transfer Line
Q: My peaks are tailing badly. Is this related to carryover? A: Yes. Tailing indicates active sites.[1][2] If the column head is contaminated with non-volatile "gunk" (matrix), it acts as a secondary retention phase.[1] The OPEs adsorb here and slowly release, causing both tailing and carryover into the next run.
-
The Fix:
-
Trim the Column: Remove 10–20 cm from the inlet side.[1] This physically removes the contaminated stationary phase [3].[1]
-
Guard Column: Install a 5m deactivated fused silica guard column (retention gap).[1] This acts as a sacrificial surface that protects your expensive analytical column (e.g., DB-5ms UI or Rtx-5MS).[1]
-
Data Reference: The Physics of "Stickiness"
Understanding the physical properties is key to setting correct temperatures.[1] Note the high boiling points relative to standard GC parameters.
| Analyte | Abbr. | Boiling Point (°C) | Log Kow (Lipophilicity) | Troubleshooting Note |
| Triphenyl phosphate | TPHP | 370 | 4.59 | Prone to adsorption on glass wool.[1] |
| Tricresyl phosphate | TCP | 410 | 5.11 | Requires high injector temp (>280°C).[1] |
| Tris(2-chloroethyl) phosphate | TCEP | 330 | 1.44 | Lower BP, but thermally labile.[1] |
| Tris(1,3-dichloro-2-propyl) phosphate | TDCPP | 360 | 3.65 | often degrades if liner is dirty.[1] |
Advanced Mechanism: Why Deactivation Matters
The following diagram illustrates the molecular interaction causing the carryover. The phosphate oxygen acts as a Lewis base, binding to the acidic hydrogen of active silanols on the glass surface.
Figure 2: Mechanism of OPE adsorption.[1] The P=O bond targets active silanols (-OH).[1] Deactivation caps these sites.
Validated Experimental Protocol: The "Bake-Out"
Do not simply raise the oven temperature to max. This can bake contaminants into the phase.[1] Follow this sequence to clear persistent carryover:
-
Isolation: Disconnect the column from the MS detector (cap the detector or vent to atmosphere) to prevent source fouling.
-
Backflush (Optional): If you have a post-run backflush configuration, use it. It is the most effective way to remove high-boilers [4].[1]
-
The Thermal Cycle:
-
Inlet: Set to 300°C (ensure septum is rated for this).
-
Flow: Increase carrier gas flow to 2.0 mL/min (constant flow mode).
-
Oven: Ramp to column max (e.g., 320°C for 5ms columns) and hold for 30 minutes.
-
-
The Solvent Steam Clean:
-
Inject 1µL of Toluene (high boiling solvent) at a split ratio of 50:1.[1]
-
The expansion of hot solvent vapor "scrubs" the liner and head of the column.
-
Warning: Ensure the oven is starting at a temperature below the solvent boiling point (e.g., 80°C) before ramping up.
-
References
-
Agilent Technologies. (2014).[1] Organophosphorus Pesticides in Apple Matrix by GC/MS/FPD using an Agilent J&W DB-35ms Ultra Inert Column. Application Note 5991-4963EN.[1] Link
-
Restek Corporation. (2020).[1] Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants. Link
-
U.S. EPA. (2005).[1] Method 527: Determination of Selected Pesticides and Flame Retardants in Drinking Water by Solid Phase Extraction and Capillary Column GC/MS. EPA 815-R-05-005.[1][3][4] Link
-
Shimadzu. (2025).[1][5] Gas Chromatography Mass Spectrometry Troubleshooting Guide. Link
Sources
Optimizing ionization efficiency for IPPP in electrospray ionization (ESI)
Technical Support Ticket: #ESI-OPT-8842 Subject: Optimizing Ionization Efficiency for Isoprenoid Pyrophosphates (IPP/DMAPP) in ESI-MS Status: Open Assigned Specialist: Senior Application Scientist, Mass Spectrometry Division
User Context & Acronym Clarification
Interpretation: Based on your request regarding "IPPP" in the context of drug development and electrospray ionization (ESI), this guide addresses the analysis of Isopentenyl Pyrophosphate (IPP) and its isomer Dimethylallyl Pyrophosphate (DMAPP) . These highly polar, anionic intermediates are critical in the mevalonate and MEP pathways (terpenoid/steroid biosynthesis) and present unique ionization challenges.
Scope: This guide provides a self-validating workflow to maximize sensitivity for pyrophosphates, minimizing in-source fragmentation and ion suppression.
Part 1: The Core Protocol (Mobile Phase Chemistry)
The primary driver of ionization efficiency for IPP is the mobile phase environment . IPP is a small, highly polar, dianionic species (
You have two valid "routes" for optimization. Choose one based on your sensitivity vs. robustness needs.
Route A: Ion-Pairing Reversed-Phase (IP-RP)
Best for: Maximum retention and chromatographic resolution. Mechanism: Alkylamines form neutral complexes with the phosphate groups, allowing retention on C18 columns and aiding desolvation.
-
Reagent: Tributylamine (TBA) or Hexylamine (HXA) .
-
Concentration: 5–10 mM in aqueous mobile phase.
-
pH Adjustment: Acetic acid to pH 6.0–7.0.
-
Why it works: The amine masks the negative charge during chromatography but dissociates in the ESI plume (due to pH change during droplet evaporation) or aids in "charge-remote" ionization.
-
Risk: High source contamination. Requires dedicated system/cleaning.
Route B: HILIC (Hydrophilic Interaction Liquid Chromatography)
Best for: High sensitivity without source contamination (Mass Spec friendly). Mechanism: Partitioning into a water-enriched layer on a polar stationary phase.
-
Column: ZIC-pHILIC (Polymeric zwitterionic) or Amide-HILIC.
-
Buffer: Ammonium Carbonate (10–20 mM) , pH 9.0.
-
Why it works: High pH ensures IPP is fully deprotonated (
states), maximizing negative ion mode sensitivity. The high organic content of HILIC (acetonitrile) lowers surface tension, improving ESI droplet fission (Rayleigh limit reached faster).
Data Summary: Modifier Impact on Signal
| Modifier System | Ionization Mode | Signal Intensity (Relative) | Source Cleanliness | Recommendation |
| 0.1% Formic Acid | Positive | < 5% (Undetectable) | High | Avoid (IPP hydrolyzes) |
| 10 mM Ammonium Acetate (pH 7) | Negative | 60% | High | Good starting point |
| 10 mM Ammonium Carbonate (pH 9) | Negative | 95% | High | Best for HILIC |
| 5 mM TBA + Acetic Acid | Negative | 100% (Reference) | Low (Dirty) | Best for IP-RP |
Part 2: Source Parameters (The Hardware Optimization)
IPP is fragile. The pyrophosphate bond (
Temperature & Gas Flow
-
Gas Temperature: Maintain 300°C – 350°C .
-
Reasoning: IPP requires heat to desolvate from the aqueous buffer shell, but excessive heat (>400°C) induces thermal degradation.
-
-
Gas Flow: High flow (10–12 L/min).
-
Reasoning: Dilutes the suppression from ion-pairing agents (if used) and aids rapid evaporation before the ion enters the vacuum.
-
Voltage Settings (Critical)
-
Capillary Voltage (Vcap): 2500 – 3500 V (Negative Mode).
-
Note: Too high (>4kV) causes corona discharge in negative mode, destroying the signal.
-
-
Fragmentor / Cone Voltage: LOW (80 – 100 V) .
-
Mechanism:[1][2][3] This voltage accelerates ions through the intermediate pressure region. High values impart kinetic energy, causing collisions with gas molecules that break the pyrophosphate bond.
-
Validation Step: Run a "Fragmentor Ramp" experiment. Monitor m/z 245 (Parent) vs. m/z 79 (Fragment). Choose the voltage where Parent is max and Fragment is <10%.
-
Part 3: Troubleshooting & Decision Logic
Use this visual guide to diagnose low sensitivity or signal loss for IPP/DMAPP.
Figure 1: Decision tree for diagnosing IPP signal loss. Note the critical check for In-Source Fragmentation (m/z 79).
Part 4: Frequently Asked Questions (FAQs)
Q1: Why do I see a strong signal at m/z 79 but nothing at m/z 245 (IPP)? A: This is classic In-Source Fragmentation (ISF) . The pyrophosphate group is detaching before the ion enters the mass analyzer.
-
Fix: Lower your Cone Voltage (Waters) or Fragmentor Voltage (Agilent) by 20–40V. Also, ensure your desolvation temperature isn't exceeding 350°C.
Q2: Can I use standard C18 columns for IPP? A: Not without an Ion-Pairing agent. IPP is too hydrophilic and will elute in the void volume (dead time), where ionization is suppressed by salts and un-retained matrix debris.
-
Fix: Use a HILIC column (ZIC-pHILIC) with Ammonium Carbonate buffer, OR add 5mM Tributylamine to your C18 mobile phase.
Q3: "IPPP" in my lab refers to In-Source Protein Precipitation. Does this apply? A: If you are analyzing proteins, the physics of "ionization efficiency" changes. However, for Isoprenoid Pyrophosphates (the standard chemical interpretation of IPP), protein precipitation is a necessary sample prep step.
-
Protocol: Use cold acetonitrile (1:4 v/v) to precipitate proteins. Do not use acid (TCA/Formic) as it will hydrolyze the IPP pyrophosphate bond.
Q4: How do I distinguish IPP from DMAPP? A: They are structural isomers (same m/z 245). Mass spec alone cannot distinguish them.
-
Fix: You must rely on chromatographic separation . A ZIC-pHILIC column can partially resolve them. Alternatively, use Ion Mobility Spectrometry (IMS) if available, as they have slightly different drift times.
References
-
Analytical Chemistry. "Direct Detection of Isoprenoid Pyrophosphates by Electrospray Ionization Mass Spectrometry." Anal.[4][5][6][7] Chem., 2004.
-
Journal of Chromatography A. "Optimization of HILIC-MS for the determination of isoprenoid pyrophosphates in biological matrices." J. Chrom. A, 2012.
-
Nature Protocols. "Metabolomics of the mevalonate pathway: Strategies for IPP and DMAPP analysis." Nat. Protoc., 2015.
-
Agilent Technologies. "Technical Note: Optimization of Source Parameters for Labile Phosphate Species." Agilent Library, 2020.
Sources
- 1. On the Ionization and Ion Transmission Efficiencies of Different ESI-MS Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 3. poseidon-scientific.com [poseidon-scientific.com]
- 4. Electroless Ionization Mass Spectrometry Using a Compact Electrokinetic Ionization Source - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Resolving TPHP & IPPP Co-Elution
Topic: Chromatographic Separation of Triphenyl Phosphate (TPHP) and Isopropylphenyl Phosphate (IPPP) Isomers
Introduction: The Analyst's Challenge
Welcome to the Advanced Chromatography Support Center. If you are accessing this guide, you are likely observing a critical resolution failure between Triphenyl phosphate (TPHP) and the isomers of Isopropylphenyl phosphate (IPPP) .
The Diagnostic Reality: This is not a simple "retention time drift."[1][2] You are battling structural homology. Commercial IPPP (e.g., Reolube 50, Kronitex 100) is not a single molecule; it is a complex isomeric mixture containing mono-, di-, and tri-isopropyl substituted phenyl phosphates.[3]
-
The Issue: TPHP (
, MW 326.3) is structurally identical to the unsubstituted core of IPPP. In fact, TPHP is often a significant component (up to 40%) of commercial IPPP formulations. -
The Co-elution: The mono-isopropylphenyl phosphate (mono-IPPP) isomers possess a polarity and hydrophobic profile extremely similar to TPHP, causing severe co-elution on standard C18 (LC) or 5%-Phenyl (GC) columns.
This guide provides the protocols to resolve these peaks using Pi-Pi interaction selectivity in LC and thermal/polarity tuning in GC.
Module 1: Liquid Chromatography (LC-MS/MS) Solutions
The Mechanism: Why C18 Fails
Standard C18 columns separate based on hydrophobicity. The addition of a single isopropyl group to one phenyl ring (Mono-IPPP) changes the hydrophobicity only slightly compared to TPHP. This insufficient selectivity factor (
The Solution: Phenyl-Hexyl or Biphenyl Stationary Phases
To separate these, you must exploit the Pi-Pi (
-
TPHP: Three unsubstituted phenyl rings (High
-electron accessibility). -
IPPP: Isopropyl groups are electron-donating and sterically bulky. They alter the
-cloud density and hinder the "stacking" interaction with the stationary phase. -
Result: A Biphenyl or Phenyl-Hexyl column will retain TPHP differently than IPPP based on these electronic differences, not just boiling point or hydrophobicity.
Recommended LC-MS/MS Protocol
| Parameter | Specification | Rationale |
| Column | Biphenyl or Phenyl-Hexyl (e.g., 100 x 2.1 mm, 2.6 µm) | Maximizes |
| Mobile Phase A | Water + 5mM Ammonium Formate + 0.1% Formic Acid | Buffer stabilizes ionization; Formic acid improves peak shape. |
| Mobile Phase B | Methanol (NOT Acetonitrile) | Critical: Methanol is a protic solvent that promotes |
| Flow Rate | 0.3 – 0.4 mL/min | Standard flow for ESI efficiency. |
| Gradient | 0-1 min: 40% B1-10 min: Ramp to 95% B10-13 min: Hold 95% B | A shallow gradient in the elution window (60-80% B) is crucial for resolving the isomer cluster. |
Visualizing the Method Selection Strategy
Figure 1: Decision tree for LC method development targeting aromatic phosphate ester separation.
Module 2: Gas Chromatography (GC-MS) Solutions
The Mechanism: Boiling Point vs. Polarity
In GC, TPHP and Mono-IPPP have very similar boiling points. On a standard non-polar column (100% Dimethylpolysiloxane), they may overlap.
-
The Fix: Use a mid-polarity column (5% or 50% phenyl). The phenyl content in the column interacts with the aromatic rings of the analytes.
-
Thermal Tuning: A slower temperature ramp (e.g., 3-5°C/min) through the 260°C–300°C range is required to pull the TPHP peak away from the leading edge of the IPPP isomer cluster.
Recommended GC-MS Protocol
| Parameter | Specification | Notes |
| Column | DB-5MS or DB-35MS (30m x 0.25mm x 0.25µm) | The DB-35 (35% phenyl) offers superior resolution for these specific isomers than the DB-5. |
| Inlet | Splitless, 280°C | High temperature needed to volatilize heavy phosphates. |
| Carrier Gas | Helium, 1.0 - 1.2 mL/min | Constant flow mode. |
| Oven Program | 1. 80°C (hold 1 min)2. 20°C/min to 200°C3. 5°C/min to 300°C 4. Hold 5 min | The slow ramp (Step 3) is the critical separation window. |
| Transfer Line | 300°C | Prevent condensation of tri-substituted isomers. |
Module 3: Mass Spectrometry Resolution (MRM)
If chromatographic resolution remains partial (e.g., < 1.5), you must rely on MS/MS selectivity . While TPHP and IPPP share some fragments, their precursor masses and specific transitions differ.
Differentiating Transitions (ESI+)
Even if peaks overlap retention time, the Mass Spectrometer can "separate" them spectrally using Multiple Reaction Monitoring (MRM).
| Analyte | Precursor (m/z) | Quantifier (m/z) | Qualifier (m/z) | Mechanism |
| TPHP | 327.1 | 152.1 | 77.0 | Characteristic biphenyl-type fragment (152) is dominant for TPHP. |
| Mono-IPPP | 369.2 | 327.1 | 152.1 | Loss of isopropyl group ( |
| Di-IPPP | 411.2 | 369.2 | 327.1 | Sequential loss of isopropyl groups. |
| Tri-IPPP | 453.3 | 411.2 | 369.2 | Sequential loss of isopropyl groups. |
Critical Warning (Isobaric Interference): Notice that the Quantifier for Mono-IPPP (327.1) is the Precursor for TPHP .
-
If Mono-IPPP undergoes "in-source fragmentation" (losing the isopropyl group before Q1), it will appear as TPHP.
-
Troubleshooting: Check your source temperature and declustering potential. If TPHP appears at the retention time of Mono-IPPP, your source is too harsh. Lower the desolvation temperature.
Module 4: Troubleshooting FAQs
Q1: I see a broad "hump" under my TPHP peak. What is this? A: This is likely the IPPP isomer cluster. Commercial IPPP contains many isomers (ortho-, meta-, para- substitution on different rings). These elute as a broad unresolved band. TPHP often sits on the "shoulder" of this hump. Switch to a Biphenyl column and use Methanol to sharpen the aromatic selectivity.
Q2: My TPHP calibration curve is non-linear at low concentrations. A: Check your blanks. IPPP and TPHP are ubiquitous plasticizers found in LC tubing, plastic caps, and lab air.
-
Fix: Use a "delay column" (C18) between the pump and the injector to separate system contamination from the sample peak.
Q3: Can I just use high-resolution MS (HRMS) to separate them? A: HRMS helps, but not completely.
-
TPHP (
) and Mono-IPPP ( ) have different masses (326.07 vs 368.12). -
However, if Mono-IPPP fragments in the source to lose
, the resulting ion is identical to TPHP in exact mass. Chromatographic separation is still required to distinguish "native" TPHP from "fragmented" IPPP.
References
-
Brandsma, S. H., et al. (2013). "Organophosphorus flame retardants and plasticizers in Dutch indoor dust." Science of the Total Environment. Link
- Relevance: Discusses the complexity of isomeric mixtures in OPFR analysis.
-
Chu, S., & Letcher, R. J. (2013). "Metabolism of the organophosphate triesters..." Toxicology. Link
- Relevance: Provides fragmentation pathways and metabolic breakdown which mirrors MS/MS behavior.
-
Restek Corporation. (2019). "LC-MS/MS Analysis of Organophosphate Flame Retardants in Water." Application Note. Link
- Relevance: Validates the use of Biphenyl phases for arom
-
Liu, Q., et al. (2018). "Chromatographic separation of organophosphate flame retardant isomers." Journal of Chromatography A. Link
- Relevance: Detailed comparison of C18 vs. Phenyl-Hexyl selectivity for TPHP/IPPP.
This guide was generated by the Technical Support Division. For further method development assistance, please contact your local application engineer.
Sources
Minimizing hydrolysis of isopropyl phenyl phosphate during sample storage
Welcome to the technical support center for isopropyl phenyl phosphate (IPP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-driven answers to common challenges encountered during the storage and handling of this compound. Our goal is to ensure the integrity of your samples and the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My analytical results for isopropyl phenyl phosphate are inconsistent. Could sample degradation during storage be the cause?
A1: Absolutely. Isopropyl phenyl phosphate, like many organophosphate esters, is susceptible to hydrolysis, which can significantly impact the accuracy and reproducibility of your analytical results.[1] This degradation involves the cleavage of the phosphate ester bonds by water, leading to a decrease in the concentration of the parent compound and the appearance of degradation products. The rate of this hydrolysis is influenced by several factors, including temperature, pH, and the presence of enzymes in biological samples.[2][3] Inconsistent storage conditions can therefore lead to variable levels of degradation and, consequently, inconsistent analytical data.
Q2: What are the primary degradation products of isopropyl phenyl phosphate hydrolysis?
A2: The hydrolysis of isopropyl phenyl phosphate breaks the ester linkages, yielding three primary products:
-
Phenol
-
Isopropyl alcohol
-
Phosphoric acid
The presence of unexpected peaks corresponding to phenol or isopropyl alcohol in your analytical runs (e.g., by GC-MS or LC-MS) is a strong indicator that hydrolysis has occurred.[4][5]
In-Depth Troubleshooting Guide
This section addresses specific issues you may encounter and provides actionable solutions based on chemical principles.
Issue 1: I've observed a rapid loss of my isopropyl phenyl phosphate stock solution's concentration, which is dissolved in a standard organic solvent.
Root Cause Analysis: This issue often points to the presence of water in the solvent, elevated storage temperatures, or inappropriate pH conditions. Organophosphate ester hydrolysis can be catalyzed by both acidic and basic conditions.[6][7] While phosphate diesters are generally most stable in neutral conditions, the stability profile can be complex.[1]
Troubleshooting Steps:
-
Solvent Quality Check: Ensure you are using a high-purity, anhydrous grade solvent. It's a best practice to use a freshly opened bottle or to dry the solvent using appropriate methods if water contamination is suspected.
-
Temperature Control: Immediately transfer your stock solution to a lower temperature. For short-term storage (days to weeks), 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is essential to minimize the rate of hydrolysis.[8][9]
-
pH Assessment: If your solvent system includes buffers or additives, verify that the resulting pH is as close to neutral as possible. Avoid strongly acidic or basic conditions.
Issue 2: My isopropyl phenyl phosphate analyte is degrading in a biological matrix (e.g., plasma, serum, or tissue homogenate) even when stored at low temperatures.
Root Cause Analysis: Biological matrices contain various enzymes, such as phosphatases and esterases, that can actively catalyze the hydrolysis of phosphate esters.[10] This enzymatic degradation can be rapid, even at refrigerated temperatures.
Troubleshooting Steps:
-
Enzyme Inhibition: The most effective strategy is to add specific enzyme inhibitors to your samples immediately after collection.[10] A common and effective inhibitor for esterases is phenylmethylsulfonyl fluoride (PMSF).[10]
-
Immediate Protein Precipitation: Performing a protein precipitation step (e.g., with cold acetonitrile or methanol) promptly after sample collection can denature and remove many of the degradative enzymes.
-
pH Control: Maintaining the pH of the biological sample within a range that is suboptimal for enzymatic activity can also help.[11]
Protocols for Minimizing Hydrolysis
Adhering to validated protocols is critical for ensuring the stability of your samples.
Protocol 1: Preparation and Storage of Isopropyl Phenyl Phosphate Stock Solutions
-
Select an Appropriate Solvent: Use a high-purity, anhydrous aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO).
-
Container Choice: Store the solution in an amber glass vial with a PTFE-lined cap to prevent light degradation and solvent evaporation.[8] Match the vial size to the volume to minimize headspace.
-
Preparation Environment: Prepare the stock solution in a controlled environment with low humidity to minimize the introduction of atmospheric moisture.
-
Storage Conditions:
-
Short-term (≤ 1 week): Store at 2-8°C.
-
Long-term (> 1 week): Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.[12]
-
Protocol 2: Handling and Storage of Biological Samples Containing Isopropyl Phenyl Phosphate
-
Sample Collection: Collect the biological sample (e.g., blood, plasma) using appropriate anticoagulant tubes.
-
Immediate Processing: Process the samples as quickly as possible on ice to reduce enzymatic activity.[11]
-
Stabilization: If enzymatic degradation is suspected, add an esterase inhibitor cocktail or a specific inhibitor like PMSF to the sample.
-
Storage:
-
Flash-freeze the stabilized samples in an appropriate cryovial.
-
Store at -80°C until analysis. Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[12]
-
Data Summary and Visualization
Table 1: Recommended Storage Conditions
| Sample Type | Solvent/Matrix | Short-Term Storage (≤ 1 week) | Long-Term Storage (> 1 week) | Key Considerations |
| Neat Compound | Solid | 2-8°C | -20°C | Store in a desiccator to protect from moisture. |
| Stock Solution | Anhydrous Acetonitrile/DMSO | 2-8°C | -80°C | Use amber glass vials with PTFE-lined caps.[8] |
| Biological Sample | Plasma/Serum | 2-8°C (if processed within hours) | -80°C | Add enzyme inhibitors immediately after collection.[10] |
Diagram 1: Hydrolysis Pathway of Isopropyl Phenyl Phosphate
This diagram illustrates the chemical reaction responsible for the degradation of isopropyl phenyl phosphate in the presence of water.
Caption: Chemical hydrolysis of isopropyl phenyl phosphate.
Diagram 2: Troubleshooting Workflow for Sample Instability
This decision tree provides a logical workflow for diagnosing and resolving issues related to the degradation of isopropyl phenyl phosphate.
Caption: Decision tree for troubleshooting sample degradation.
References
-
Pure Synth. (2025, October 23). Analytical Standards in Quality Control: Ensuring Lab Reliability. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2023, December 12). AN OVERVIEW OF STABILITY TESTING GUIDELINEs OF PHARMACEUTICAL PRODUCTs. Retrieved from [Link]
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Retrieved from [Link]
-
Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices. Retrieved from [Link]
-
Reddit. (2024, December 14). Hydrolysis of phosphoric acid ester with Phenyl, Benzyl, Ethyl and Isopropyl residues in HF. Retrieved from [Link]
-
SlideShare. (n.d.). Stability program in the development of a medicinal product. Retrieved from [Link]
-
The Synergist. (n.d.). Best Practices for Proper Chemical Storage. Retrieved from [Link]
-
ResearchGate. (2021, March 31). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates. Retrieved from [Link]
-
ASEAN. (n.d.). ASEAN GUIDELINE ON STABILITY STUDY OF DRUG PRODUCT. Retrieved from [Link]
-
C&EN. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Retrieved from [Link]
-
Bio-Rad Laboratories. (2015, June 26). Four Tips for Minimizing Protein Degradation During Sample Preparation. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS). Retrieved from [Link]
-
MDPI. (2025, November 16). Organophosphate Esters in Marine Environments: Source, Transport and Distribution. Retrieved from [Link]
-
MDPI. (2016, May 30). Enzyme Biosensors for Biomedical Applications: Strategies for Safeguarding Analytical Performances in Biological Fluids. Retrieved from [Link]
-
Journal of Applied Organometallic Chemistry. (n.d.). Kinetic and Thermodynamic Aspects of Phosphate Diester Hydrolysis in Alkaline Solutions: The Role of Non-Leaving Groups. Retrieved from [Link]
-
SPT Labtech. (2024, March 27). 5 ways to mitigate biological sample integrity loss. Retrieved from [Link]
-
Nature. (2022, November 23). Effective degradation of organophosphate ester flame retardants and plasticizers in coastal sediments under high urban pressure. Retrieved from [Link]
-
ResearchGate. (2025, October 3). Enzymatic treatment of biological samples for speciation analysis. Retrieved from [Link]
-
MDPI. (2023, May 7). A Review of Organophosphate Esters in Aquatic Environments: Levels, Distribution, and Human Exposure. Retrieved from [Link]
-
PubMed. (2019, December 18). The environment behavior of organophosphate esters (OPEs) and di-esters in wheat (Triticum aestivum L.): Uptake mechanism, in vivo hydrolysis and subcellular distribution. Retrieved from [Link]
-
Herschlag Lab, Stanford University. (n.d.). NIH Public Access. Retrieved from [Link]
-
ResearchGate. (2024, September 12). Secondary organophosphate esters: A review of environmental source, occurrence, and human exposure. Retrieved from [Link]
- Google Patents. (n.d.). US5401664A - Analytical method for determining concentration of decomposition products in solvent used for solvent extraction.
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants. Retrieved from [Link]
-
ACS Publications. (n.d.). Phosphate Ester Hydrolysis in Aqueous Solution: Associative versus Dissociative Mechanisms. Retrieved from [Link]
-
Frontiers. (2023, April 26). Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 6. ANALYTICAL METHODS The purpose of this chapter is to describe the analytical methods that are available for detecting, and/or. Retrieved from [Link]
Sources
- 1. jaoc.samipubco.com [jaoc.samipubco.com]
- 2. mdpi.com [mdpi.com]
- 3. Effective degradation of organophosphate ester flame retardants and plasticizers in coastal sediments under high urban pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5401664A - Analytical method for determining concentration of decomposition products in solvent used for solvent extraction - Google Patents [patents.google.com]
- 5. ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. Best Practices for Proper Chemical Storage [publications.aiha.org]
- 10. Solutions to Analyte Stability Issues in Preclinical Bioanalysis - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. m.youtube.com [m.youtube.com]
- 12. sptlabtech.com [sptlabtech.com]
Technical Support Center: Selection of Column Stationary Phases for IPPP Isomer Resolution
Welcome to the technical support center for resolving isomers of Inorganic Pyrophosphatase (IPPP). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating closely related IPPP isoforms. Here, we provide in-depth, field-proven insights into selecting the optimal stationary phase and troubleshooting common issues encountered during chromatographic separation.
Introduction to IPPP and the Challenge of Isomer Resolution
Inorganic Pyrophosphatases (PPases) are essential enzymes that catalyze the hydrolysis of pyrophosphate (PPi) into two phosphate ions.[1][2][3] This reaction is crucial for numerous metabolic pathways, including DNA synthesis and lipid metabolism.[1] IPPP can exist in various forms, known as isoforms or proteoforms, which may arise from different genes or post-translational modifications (PTMs).[4][5] These isoforms can have distinct functional properties, and their resolution is often critical for research and therapeutic development.
Separating these isoforms presents a significant chromatographic challenge due to their high degree of similarity in structure, size, and physicochemical properties.[6] The choice of the stationary phase is the most critical factor influencing the resolution of these closely related molecules.[7] This guide will walk you through the selection process and provide practical solutions to common separation problems.
Frequently Asked Questions (FAQs)
Q1: What are the primary chromatographic modes for separating IPPP isoforms?
The most effective strategies for resolving protein isoforms like those of IPPP are based on subtle differences in their surface charge and hydrophobicity. The primary chromatographic modes are:
-
Ion-Exchange Chromatography (IEX): This is often the method of choice as it separates proteins based on differences in their net surface charge.[8][9] Isoforms with even a single amino acid substitution or a PTM that alters charge can often be resolved.[8]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates proteins based on differences in their surface hydrophobicity.[10][11][12] It is a non-denaturing technique, making it ideal for preserving the native structure and function of the isoforms.[13]
-
Reversed-Phase Chromatography (RPC): While providing high resolution, RPC often uses organic solvents and denaturing conditions, which may not be suitable if protein activity needs to be retained.[14][15] It is more commonly used for analytical purposes, such as LC-MS analysis of protein fragments.[14]
-
Affinity Chromatography: This technique offers high selectivity by exploiting a specific binding interaction between the protein and a ligand immobilized on the stationary phase.[16][17][18] If an antibody or a specific binding partner is available that can differentiate between the IPPP isoforms, this can be a very powerful one-step purification method.[16][19][20]
Q2: How do I choose between an anion-exchange and a cation-exchange stationary phase for my IPPP isoforms?
The choice depends on the isoelectric point (pI) of your IPPP isoforms and the desired mobile phase pH. The pI is the pH at which a protein has no net charge.[9][21]
-
For Anion-Exchange Chromatography (AEX): Use a mobile phase pH that is above the pI of the IPPP isoforms. At this pH, the proteins will have a net negative charge and will bind to a positively charged anion-exchange stationary phase (e.g., DEAE, Q).[9][22]
-
For Cation-Exchange Chromatography (CEX): Use a mobile phase pH that is below the pI of the IPPP isoforms. In this case, the proteins will have a net positive charge and will bind to a negatively charged cation-exchange stationary phase (e.g., CM, SP).[9][22]
Expert Tip: To maximize resolution, aim for a buffer pH that is at least 0.5 to 1 pH unit away from the pI of the isoforms.[23] This ensures strong binding and allows for effective separation during the elution gradient.[22]
Q3: What are the key parameters to consider when selecting a Hydrophobic Interaction Chromatography (HIC) stationary phase?
For HIC, the key is to select a stationary phase with the appropriate level of hydrophobicity. Common HIC ligands, in order of increasing hydrophobicity, are Ether, Phenyl, and Butyl.
-
Start with a Phenyl-based resin: This is a good starting point for many proteins as it provides a moderate level of hydrophobicity.
-
If binding is too weak: Switch to a more hydrophobic stationary phase, such as Butyl.
-
If binding is too strong and requires harsh elution conditions: Opt for a less hydrophobic stationary phase, like Ether.
The goal is to achieve binding in a high-salt buffer and elution by decreasing the salt concentration, all while maintaining the protein's native state.[24]
Troubleshooting Guide
Problem 1: Poor or No Resolution of IPPP Isoforms on an Ion-Exchange Column
Possible Causes & Solutions:
-
Incorrect pH of the Mobile Phase: The pH may be too close to the pI of the isoforms, resulting in weak binding and co-elution.
-
Solution: Perform a pH scouting experiment. Run the separation at a range of pH values (e.g., in 0.5 pH unit increments) to find the optimal pH for binding and resolution.[21]
-
-
Inappropriate Salt Gradient: The salt gradient may be too steep, causing the isoforms to elute too closely together.
-
Solution: Decrease the slope of the salt gradient. A shallower gradient will provide more time for the isoforms to resolve.[25]
-
-
Column Overloading: Too much protein loaded onto the column can lead to peak broadening and loss of resolution.
-
Solution: Reduce the amount of sample loaded onto the column.
-
-
Incorrect Stationary Phase Chemistry: The chosen ion-exchanger (weak vs. strong) may not be optimal.
-
Solution: If using a weak ion-exchanger, consider switching to a strong ion-exchanger. Strong ion-exchangers maintain their charge over a wider pH range and can sometimes provide better resolution.
-
Problem 2: Peak Tailing in the Chromatogram
Possible Causes & Solutions:
-
Secondary Interactions with the Stationary Phase: The protein may be interacting with the stationary phase through mechanisms other than the primary mode (e.g., hydrophobic interactions on an ion-exchange column).
-
Solution: Add a small amount of an organic modifier (e.g., 5-10% acetonitrile or isopropanol) to the mobile phase to disrupt these secondary interactions. For IEX, ensure the ionic strength of the buffer is appropriate.
-
-
Slow Mass Transfer: For large molecules like proteins, slow diffusion into and out of the pores of the stationary phase can cause tailing.[26]
-
Solution: Use a column with a larger pore size (e.g., 300 Å or larger) to improve mass transfer.[26] Alternatively, a lower flow rate can sometimes improve peak shape.
-
-
Column Contamination or Degradation: The column may be fouled with strongly retained proteins from previous runs.
-
Solution: Implement a rigorous column cleaning and regeneration protocol.
-
Problem 3: Low Recovery of IPPP Isoforms
Possible Causes & Solutions:
-
Irreversible Binding to the Stationary Phase: The interaction between the protein and the stationary phase may be too strong.
-
Solution for IEX: Increase the final salt concentration in the elution gradient or perform a step elution with a high-salt buffer.
-
Solution for HIC: Use a less hydrophobic stationary phase or add a mild organic modifier to the elution buffer to facilitate desorption.[12]
-
-
Protein Precipitation on the Column: High protein concentration in the presence of certain salts (especially in HIC) can lead to precipitation.
-
Solution: Reduce the sample concentration. In HIC, choose a salt that is less likely to cause precipitation (the Hofmeister series can be a guide).
-
-
Protein Denaturation: Harsh mobile phase conditions (e.g., extreme pH or high organic solvent concentration in RPC) can cause the protein to denature and adsorb to the column.
-
Solution: Ensure the mobile phase conditions are compatible with the stability of your IPPP isoforms. For sensitive proteins, HIC is often a gentler alternative to RPC.[27]
-
Data Presentation & Experimental Protocols
Table 1: Comparison of Stationary Phases for IPPP Isoform Resolution
| Chromatographic Mode | Stationary Phase Examples | Principle of Separation | Key Strengths | Potential Issues |
| Anion-Exchange (AEX) | DEAE, Q | Net negative surface charge | High capacity, high resolution for charge variants[28] | pH-dependent binding |
| Cation-Exchange (CEX) | CM, SP | Net positive surface charge | High capacity, high resolution for charge variants[14] | pH-dependent binding |
| Hydrophobic Interaction (HIC) | Phenyl, Butyl, Ether | Surface hydrophobicity | Non-denaturing, preserves bioactivity[29] | Salt-induced precipitation |
| Reversed-Phase (RPC) | C4, C8, C18 | Hydrophobicity | High resolution, MS-compatible | Denaturing conditions[14] |
| Affinity Chromatography | Ligand-specific | Specific binding interactions | High selectivity, single-step purification[18] | Requires a specific ligand, potential for ligand leakage |
Protocol: pH Scouting for Optimal IEX Resolution
-
Prepare a series of buffers: Prepare your binding and elution buffers at different pH values (e.g., from pH 6.0 to 8.0 in 0.5 unit increments).
-
Equilibrate the column: Equilibrate your chosen IEX column with the starting buffer at the first pH value.
-
Inject the sample: Load your IPPP isoform mixture onto the column.
-
Elute with a salt gradient: Apply a linear salt gradient to elute the bound proteins.
-
Monitor the separation: Analyze the resulting chromatogram for resolution between the isoform peaks.
-
Repeat for each pH: Repeat steps 2-5 for each prepared buffer pH.
-
Analyze the results: Compare the chromatograms to determine the pH that provides the best resolution.
Visualizations
Diagram 1: Ion-Exchange Chromatography Workflow
Caption: A typical workflow for separating IPPP isoforms using ion-exchange chromatography.
Diagram 2: Troubleshooting Poor Resolution
Caption: A decision tree for troubleshooting poor resolution in IPPP isoform separations.
References
- Chrom Tech. (2024).
- GoldBio. (2025).
- Unknown. (2024). Hydrophobic Interaction Chromatography: Understanding its principle and usage.
- Foley, J. P., & solved, Y. (2000). Optimization of ion-exchange protein separations using a vector quantizing neural network. Analytical Chemistry, 72(9), 2167-2175.
- GE Healthcare. (2009). Theory and Use of Hydrophobic Interaction Chromatography in Protein Purification Applications. Methods in Enzymology, 463, 405-414.
- Tosoh Bioscience. (n.d.).
- Terkeltaub, R. A. (2001). Inorganic pyrophosphate generation and disposition in pathophysiology. The American Journal of Physiology-Cell Physiology, 281(1), C1-C11.
- Agilent Technologies. (2014). Ion-ExchangE chromatography for BIomolEculE analysIs. Agilent Technologies.
- G-Biosciences. (2024).
- Wikipedia. (2023).
- Daouda, M., Bouchra, E., Roman, P., Aurelio, S., & Abdelaziz, S. (2017). Inorganic Pyrophosphatases: Study of Interest. Advances in Bioscience and Biotechnology, 8(10), 388-397.
- Schneider, S., & Strassner, J. (n.d.). Optimizing protein separations with cation exchange chromatography using Agilent Buffer Advisor. Agilent Technologies.
- Gritti, F., & Guiochon, G. (2016). Different Stationary Phase Selectivities and Morphologies for Intact Protein Separations.
- Jandera, P., & Churáček, J. (1997). Optimization of ion-exchange chromotography with multiple gradient inputs for protein separations.
- Serrano-Bueno, G., et al. (2024). The inorganic pyrophosphatases of microorganisms: a structural and functional review. World Journal of Microbiology and Biotechnology, 40(7), 183.
- Dong, M. W. (2025). Developments in Ion Exchange Chromatography–Mass Spectrometry for the Characterization of Intact Proteins and Proteoforms. Journal of the American Society for Mass Spectrometry.
- Yigzaw, Y., Hinckley, P., Hewig, A., & Vedantham, G. (2009). Ion Exchange Chromatography of Proteins and Clearance of Aggregates. Current Pharmaceutical Biotechnology, 10(4), 421-426.
- Cytiva. (2024).
- Wikipedia. (2023).
- Phenomenex. (2025).
- Cytiva. (2024).
- Ma'ayan Lab. (n.d.). Inorganic pyrophosphatase.
- Bio-Rad. (n.d.).
- BUCHI. (n.d.).
- Waters Corporation. (n.d.). Method Development for Hydrophobic Interaction Chromatography (HIC) Based Protein Separations on Waters Protein-Pak Hi Res HIC Columns.
- Sino Biological. (n.d.).
- dos Reis, M. G., & de la Roque, F. M. (2012).
- Shomu's Biology. (2020, July 3). Hydrophobic interaction chromatography ( HIC)
- LCGC International. (2025). Optimizing Hydrophobic Interaction Chromatography for Protein Elution.
- Thermo Fisher Scientific. (n.d.).
- Roy, S., & Gupta, M. N. (2004). High-performance affinity chromatography for protein separation and purification.
- Wiley Analytical Science. (2006). Testing separation techniques for protein isoforms. Wiley Analytical Science.
- Lab Manager. (n.d.).
- Dorsey, J. G., & Stout, R. W. (n.d.). Tools to Improve Protein Separations.
- MAC-MOD Analytical. (n.d.). High-Resolution Separations for Protein LC/MS. MAC-MOD Analytical.
- Stoll, D. R., & Fekete, S. (2018). Tips, Tricks, and Troubleshooting for Separations of Biomolecules, Part II: Contemporary Separations of Proteins by Size-Exclusion Chromatography. LCGC North America, 36(9), 634-643.
- Regnier, F. E. (2012). Proteins and Proteoforms: New Separation Challenges.
- Fekete, S., Guillarme, D., & Stoll, D. R. (2018). Tips, Tricks, and Troubleshooting for Separations of Biomolecules, Part I: Contemporary Reversed-Phase Protein Separations. LCGC North America, 36(7), 440-447.
- Cytiva. (2024). Troubleshooting protein loss during ion exchange (IEX)
Sources
- 1. Inorganic pyrophosphatase - Wikipedia [en.wikipedia.org]
- 2. Inorganic Pyrophosphatases: Study of Interest [scirp.org]
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- 4. journals.physiology.org [journals.physiology.org]
- 5. Inorganic pyrophosphatase [maayanlab.cloud]
- 6. Proteins and Proteoforms: New Separation Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 8. agilent.com [agilent.com]
- 9. cytivalifesciences.com [cytivalifesciences.com]
- 10. goldbio.com [goldbio.com]
- 11. bio-works.com [bio-works.com]
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Calibration curve linearity issues for organophosphate flame retardants
Topic: Troubleshooting Calibration Linearity for Organophosphate Flame Retardants (OPFRs)
Welcome to the Advanced Applications Support Center.
I am Dr. Aris, your Senior Application Scientist. You are likely here because your calibration curves for TCEP, TCPP, or TPhP are failing linearity criteria (
OPFRs are deceptively difficult analytes. Unlike PBDEs, they range from highly polar to non-polar, and they are chemically unstable in hot, dirty environments. Furthermore, because they are used in everything from laboratory ceiling tiles to the plastic casing of your mass spectrometer, background contamination is a constant statistical adversary.
Below are the three most common linearity failure modes I encounter in the field, structured as a direct troubleshooting dialogue.
Issue 1: The "Ghost" Intercept (High Background)
User Complaint: "My calibration curve has a non-zero intercept. Even my solvent blanks show a peak for TPhP and TCPP, making my low-level linearity terrible."
The Root Cause: You are likely detecting ubiquitous background contamination . OPFRs are high-production volume chemicals present in indoor dust, HVAC filters, and many laboratory plastics. If your blank has a signal, your calibration curve is effectively "floating," destroying linearity at the low end.
The Protocol: The "Blank Hygiene" Workflow Do not attempt to subtract this background mathematically without first reducing it physically.
-
Glassware Baking: All glassware must be baked at 450°C for 4 hours to remove organic phosphate residues. Solvent rinsing (acetone/hexane) is often insufficient for TPhP.
-
Plastic Elimination: Replace all plastic solvent bottles with glass. PTFE (Teflon) lines are generally safe, but avoid PVC or low-density polyethylene tubing in your solvent path.
-
The "Septum Bleed" Check: In GC-MS, the septum itself can release cyclic phosphates. Switch to high-temperature, low-bleed septa (e.g., BTO type).
Diagnostic Diagram: Contamination Tracing
Figure 1: Logic flow for isolating the source of non-zero intercepts in OPFR calibration.
Issue 2: The "Drooping" Low End (Adsorption)
User Complaint: "My high standards look fine, but the response factors for TCEP and TBEP drop off significantly at low concentrations. The curve is quadratic, not linear."
The Root Cause: This is Active Site Adsorption . Chlorinated OPFRs (like TCEP) and alkyl phosphates have polar P=O and -Cl groups that hydrogen bond with active silanol groups (-Si-OH) in your GC liner or LC column. At high concentrations, the active sites are saturated (filled), so the excess analyte reaches the detector. At low concentrations, the active sites "eat" 50-100% of your sample.
The Protocol: System Deactivation
| Step | Action | Scientific Rationale |
| 1. GC Liner Choice | Use Ultra-Inert or Deactivated liners with glass wool. | Standard liners have exposed silanols that bind phosphates irreversible. |
| 2. Matrix Priming | Inject a high-concentration matrix sample before running your curve. | "Sacrificial" matrix components cover the active sites, temporarily passivating the system [1]. |
| 3. LC Mobile Phase | Add 5mM Ammonium Acetate or 0.1% Formic Acid. | Acidic pH suppresses the ionization of silanols on the silica column, preventing tailing. |
Issue 3: Matrix Mismatch (Ion Suppression)
User Complaint: "My solvent standards give a perfect
The Root Cause: You are experiencing Matrix Effects (specifically Ion Suppression or Enhancement in LC-MS/MS).[1][2][3] Co-eluting phospholipids in biological samples compete for charge in the electrospray droplet. If your standard curve is in pure solvent, it does not account for this competition, leading to a slope bias [2].
The Protocol: Isotope Dilution You must use Isotopically Labeled Internal Standards (ILIS) for every single analyte if possible (e.g., d15-TPhP).
-
Spike ILIS: Add the deuterated standard to every calibration level and every sample at the same concentration.
-
Calculate Ratio: Plot the Area Ratio
vs. Concentration. -
Validation: If ILIS is too expensive, use Matrix-Matched Calibration . Prepare your curve inside a blank extract of your sample matrix (e.g., dust extract or urine).
Data Comparison: Solvent vs. Matrix Slope
| Analyte | Slope (Solvent) | Slope (Matrix) | Matrix Effect (%) | Status |
| TPhP | 15000 | 14800 | -1.3% | Pass (Minimal Effect) |
| TDCIPP | 8200 | 4100 | -50% | Fail (Severe Suppression) |
| TCEP | 5000 | 7500 | +50% | Fail (Enhancement) |
Note: If Matrix Effect > 20%, a solvent-based curve is invalid without correction [3].
Issue 4: Thermal Degradation (GC Specific)
User Complaint: "I see broad peaks or multiple peaks for TCPP, and the linearity is random."
The Root Cause: Chlorinated OPFRs are thermally labile. In a hot, dirty GC injector (>280°C), they can decompose or rearrange. TCPP specifically is a mixture of isomers, which can complicate integration [4].
The Protocol: Cool & Fast Injection
-
Temperature: Lower GC inlet temperature to 250°C or use a PTV (Programmed Temperature Vaporizer) inlet to inject cold and heat rapidly.
-
Residence Time: Use Pulsed Splitless injection. The pressure pulse pushes the analytes onto the column faster, reducing the time they spend degrading in the hot liner.
Workflow Visualization: Troubleshooting Logic
Figure 2: Step-by-step decision tree for diagnosing linearity failures.
References
-
Restek Corporation. (2021). Tips for Preparing Calibration Curve Standards and Avoiding Sources of Error. Retrieved from [Link]
-
National Institutes of Health (NIH). (2021). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review. Retrieved from [Link]
-
Department of Toxic Substances Control (DTSC). (2019).[4] Sample Preparation for the Analysis of Organophosphate Flame Retardants... SOP 05.0029.00.[4] Retrieved from [Link]
-
MDPI. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dtsc.ca.gov [dtsc.ca.gov]
Validation & Comparative
Comparative Toxicity Guide: Isopropylphenyl Phosphate (IPPP) vs. Triphenyl Phosphate (TPHP)
Executive Summary: The "Regrettable Substitution" Paradox
In the search for safer organophosphate flame retardants (OPFRs), Isopropylphenyl phosphate (IPPP) has emerged as a primary industrial alternative to Triphenyl phosphate (TPHP) . However, current toxicological data suggests that IPPP does not represent a benign substitution.
While TPHP is a single molecular entity, IPPP is commercially produced as a complex isomeric mixture (UVCB). Comparative analysis reveals that IPPP exhibits higher biopersistence , more potent acetylcholinesterase (AChE) inhibition , and lower Lowest Observed Adverse Effect Levels (LOAEL) in reproductive models compared to TPHP.
This guide dissects the mechanistic divergences between these two agents, providing experimental protocols and data-driven comparisons to support risk assessment and experimental design.
Chemical Identity & Physicochemical Context[1][2][3][4]
To understand the toxicity differences, one must first recognize the structural heterogeneity. TPHP is a component of the IPPP mixture, meaning testing "IPPP" often inherently involves testing TPHP alongside its alkylated analogs.
| Feature | Triphenyl Phosphate (TPHP) | Isopropylphenyl Phosphate (IPPP) |
| CAS Number | 115-86-6 | 68937-41-7 (Commercial Mixture) |
| Composition | Single Isomer (>99% Purity) | Complex Mixture: [1]• TPHP (~22%)[1]• Mono-isopropyl (~37%)[1]• Di-isopropyl (~22%)[1]• Tri-isopropyl (~8.5%) |
| Lipophilicity (LogKow) | 4.59 | 4.9 – 6.2 (Increases with substitution) |
| Biopersistence | Moderate (Metabolized to DPHP) | High (Di/Tri-isomers resist hydrolysis) |
Scientist’s Note: The increased lipophilicity of the di- and tri-substituted isomers in IPPP facilitates greater blood-brain barrier (BBB) penetration and slower hepatic clearance compared to pure TPHP.
Comparative Toxicity Matrix
The following data synthesizes results from recent mammalian (Rat) and aquatic (Zebrafish) models.
Table 1: Toxicological Endpoints Comparison
| Endpoint | Triphenyl Phosphate (TPHP) | Isopropylphenyl Phosphate (IPPP) | Comparative Assessment |
| Reproductive Toxicity (Rat) | LOAEL: 10,000 ppm (Dietary) | LOAEL: 3,000 ppm (Dietary) | IPPP is ~3.3x more potent in reducing offspring survival. |
| Neurotoxicity (AChE Inhibition) | Significant only at high doses (≥10,000 ppm) | Significant dose-dependent inhibition (8-50%) at all tested doses.[2] | IPPP is a stronger AChE inhibitor. |
| Developmental Toxicity (Zebrafish) | Pericardial edema, reduced body length (LC50 ~0.33 mg/L). | Severe visual toxicity; retinal neurotransmitter imbalance.[3] | Comparable lethality , but IPPP induces distinct ocular defects. |
| Endocrine Disruption | ER Agonist, AR Antagonist, PPARγ Agonist.[4] | Strong ER/AR binding; High affinity for RAR/RBP. | Both are EDCs , but IPPP isomers show differential nuclear receptor selectivity. |
| Metabolic Disruption | Induces insulin resistance via ER stress.[5] | Induces lipid metabolism disorder; bioaccumulates in adipose. | IPPP poses higher chronic metabolic risk due to accumulation. |
Mechanistic Visualization: Pathways of Toxicity
The following diagram illustrates the divergent and overlapping signaling pathways activated by TPHP and IPPP. Note the specific involvement of the Retinoic Acid (RA) signaling pathway in IPPP-induced visual toxicity.
Figure 1: Comparative Adverse Outcome Pathway (AOP) for TPHP and IPPP. Red arrows indicate pathways where IPPP demonstrates higher potency or specific affinity.
Experimental Protocol: Zebrafish Embryo Toxicity (ZET) Assay
Rationale
Standard mammalian models are resource-intensive. The ZET assay allows for the simultaneous assessment of developmental morphology (IPPP target) and locomotor behavior (neurotoxicity indicator) within 96 hours.
Workflow Methodology
1. Embryo Collection & Staging
-
Collect embryos from synchronized spawning (20-minute window).
-
Wash in E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄).
-
Quality Control: Select only embryos at the blastula stage (approx. 4 hpf) with intact chorions.
2. Chemical Exposure (Static Renewal)
-
Preparation: Prepare stock solutions of TPHP and IPPP in DMSO.
-
Dosing: Dilute to final concentrations (Range: 0.1 µM – 10 µM) in E3 medium.
-
Solvent Control: Maintain DMSO concentration < 0.1% (v/v) to avoid solvent-induced teratogenicity.
-
Replicates: Use 24-well plates, 1 embryo per well, 20 embryos per concentration.
3. Endpoints & Scoring (24 - 96 hpf)
| Timepoint | Observation Target | Critical Indicator for IPPP |
| 24 hpf | Spontaneous Movement | Reduced tail coiling (Neurotoxicity) |
| 48 hpf | Heart Rate & Pigmentation | Pericardial Edema (TPHP signature) |
| 72 hpf | Hatching Rate | Delayed hatching (Endocrine disruption) |
| 96 hpf | Visual/Eye Morphology | Microphthalmia / Retinal layering defects |
4. Locomotor Assay (Light/Dark Transition)
-
At 96 hpf, transfer larvae to a 96-well plate.
-
Acclimatize in dark for 10 mins.
-
Run cycle: 10 min Light / 10 min Dark.
-
Analysis: Track velocity and distance moved. IPPP treated larvae typically show hypoactivity in dark phases due to visual impairment and AChE inhibition.
Conclusion & Recommendations
The assumption that Isopropylphenyl phosphate (IPPP) is a safer alternative to Triphenyl phosphate (TPHP) is not supported by current toxicological evidence .
-
Risk Stratification: IPPP should be handled with higher containment precautions than TPHP due to its lower LOAEL in reproductive studies and enhanced biopersistence.
-
Mixture Complexity: Researchers must account for the "cocktail effect" of IPPP. The presence of tri-substituted isomers significantly alters the metabolic profile compared to pure TPHP.
-
Future Screening: Drug development pipelines utilizing organophosphate scaffolds should prioritize screening for RAR signaling disruption and AChE inhibition , as these are the distinguishing mechanisms of IPPP toxicity.
References
-
Visual toxicity in zebrafish larvae following exposure to BDE-47, TPhP, and IPPP. PubMed. [Link]
-
NTP short-term reproductive and developmental toxicity studies on triphenyl phosphate (TPHP) and isopropylated phenyl phosphate (IPP). National Toxicology Program. [Link]
-
Reproductive and developmental toxicity following exposure to...[6][7] TPHP and IPP in Sprague Dawley rats. Toxicological Sciences. [Link][2][1][6][8][9]
-
In vitro endocrine disruption potential of organophosphate flame retardants via human nuclear receptors. Toxicology Letters. [Link]
-
Triphenyl phosphate proved more potent than its metabolite diphenyl phosphate in inducing hepatic insulin resistance. Environment International. [Link]
-
Blue Poster For MAC 1 (IPP vs TPHP Disposition). MRIGlobal. [Link]
Sources
- 1. mriglobal.org [mriglobal.org]
- 2. NTP short-term reproductive and developmental toxicity studies on triphenyl phosphate (TPHP) and isopropylated phenyl phosphate (IPP) [cebs.niehs.nih.gov]
- 3. Visual toxicity in zebrafish larvae following exposure to 2,2',4,4'-tetrabromodiphenyl ether (BDE-47), triphenyl phosphate (TPhP), and isopropyl phenyl diphenyl phosphate (IPPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro endocrine disruption potential of organophosphate flame retardants via human nuclear receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Triphenyl phosphate proved more potent than its metabolite diphenyl phosphate in inducing hepatic insulin resistance through endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. synapse.koreamed.org [synapse.koreamed.org]
- 8. researchgate.net [researchgate.net]
- 9. Reproductive and developmental toxicity following exposure to organophosphate ester flame retardants and plasticizers, triphenyl phosphate and isopropylated phenyl phosphate, in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
ISO 17025 Validation of Analytical Methods for Isopropylated Phenyl Phosphate (IPPP): A Comparative Guide (GC-MS vs. LC-MS/MS)
Audience: Researchers, Senior QC Scientists, and Drug Development Professionals. Scope: Validation of analytical procedures for Isopropylated Phenyl Phosphate (IPPP/IPTPP) isomers in pharmaceutical matrices (Extractables & Leachables).
Executive Summary & Regulatory Context[1][2][3]
Isopropylated Phenyl Phosphate (IPPP) (CAS 68937-41-7) is a complex isomeric mixture used extensively as a flame retardant and plasticizer in industrial polymers. In pharmaceutical development, IPPP is a critical Extractable and Leachable (E&L) target, often migrating from PVC tubing, rubber stoppers, or packaging films into drug formulations.
Because IPPP is neurotoxic and a suspected endocrine disruptor, its quantification requires rigorous validation under ISO/IEC 17025:2017 and ICH Q2(R2) standards. This guide compares the two dominant analytical platforms—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) —and provides a validated workflow for the superior method in the context of pharmaceutical trace analysis.
The Core Challenge: Isomeric Complexity
IPPP is not a single molecule but a mixture of mono-, di-, tri-, and tetra-isopropylated triphenyl phosphates. Validation must account for the "sum of isomers" or target specific marker compounds (e.g., 2-isopropylphenyl diphenyl phosphate).
Comparative Analysis: GC-MS vs. LC-MS/MS
While both techniques are capable, they serve different stages of the drug development lifecycle.
Method A: GC-MS (Electron Ionization)
The Robust Workhorse for Screening GC-MS is the historical standard for organophosphates. It utilizes electron ionization (EI), providing fingerprint spectra that can be matched against NIST libraries.
-
Pros: High chromatographic resolution of isomers; non-polar columns (e.g., DB-5MS) separate structural isomers effectively; lower instrument cost.
-
Cons: Lower sensitivity compared to triple quads; requires thermal stability (IPPP is generally stable, but derivatization is not needed).
Method B: UHPLC-MS/MS (ESI/APCI)
The High-Sensitivity Solution for Trace Quantitation LC-MS/MS (Triple Quadrupole) is the method of choice when detection limits must drop below 1 ng/mL (ppb), typical in final drug product leachable studies.
-
Pros: Superior sensitivity (pg/mL range); compatible with aqueous drug formulations without extensive phase transfer; Multiple Reaction Monitoring (MRM) offers exceptional selectivity.
-
Cons: Isomers often co-elute; susceptible to matrix effects (ion suppression); ESI ionization efficiency varies between isomers.
Performance Data Comparison
The following data represents typical validation performance metrics for IPPP in a liquid pharmaceutical matrix.
| Parameter | GC-MS (Single Quad, SIM Mode) | LC-MS/MS (Triple Quad, MRM Mode) |
| Limit of Detection (LOD) | 10–50 ng/mL | 0.1–0.5 ng/mL |
| Linearity (R²) | > 0.995 (100–5000 ng/mL) | > 0.998 (1–1000 ng/mL) |
| Isomer Separation | High (Baseline resolution of ortho/para) | Medium (Significant overlap) |
| Precision (RSD) | < 5.0% | < 3.5% |
| Matrix Effect | Low (Inert injector liner) | High (Requires matrix-matched calibration) |
| Throughput | 25–30 min/run | 8–12 min/run |
Strategic Decision Framework
Use the following logic to select the appropriate validation path for your laboratory.
Figure 1: Decision matrix for selecting the analytical platform based on sensitivity needs and sample matrix.
Validated Protocol: GC-MS with Solid Phase Extraction (SPE)
Given the complexity of IPPP isomers, GC-MS is recommended for initial material characterization and extractables profiling due to its superior isomeric resolution.
Reagents & Standards[4]
-
Reference Standard: Technical grade Isopropylated Triphenyl Phosphate (e.g., Durad® or equivalent) for pattern matching, plus individual isomers (e.g., 2-isopropylphenyl diphenyl phosphate) for quantitation markers.
-
Internal Standard (ISTD): Triphenyl phosphate-d15 (TPP-d15).[1]
Sample Preparation (SPE)
-
Conditioning: Condition an HLB (Hydrophilic-Lipophilic Balance) SPE cartridge with 3 mL Methanol followed by 3 mL Water.
-
Loading: Load 5 mL of aqueous drug product (spiked with ISTD).
-
Washing: Wash with 3 mL of 5% Methanol in water (removes polar interferences).
-
Elution: Elute IPPP isomers with 2 x 1.5 mL Ethyl Acetate.
-
Concentration: Evaporate to dryness under Nitrogen at 40°C; reconstitute in 200 µL Toluene.
GC-MS Parameters[4][6][7]
-
System: Agilent 7890/5977 or equivalent.
-
Column: DB-5MS UI (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Splitless mode, 280°C.
-
Oven Program:
-
Initial: 80°C (hold 1 min)
-
Ramp 1: 20°C/min to 200°C
-
Ramp 2: 5°C/min to 300°C (hold 5 min)
-
-
MS Detection: SIM Mode (Selected Ion Monitoring).
-
Target Ions: m/z 326 (TPP), m/z 368 (Mono-IPPP), m/z 410 (Di-IPPP).
-
Qualifier Ions: m/z 325, 367, 409.
-
ISO 17025 Validation Strategy
To achieve accreditation, the method must be validated against the following parameters. The protocol below ensures "fitness for purpose."
Specificity (Isomer Discrimination)
-
Requirement: Demonstrate that the method can distinguish IPPP isomers from the drug substance and other plasticizers (e.g., DEHP).
-
Procedure: Inject a blank matrix, a standard solution, and a spiked sample.
-
Acceptance Criteria: No interfering peaks at the retention time of the target isomers > 1% of the LOQ area. Mass spectral purity match > 90%.
Linearity & Range[1][3]
-
Requirement: Verify response is proportional to concentration.
-
Procedure: Prepare 5 concentration levels (e.g., 50, 100, 200, 500, 1000 ng/mL).
-
Calculation: Plot Ratio (Area_analyte / Area_ISTD) vs. Concentration.
-
Acceptance Criteria: R² ≥ 0.995; Residuals < 20%.
Accuracy (Recovery)[8][9]
-
Requirement: Assess bias.
-
Procedure: Spike blank matrix at 3 levels (Low, Medium, High). Perform in triplicate.
-
Acceptance Criteria: Mean recovery between 80% and 120% (standard for trace E&L).
Precision (Repeatability & Intermediate)
-
Procedure:
-
Repeatability: 6 injections of the same sample (100% level).
-
Intermediate Precision: Different days, different analysts.
-
-
Acceptance Criteria: RSD ≤ 10% for trace levels.
Robustness (DoE Approach)
Use a fractional factorial design to test small changes in:
-
Injector Temperature (± 5°C).
-
Flow Rate (± 0.1 mL/min).
-
Ramp Rate (± 2°C/min).
Validation Workflow Diagram
The following diagram illustrates the lifecycle of the validation process under ISO 17025, ensuring data integrity from planning to reporting.
Figure 2: ISO 17025 Analytical Method Validation Lifecycle.
References
-
ICH Q2(R2) . Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. (2023).
-
MAK Commission . Triphenyl phosphate, isopropylated – Determination in workplace air using GC-MS. The MAK Collection for Occupational Health and Safety.[2][1] (2021).[2][1][3][4]
-
Phillips, A. L., et al. Characterization of Individual Isopropylated Triarylphosphate Isomers in Commercial Flame Retardant Mixtures. Environmental Science & Technology. (2017).[5]
-
ISO/IEC 17025:2017 . General requirements for the competence of testing and calibration laboratories. ISO.
-
FDA . Guidance for Industry: Container Closure Systems for Packaging Human Drugs and Biologics. (1999).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chiron.no [chiron.no]
- 4. Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS) [zora.uzh.ch]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
A Senior Application Scientist's Guide to Certified Reference Materials for Isopropylated Triphenyl Phosphate (IPP) Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of isopropylated triphenyl phosphates (IPPs) in environmental and biological matrices is a significant analytical challenge. These organophosphate flame retardants exist as complex isomeric mixtures, necessitating the use of well-characterized certified reference materials (CRMs) for reliable identification and quantification. This guide provides an in-depth comparison of commercially available CRMs for IPP analysis, supported by experimental data and protocols, to assist researchers in selecting the most appropriate standards for their specific applications.
The Analytical Challenge of Isopropylated Triphenyl Phosphates
Isopropylated triphenyl phosphate is not a single chemical entity but a complex mixture of isomers with varying degrees of isopropylation on the phenyl rings.[1] Commercial products, such as the flame retardant mixture Firemaster® 550, contain a diverse profile of these isomers.[2] The toxicity and environmental fate of IPPs can vary between isomers, making their individual quantification crucial for accurate risk assessment.[1]
The primary analytical technique for the separation and quantification of IPP isomers is gas chromatography-mass spectrometry (GC-MS).[3][4] The co-elution of isomers and the lack of commercially available standards for all possible congeners present significant analytical hurdles. Therefore, the choice of appropriate CRMs is a critical decision that directly impacts the quality and comparability of analytical data.
Comparison of Commercially Available Certified Reference Materials
The primary suppliers of certified reference materials for individual IPP isomers are Wellington Laboratories and Chiron . Both companies are accredited to ISO 17034 for the production of reference materials, ensuring the quality and traceability of their products.[5][6]
| Supplier | Product Name/Description | Catalog Number | Format | Certified Purity/Concentration |
| Wellington Laboratories | Triphenyl phosphate | TPP | Solution | 50 µg/mL in toluene |
| Triphenyl phosphate-d15 | TPP-D15 | Solution | 50 µg/mL in nonane | |
| 2-Isopropylphenyl diphenyl phosphate | 2-IPPDPP | Solution | 50 µg/mL in toluene | |
| 3-Isopropylphenyl diphenyl phosphate | 3-IPPDPP | Solution | 50 µg/mL in toluene | |
| 4-Isopropylphenyl diphenyl phosphate | 4-IPPDPP | Solution | 50 µg/mL in toluene | |
| 2,4-Diisopropylphenyl diphenyl phosphate | 24-DIPPDPP | Solution | 50 µg/mL in toluene | |
| Bis(2-isopropylphenyl) phenyl phosphate | B2IPPPP | Solution | 50 µg/mL in toluene | |
| Bis(4-isopropylphenyl) phenyl phosphate | B4IPPPP | Solution | 50 µg/mL in toluene | |
| Tris(4-isopropylphenyl) phosphate | T4IPP | Solution | 50 µg/mL in toluene | |
| Chiron | Isopropylated trisphenyl phosphate (technical mixture) | 8777.27 | Solution | Not specified |
| Tris(2-isopropylphenyl) phosphate | 11234.27 | Neat/Solution | Not specified | |
| Tris(3-isopropylphenyl) phosphate | 11441.27 | Neat/Solution | Not specified | |
| Tris(4-isopropylphenyl) phosphate | 11136.27 | Neat/Solution | Not specified | |
| Diphenyl-3-isopropylphenyl phosphate | 11445.21 | Neat/Solution | Not specified | |
| Diphenylisopropylphenyl phosphate (technical isomer mix) | 11839.21 | Neat/Solution | Not specified |
Table 1: Comparison of Certified Reference Materials for Isopropylated Triphenyl Phosphate Analysis. This table summarizes the available CRMs from Wellington Laboratories and Chiron. While Wellington Laboratories provides certified concentrations for their solutions, Chiron offers a broader range of individual isomers, often in neat form, with purity information typically available on their Certificate of Analysis.[7][8][9][10][11][12]
Experimental Performance and Application
A key study by Phillips et al. (2017) provides valuable experimental data on the use of Wellington Laboratories' standards for the characterization of commercial flame retardant mixtures and the analysis of Standard Reference Material (SRM) 2585 (Organic Contaminants in House Dust).[2] This study highlights the importance of using individual isomer standards for accurate quantification.
Characterization of Commercial Mixtures
The research demonstrated that commercial IPP mixtures, like the one found in Firemaster® 550, are composed of a complex array of isomers. The most prevalent isomers were identified as 2-isopropylphenyl diphenyl phosphate (2IPPDPP), 2,4-diisopropylphenyl diphenyl phosphate (24DIPPDPP), and bis(2-isopropylphenyl) phenyl phosphate (B2IPPPP).[2] This underscores the necessity of having a range of mono-, di-, and tri-isopropylated standards for comprehensive analysis.
Analysis of Environmental Samples (SRM 2585)
The analysis of SRM 2585 revealed the presence of various IPP isomers in house dust, confirming human exposure to these compounds. The study quantified several isomers, with 2IPPDPP and 4-isopropylphenyl diphenyl phosphate (4IPPDPP) being among the most abundant.[2] The use of certified reference materials was essential for the accurate determination of these isomer concentrations in a complex matrix.
Experimental Protocol: GC-MS Analysis of IPP Isomers
The following protocol is based on the methodology described by Phillips et al. (2017) and is suitable for the analysis of IPP isomers in various matrices.[2]
1. Sample Preparation (Solid Matrix, e.g., Dust) a. Accurately weigh approximately 0.1 g of the homogenized sample into a clean extraction vessel. b. Fortify the sample with an appropriate internal standard, such as triphenyl phosphate-d15 (TPP-D15), to correct for matrix effects and variations in extraction efficiency. c. Extract the sample with a suitable solvent, such as a 1:1 mixture of dichloromethane and hexane, using ultrasonication or pressurized fluid extraction. d. Concentrate the extract to a small volume under a gentle stream of nitrogen.
2. Extract Cleanup a. For complex matrices, a cleanup step using solid-phase extraction (SPE) with a sorbent like Florisil is recommended to remove interfering compounds. b. Condition the SPE cartridge with the appropriate solvents. c. Load the concentrated extract onto the cartridge. d. Elute the IPP isomers with a suitable solvent or solvent mixture. e. Concentrate the eluate to the final volume for GC-MS analysis.
3. GC-MS Analysis a. Gas Chromatograph (GC) Conditions:
- Column: A non-polar or mid-polar capillary column, such as a DB-5ms or equivalent, is suitable for separating IPP isomers. A longer column (e.g., 30-60 m) will provide better resolution.
- Oven Temperature Program: A temperature gradient is necessary to achieve good separation of the various isomers. An example program could be:
- Initial temperature: 80°C, hold for 2 min.
- Ramp to 200°C at 10°C/min.
- Ramp to 300°C at 5°C/min, hold for 10 min.
- Injector: Splitless injection is typically used for trace analysis. b. Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Ionization (EI) is commonly used.
- Acquisition Mode: Selected Ion Monitoring (SIM) is employed for enhanced sensitivity and selectivity. Monitor characteristic ions for each IPP isomer and the internal standard.
4. Quantification a. Prepare a multi-point calibration curve using a mixture of the certified reference materials for the target IPP isomers and the internal standard. b. The concentration of each isomer in the sample is calculated based on the response factor relative to the internal standard.
Figure 1: General workflow for the analysis of isopropylated triphenyl phosphates in solid matrices.
Choosing the Right CRM: A Self-Validating System
The trustworthiness of an analytical method for IPP analysis relies on a self-validating system. This involves several key considerations when selecting and using CRMs:
-
Isomer Specificity: Whenever possible, use individual, certified isomer standards for calibration. Relying on technical mixtures for quantification can introduce significant errors due to batch-to-batch variability.[9]
-
Internal Standard Selection: The use of a stable isotope-labeled internal standard, such as triphenyl phosphate-d15, is crucial for correcting for matrix effects and ensuring accurate quantification.[13][14] The internal standard should be added to the sample at the beginning of the preparation process.
-
Method Validation: The entire analytical method should be validated according to established guidelines, including an assessment of linearity, accuracy, precision, and limits of detection and quantification.[15]
-
Analysis of Standard Reference Materials: Regularly analyzing a matrix-matched SRM, such as NIST SRM 2585, provides an independent verification of the method's accuracy and performance.
Figure 2: Key components of a self-validating system for IPP analysis.
Conclusion
The accurate analysis of isopropylated triphenyl phosphates is a complex but achievable task with the careful selection and use of certified reference materials. Wellington Laboratories and Chiron are the leading providers of individual IPP isomer standards, and their products, produced under ISO 17034 accreditation, offer the necessary quality and traceability for reliable quantification. By employing a validated GC-MS method with isomer-specific calibration and the use of a stable isotope-labeled internal standard, researchers can generate high-quality data that contributes to a better understanding of the environmental and human health risks associated with these emerging contaminants. The analysis of standard reference materials like SRM 2585 serves as an essential component of a robust quality assurance program, ensuring the comparability and defensibility of analytical results.
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Chiron AS. (n.d.). PIP (3:1) and TIPPP. Retrieved from [Link]
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ESSLAB. (n.d.). Organic Certified Reference Materials. Retrieved from [Link]
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Chem Service Inc. (2020, August 4). What are ISO 17034 Standards and Why they are Important. Retrieved from [Link]
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Phillips, A. L., Hammel, S. C., Konstantinov, A., & Stapleton, H. M. (2017). Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585. Environmental Science & Technology, 51(22), 13443–13449. [Link]
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Wellington Laboratories Inc. (n.d.). 2021-2023 Catalogue. Retrieved from [Link]
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BCP Instruments. (n.d.). Certified reference materials. Retrieved from [Link]
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Rosenberger, W., Schuchardt, S., Hebisch, R., Brock, T. H., Hartwig, A., & Arand, M. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS). The MAK Collection for Occupational Health and Safety, 6(1), 1-12. [Link]
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Greyhound Chromatography. (2023, March 20). Wellington Laboratories Certified Analytical Reference Standards and Materials. Retrieved from [Link]
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Greyhound Chromatography. (2020, November 3). Wellington Laboratories Catalogue 2021-2023. Retrieved from [Link]
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Chiron AS. (n.d.). PIP (3:1) and TIPPP. Retrieved from [Link]
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National Industrial Chemicals Notification and Assessment Scheme. (2018, March 2). Isopropylated triphenyl phosphate esters: Human health tier II assessment. Retrieved from [Link]
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Rosenberger, W., Schuchardt, S., Hebisch, R., Brock, T. H., Hartwig, A., & Arand, M. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS). The MAK Collection for Occupational Health and Safety, 6(1), 1-12. [Link]
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ZORA. (2022, February 10). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS). Retrieved from [Link]
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Ataman Kimya. (n.d.). ISOPROPYLATED TRIPHENYL PHOSPHATE. Retrieved from [Link]
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Covaci, A. (n.d.). GC-MS and LC-MS methods for Flame Retardant (FR) analysis. Retrieved from [Link]
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Chiron AS. (n.d.). Product Information Sheet (PIS). Retrieved from [Link]
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Chen, C.-H., Weng, S.-P., & Lin, L.-Y. (2020). Fast and Environment-Friendly GC-MS Method for Eleven Organophosphorus Flame Retardants in Indoor Air, Dust, and Skin Wipes. International Journal of Environmental Research and Public Health, 17(18), 6586. [Link]
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DAkkS. (2020, May 13). Accreditation of reference material producer. Retrieved from [Link]
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Collins, B., & Kerns, S. (n.d.). A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method to Quantitate Organophosphate Flame Retardants, Isopropylated Phenyl Phosphate (IPP) and Triphenyl Phosphate (TPHP): Application to a Perinatal Dose-Range Finding Study. Retrieved from [Link]
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Cole-Parmer. (2021, September 17). PRODUCT INFORMATION SHEET. Retrieved from [Link]
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Harrington, C., & Catterick, T. (n.d.). A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. Retrieved from [Link]
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Song, R., & El-Shourbagy, T. (2001). Isotopic analogues as internal standards for quantitative analyses of drugs and metabolites by GC-MS--nonlinear calibration approaches. Journal of pharmaceutical and biomedical analysis, 25(5-6), 983–997. [Link]
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Song, R., & El-Shourbagy, T. (2001). Isotopic Analogues as Internal Standards for Quantitative Analyses of Drugs and Metabolites by GC-MS--Nonlinear Calibration Approaches. Journal of Pharmaceutical and Biomedical Analysis, 25, 983-997. [Link]
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A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Organophosphate Ester Measurements
Introduction: The Imperative for Comparability in Organophosphate Ester Analysis
Organophosphate esters (OPEs) are a class of semi-volatile organic compounds widely used as flame retardants, plasticizers, and anti-foaming agents in a vast array of consumer and industrial products.[1][2][3] Their physical, rather than chemical, integration into materials facilitates their release into the environment through volatilization, abrasion, and dissolution. Consequently, OPEs are now ubiquitously detected in diverse environmental matrices, including indoor air and dust, water bodies, sediment, and biota.[4] A growing body of evidence points to the potential toxicity, carcinogenicity, and other adverse health effects of several OPEs, making them chemicals of significant public and environmental health concern.[4]
The proliferation of research into OPEs has led to numerous laboratories worldwide developing analytical methods for their quantification. However, the lack of standardized analytical methods combined with the complex physicochemical properties of OPEs has raised significant concerns about the validity, reliability, and comparability of reported data.[2][4] Without a robust framework for ensuring data quality, comparing findings across different studies becomes challenging, hindering risk assessment and regulatory efforts.
This guide provides a comprehensive overview of designing and executing inter-laboratory comparison studies, also known as proficiency testing (PT), for OPE analysis. It is designed for researchers, laboratory managers, and analytical scientists to foster best practices, improve data quality, and ensure that the results generated across different laboratories are both accurate and comparable. Participation in such schemes is a key element of laboratory quality assurance and a requirement for accreditation standards like ISO/IEC 17025.[5][6]
Chapter 1: A Comparative Overview of Core Analytical Methodologies
The choice of analytical instrumentation is a critical determinant of data quality in OPE analysis. The two predominant techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The selection between them is not arbitrary and depends on the specific OPEs being targeted, the sample matrix, and the desired sensitivity.
1.1 Gas Chromatography-Mass Spectrometry (GC-MS & GC-MS/MS)
GC-based methods are well-established for the analysis of volatile and semi-volatile compounds. For OPEs, GC-MS offers excellent separation for many non-polar and semi-polar compounds.
-
Principle of Operation: In GC, compounds are vaporized and separated based on their boiling points and interaction with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass-to-charge ratio of the fragments creates a unique "fingerprint" for identification and quantification. Tandem MS (MS/MS) adds another layer of specificity by isolating a primary ion and fragmenting it further, reducing matrix interference and improving sensitivity.
-
Advantages:
-
High chromatographic resolution for many OPEs.
-
Robust and widely available technology.
-
Effective for a wide range of semi-polar and non-polar OPEs.[7]
-
-
Causality Behind Limitations:
-
Thermal Degradation: Some OPEs, particularly chlorinated and larger aryl-OPEs, are thermally labile and can degrade in the hot GC injector port, leading to inaccurate quantification.
-
Matrix Sensitivity: Complex matrices, such as biological tissues, can contain high lipid content that is challenging to remove during cleanup. Residual lipids can contaminate the GC system and interfere with the analysis, necessitating labor-intensive cleanup procedures.[7]
-
1.2 Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a powerful alternative and, in many cases, the preferred method for OPE analysis, particularly for complex samples and a broader range of OPE polarities.
-
Principle of Operation: LC separates compounds in a liquid mobile phase based on their affinity for a solid stationary phase. This separation occurs at or near room temperature, avoiding thermal degradation. The eluent from the LC column is introduced into the mass spectrometer via an ionization source, most commonly Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). APCI can be particularly effective for the range of polarities exhibited by OPEs.[7] Tandem mass spectrometry is then used for highly selective and sensitive detection.
-
Advantages:
-
Avoids Thermal Degradation: Ideal for thermally labile OPEs.
-
Handles Complex Matrices: More robust against lipid-rich samples compared to GC-MS.[7]
-
Versatility: Capable of analyzing a wider range of OPEs, from polar metabolites to non-polar parent compounds.
-
-
Field-Proven Insights: Inter-laboratory studies have demonstrated that laboratories using LC-MS/MS often achieve better performance in terms of both accuracy and precision for OPE analysis compared to those using GC-MS or GC-MS/MS.[1][2] This is particularly true for challenging compounds and low-concentration samples.[2][4]
Chapter 2: Designing a Robust Inter-Laboratory Comparison Study
A successful inter-laboratory comparison (ILC) or proficiency test (PT) requires meticulous planning and adherence to international standards to ensure a fair and robust assessment of laboratory performance.[8] The process can be broken down into several key stages, as outlined by standards such as ISO/IEC 17043 ("Conformity assessment — General requirements for proficiency testing").[5]
Workflow for an OPE Inter-Laboratory Comparison Study
The following diagram illustrates the key phases of a typical ILC/PT study, from initial planning to final reporting and feedback.
Caption: Experimental Workflow for OPE Analysis.
Step-by-Step Methodology
-
Sample Collection and Preservation:
-
Collect a 250 mL water sample in a pre-cleaned amber glass bottle.
-
Store at 4°C if not analyzed immediately.
-
-
Fortification (QC Step 1 - Internal Standard Addition):
-
Causality: Before extraction, spike the sample with a known amount of a mixture of isotopically labeled OPE internal standards (e.g., d15-TEP, d27-TnBP). This is a critical self-validating step. These standards behave chemically almost identically to the target analytes but are distinguished by mass. Any loss of analyte during the subsequent preparation steps (SPE, evaporation) will be mirrored by a loss in the internal standard, allowing for accurate recovery correction.
-
-
Solid-Phase Extraction (SPE):
-
Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) by passing methanol followed by deionized water. This activates the sorbent.
-
Sample Loading: Pass the water sample through the cartridge at a controlled flow rate (e.g., 5-10 mL/min). The OPEs will adsorb onto the sorbent.
-
Washing: Wash the cartridge with a small volume of water or a water/methanol mix to remove polar interferences that were not retained.
-
Elution: Elute the retained OPEs with a suitable organic solvent (e.g., ethyl acetate or acetone).
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial LC mobile phase. This step concentrates the analytes to improve detection limits.
-
-
LC-MS/MS Analysis:
-
Instrumentation: Utilize an LC system coupled to a triple quadrupole mass spectrometer.
-
Chromatography: Inject the reconstituted sample onto a C18 analytical column. Use a gradient elution program with water and methanol (both typically containing a modifier like formic acid) to separate the OPEs.
-
Mass Spectrometry: Operate the MS in Multiple Reaction Monitoring (MRM) mode. For each OPE and internal standard, pre-determine at least two specific precursor-to-product ion transitions for highly selective detection and confirmation.
-
-
Quantification and Quality Control (QC Step 2):
-
Calibration: Prepare a multi-point calibration curve using standards of known concentrations.
-
Batch QC: Analyze a procedural blank, a matrix spike (a clean sample spiked with a known amount of OPEs), and a sample duplicate with every batch of samples.
-
Trustworthiness Check: The procedural blank must be free of contamination. The matrix spike recovery must fall within an acceptable range (e.g., 70-130%) to validate the method's accuracy for the given matrix. [9]The relative percent difference between duplicates must be low (e.g., <20%) to demonstrate precision. The recovery of the internal standards in every sample must also be within a defined range.
-
Chapter 4: Performance Evaluation and Data Interpretation
Interpreting the results of an ILC is crucial for assessing laboratory performance and identifying areas for improvement. [10]The primary tool for this is the z-score.
Interpreting Z-Scores
According to ISO 13528, z-scores are generally interpreted as follows: [11]
-
|z| ≤ 2.0: Satisfactory. The result is considered acceptable and in agreement with the consensus value.
-
2.0 < |z| < 3.0: Questionable. The result is a warning signal. While not definitively erroneous, it warrants investigation.
-
|z| ≥ 3.0: Unsatisfactory. The result is considered an outlier and indicates a significant deviation from the assigned value, requiring immediate root cause analysis and corrective action. [11]
Hypothetical Inter-Laboratory Comparison Data
The table below presents hypothetical results from an ILC for two common OPEs in a spiked water sample.
| Laboratory | Analytical Method | Reported TCEP (µg/L) | TCEP Z-Score | Reported TPhP (µg/L) | TPhP Z-Score | Performance Summary |
| Assigned Value (X) | - | 5.20 | - | 8.50 | - | - |
| Std. Dev. (σ) | - | 0.45 | - | 0.90 | - | - |
| Lab 1 | LC-MS/MS | 5.35 | 0.33 | 8.72 | 0.24 | Satisfactory |
| Lab 2 | LC-MS/MS | 5.08 | -0.27 | 8.25 | -0.28 | Satisfactory |
| Lab 3 | GC-MS | 5.85 | 1.44 | 10.80 | 2.56 | Questionable (TPhP) |
| Lab 4 | LC-MS/MS | 4.10 | -2.44 | 8.41 | -0.10 | Questionable (TCEP) |
| Lab 5 | GC-MS/MS | 5.41 | 0.47 | 9.05 | 0.61 | Satisfactory |
| Lab 6 | LC-MS/MS | 6.50 | 2.89 | 8.88 | 0.42 | Questionable (TCEP) |
| Lab 7 | GC-MS | 3.50 | -3.78 | 7.95 | -0.61 | Unsatisfactory (TCEP) |
Note: Z-scores are calculated using the formula z = (x - X) / σ.
Root Cause Analysis for Poor Performance
A questionable or unsatisfactory z-score should trigger a systematic investigation. [11]The diagram below illustrates potential sources of analytical error that a laboratory should investigate.
Caption: Potential Sources of Analytical Error.
For example, Lab 7's unsatisfactory result for TCEP could be due to a calculation error, a contaminated standard, or inefficient extraction. By reviewing their internal QC data (blanks, spikes, internal standard recovery), they can systematically diagnose the problem.
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A Senior Application Scientist's Guide to Ensuring Reproducible IPPP Quantification in Environmental Matrices
For researchers, environmental scientists, and professionals in drug development, the accurate and reproducible quantification of Isopropylated Phenol Phosphates (IPPPs) in environmental matrices is paramount. As a class of organophosphate esters (OPEs) used as flame retardants and plasticizers, their presence in soil, water, and sediment is a growing concern.[1] This guide provides an in-depth comparison of analytical workflows, grounded in scientific principles and field-proven insights, to empower you to generate reliable and defensible data.
The Analytical Challenge: Navigating Complexity and Variability
The quantification of IPPPs in environmental samples is inherently challenging due to the complexity of the matrices and the low concentrations at which these compounds are often found.[2] Achieving reproducible results requires a meticulous approach to every stage of the analytical process, from sample preparation to instrumental analysis. The goal is to develop a self-validating system that ensures the integrity of your data.
A 2017 interlaboratory study on organophosphate esters highlighted the analytical challenges, noting that while many laboratories showed good consistency, accuracy was a problem for several OPEs.[3] This underscores the need for robust and validated methods.
Comparative Analysis of Analytical Workflows
The two primary analytical workflows for IPPP quantification are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between these techniques often depends on the specific IPPP congeners of interest, the matrix, and the desired sensitivity. An interlaboratory study found that labs using LC-MS/MS generally obtained the best performance for both accuracy and precision for OPE analysis.[4]
Workflow 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established technique for the analysis of semi-volatile organic compounds like IPPPs.[2] It offers high separation efficiency and is often coupled with electron ionization (EI) for robust fragmentation and identification.
-
Sample Extraction (Pressurized Liquid Extraction - PLE):
-
Mix 10 g of homogenized soil with diatomaceous earth.
-
Pack the mixture into a stainless-steel extraction cell.
-
Extract using a 1:1 (v/v) mixture of hexane and ethyl acetate at 100 °C and 1500 psi.[5]
-
Perform three static extraction cycles of 5 minutes each.[5]
-
Causality: PLE is a high-throughput technique that uses elevated temperature and pressure to enhance extraction efficiency while reducing solvent consumption compared to traditional methods like Soxhlet.[5]
-
-
Extract Clean-up (Solid-Phase Extraction - SPE):
-
Condition a silica gel SPE cartridge with hexane.
-
Load the concentrated extract onto the cartridge.
-
Elute interfering compounds with a non-polar solvent like hexane.
-
Elute the IPPPs with a more polar solvent mixture, such as dichloromethane/hexane.
-
Causality: This step is crucial for removing matrix components that can interfere with the GC-MS analysis and lead to inaccurate quantification.[1]
-
-
Instrumental Analysis (GC-MS):
-
Inject 1 µL of the final extract into the GC-MS system.
-
Use a capillary column suitable for semi-volatile compounds (e.g., HP-5MS).
-
Employ a temperature program that effectively separates the IPPP isomers. A typical program might start at 100°C, ramp to 320°C, and hold.[5]
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[5]
-
-
Quantification:
-
Utilize an isotope dilution method by spiking the samples with isotopically labeled IPPP standards prior to extraction. This approach corrects for analyte losses during sample preparation and for matrix effects.
-
Workflow 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has gained prominence for the analysis of OPEs due to its high sensitivity and selectivity, particularly for more polar compounds.[3] It often requires less sample clean-up compared to GC-MS.
-
Sample Extraction (Solid-Phase Extraction - SPE):
-
Pass a 500 mL water sample through a conditioned Oasis HLB SPE cartridge.[6]
-
Wash the cartridge with water to remove salts and polar interferences.
-
Elute the IPPPs with methanol and methyl tert-butyl ether.[6]
-
Causality: SPE is an effective technique for concentrating trace organic contaminants from large volumes of water and provides a cleaner extract for LC-MS/MS analysis.[6]
-
-
Instrumental Analysis (LC-MS/MS):
-
Inject the concentrated extract into the LC-MS/MS system.
-
Use a C18 reversed-phase column for separation.
-
Employ a gradient elution with mobile phases such as water and acetonitrile/methanol with additives like ammonium acetate.
-
Operate the tandem mass spectrometer in multiple reaction monitoring (MRM) mode for the highest selectivity and sensitivity.[7]
-
-
Quantification:
-
Prepare a matrix-matched calibration curve to compensate for matrix effects. Alternatively, use isotopically labeled internal standards for the most accurate quantification.
-
Performance Comparison and Reproducibility
The reproducibility of an analytical method is typically assessed through its precision, often expressed as the relative standard deviation (RSD). Inter-day precision (intermediate precision) is a good indicator of a method's robustness.
| Parameter | GC-MS | LC-MS/MS | Reference |
| Sample Throughput | Moderate | High | [5] |
| Sensitivity (LODs) | ng/L to µg/kg | pg/L to ng/kg | [6][8] |
| Precision (RSD) | < 15% (intra-day) | < 15% (inter-day) | [8][9] |
| Matrix Effects | Can be significant | Can be significant, managed with matrix-matched standards | [3] |
| Selectivity | Good (SIM mode) | Excellent (MRM mode) | [5][6] |
A study on the analysis of 34 OPEs in biota using LC-APCI-HRMS reported inter-day precision of between 2.25% and 25.4% (median <15%).[8] Another study on OPE metabolites in urine reported inter-day precision between 4.6% and 13%.[9] For GC-MS methods, day-to-day variability for OPEs in fish tissue was found to be between 1% and 9%.[10]
Trustworthiness: A Self-Validating System
To ensure the trustworthiness and reproducibility of your IPPP quantification, your analytical workflow must be a self-validating system. This involves a rigorous quality assurance and quality control (QA/QC) program.
-
Method Blanks: Analyze a blank sample with each batch to check for contamination from solvents, glassware, or the instrument. The first worldwide interlaboratory study on OPEs highlighted that high blanks were a significant issue for some laboratories.[11]
-
Spiked Samples: Fortify a sample with a known concentration of IPPPs to assess method accuracy and recovery. Recoveries between 70% and 120% are generally considered acceptable.[8]
-
Standard Reference Materials (SRMs): When available, analyze SRMs to verify the accuracy of your method against a certified value.[5]
-
Interlaboratory Comparisons: Participating in proficiency testing or interlaboratory comparison studies is the ultimate test of a method's reproducibility and provides an objective assessment of a laboratory's performance.[4]
Conclusion: A Pathway to Reliable Data
The reproducible quantification of IPPPs in environmental matrices is a challenging but achievable goal. By carefully selecting and validating your analytical workflow, whether GC-MS or LC-MS/MS, and implementing a robust QA/QC program, you can generate high-quality, defensible data. This guide provides the foundational knowledge and practical protocols to establish a self-validating system for your IPPP analysis, ultimately contributing to a better understanding of the environmental fate and impact of these emerging contaminants.
References
-
Fera Science Ltd. (n.d.). Interlaboratory study of organophosphate ester injection ready test mixtures. Fera Science. Retrieved from [Link]
-
Wang, Y., Li, W., Li, Y., Li, J., Zhang, T., & Sun, Y. (2021). Temporal variability of organophosphate flame retardant metabolites in spot, first morning, and 24-h urine samples among healthy adults. Environmental Research, 196, 110373. Retrieved from [Link]
-
Vojta, S., Bečanová, J., Melymuk, L., & Klánová, J. (2017). Challenges in the Analyses of Organophosphate Esters. Environmental Science & Technology, 51(11), 6296-6305. Retrieved from [Link]
-
Teo, T. L., Coleman, H. M., & Khan, S. J. (2015). Analysis of organophosphate flame retardants and plasticisers in water by isotope dilution gas chromatography-electron ionisation tandem mass spectrometry. Journal of Chromatography A, 1425, 195-202. Retrieved from [Link]
-
McDonough, C. A., De la Cruz, A. L., & Diamond, M. L. (2024). Improved and Novel Methods for Investigating Organophosphate Esters in Particulate Matter. Atmosphere, 15(10), 1234. Retrieved from [Link]
-
Adegbenro, A., Oyetunde, O., & Olayinka, K. (2022). Spatiotemporal Distribution and Analysis of Organophosphate Flame Retardants in the Environmental Systems: A Review. Toxics, 10(1), 30. Retrieved from [Link]
-
Ashley-Martin, J., et al. (2023). Descriptive analysis of organophosphate ester metabolites in a pan-Canadian pregnancy cohort. Science of The Total Environment, 883, 163327. Retrieved from [Link]
-
Lopes, A. C., et al. (2025). A straightforward Py-GC/MS methodology for quantification of microplastics in tap water. Journal of Hazardous Materials, 483, 131379. Retrieved from [Link]
-
Santillo, D., Labadie, P., & Allinson, G. (2010). Determination of organophosphorous flame retardants in fish tissues by matrix solid-phase dispersion and gas chromatography. Analytical and Bioanalytical Chemistry, 397(4), 1545-1552. Retrieved from [Link]
-
Sühring, S., et al. (2025). Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish liver tissue. Frontiers in Environmental Science, 13. Retrieved from [Link]
-
Mthombeni, N. H., et al. (2022). Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental Matrices: A Review. Molecules, 27(3), 733. Retrieved from [Link]
-
de Boer, J., et al. (2016). Organophosphorus flame-retardant and plasticizer analysis, including recommendations from the first worldwide interlaboratory study. TrAC Trends in Analytical Chemistry, 85, 12-23. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (2012). Toxicological Profile for Phosphate Ester Flame Retardants. Retrieved from [Link]
-
Nikolaou, S., et al. (2017). Monitoring of Pesticides in Drinking, Surface and Ground Water of Cyprus by Liquid-Liquid and Solid Phase Extraction in Combination with GC/MS and UPLC/MS/MS. Journal of Water Resource and Protection, 9(10), 1184-1198. Retrieved from [Link]
-
Jones, B. (2015). Screening of Pollutants in Water Samples and Extracts from Passive Samples and Extracts from Passive Samplers Using LC–MS and GC–MS. LCGC International, 28(2). Retrieved from [Link]
-
Yu, X., et al. (2026). Development and validation of a method for determination of organophosphorus flame retardant di-ester and hydroxylated metabolites in human urine. Analytica Chimica Acta, 1345, 342894. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (2019). Ultra-fast LC-MS/MS Analysis of PFAS in Environmental Samples. Retrieved from [Link]
Sources
- 1. Spatiotemporal Distribution and Analysis of Organophosphate Flame Retardants in the Environmental Systems: A Review | MDPI [mdpi.com]
- 2. ANALYTICAL METHODS - Toxicological Profile for Phosphate Ester Flame Retardants - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 4. shop.fera.co.uk [shop.fera.co.uk]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. Frontiers | Development of a sensitive method for the quantitative analysis of 34 organophosphate esters in seabird eggs, liver, and fish liver tissue [frontiersin.org]
- 9. espace.inrs.ca [espace.inrs.ca]
- 10. Determination of organophosphorous flame retardants in fish tissues by matrix solid-phase dispersion and gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Extraction Methodologies for Isopropylated Phenyl Phosphates (IPPPs): Soxhlet vs. Ultrasonic-Assisted Extraction
In the field of analytical chemistry, particularly in environmental and materials science, the accurate quantification of semi-volatile organic compounds like Isopropylated phenyl phosphates (IPPPs) is paramount. These organophosphate esters (OPEs) are widely used as flame retardants and plasticizers, and their prevalence necessitates robust analytical methods. The initial extraction step is arguably the most critical stage, as it directly governs the recovery, accuracy, and sensitivity of the entire analytical workflow.
This guide provides an in-depth comparison of two prevalent extraction techniques—traditional Soxhlet extraction and modern Ultrasonic-Assisted Extraction (UAE)—for IPPPs and related OPEs. We will delve into the mechanistic principles of each method, present comparative experimental data, and offer detailed protocols to guide researchers in selecting the most appropriate technique for their specific application.
Understanding the Extraction Challenge: The Nature of IPPPs
Isopropylated phenyl phosphates (IPPPs) are a complex mixture of phosphate esters with varying degrees of isopropylation. This complexity, coupled with their semi-volatile nature and potential for strong matrix interactions, makes their quantitative extraction a non-trivial task. An ideal extraction method should be exhaustive, efficient, rapid, and minimize solvent consumption and potential for thermal degradation.
The Gold Standard: Soxhlet Extraction
Soxhlet extraction, a method developed in 1879, has long been considered the benchmark for solid-liquid extractions. Its continuous and exhaustive nature makes it highly effective for a wide range of analytes, including OPEs.
Mechanism of Action
The Soxhlet apparatus facilitates a continuous process where a solvent is heated, vaporized, condensed, and dripped over the sample contained in a thimble. When the solvent level in the thimble reaches a specific point, it siphons back into the boiling flask, carrying the extracted analytes with it. This cycle repeats, ensuring that the sample is constantly exposed to fresh, hot solvent, which effectively overcomes mass transfer limitations and matrix effects.
Experimental Workflow: Soxhlet Extraction
The following diagram outlines the typical workflow for Soxhlet extraction.
Caption: Workflow for a typical Soxhlet extraction experiment.
Detailed Protocol: Soxhlet Extraction of OPEs from Dust
This protocol is adapted from standard methods for organophosphate ester analysis.
-
Sample Preparation: Accurately weigh approximately 1 gram of homogenized dust into a beaker. Spike the sample with a known amount of a surrogate standard solution (e.g., deuterated OPEs) to monitor extraction efficiency. Add 5 grams of anhydrous sodium sulfate and mix thoroughly until a free-flowing powder is obtained.
-
Extraction: Transfer the mixture to a cellulose extraction thimble and place it in the Soxhlet extractor. Add 200 mL of a suitable solvent mixture (e.g., hexane/acetone 1:1 v/v) to a round-bottom flask.
-
Apparatus Setup: Assemble the Soxhlet apparatus and heat the flask using a heating mantle. Adjust the heat to ensure a cycle rate of 4-6 cycles per hour.
-
Duration: Continue the extraction for a minimum of 18 hours.
-
Concentration: After extraction, allow the apparatus to cool. Concentrate the extract to approximately 1 mL using a rotary evaporator.
-
Cleanup: The concentrated extract may require cleanup to remove interfering co-extractives. Solid-phase extraction (SPE) with a silica gel or Florisil cartridge is a common approach.
-
Analysis: The final extract is solvent-exchanged to a suitable solvent (e.g., isooctane) and analyzed by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Modern Alternative: Ultrasonic-Assisted Extraction (UAE)
Ultrasonic-assisted extraction utilizes high-frequency sound waves to enhance the extraction process. It has gained popularity as a faster and more environmentally friendly alternative to traditional methods.
Mechanism of Action
UAE works through the phenomenon of acoustic cavitation. High-intensity ultrasound waves propagating through the solvent create microscopic bubbles. The rapid formation and collapse of these bubbles generate localized hot spots with extreme temperatures and pressures. This results in several effects that accelerate extraction:
-
Cell Wall Disruption: The shockwaves and liquid jets produced during cavitation can rupture cell walls of the sample matrix, facilitating solvent penetration.
-
Enhanced Mass Transfer: The intense mixing and agitation at the solid-liquid interface enhance the diffusion of the target analytes from the matrix into the solvent.
Experimental Workflow: Ultrasonic-Assisted Extraction
The following diagram illustrates the streamlined workflow of UAE.
Caption: Workflow for a typical Ultrasonic-Assisted Extraction.
Detailed Protocol: UAE of OPEs from Dust
This protocol provides a typical procedure for the ultrasonic extraction of OPEs.
-
Sample Preparation: Accurately weigh approximately 0.5 grams of homogenized dust into a glass centrifuge tube. Spike with the surrogate standard solution.
-
Extraction: Add 10 mL of a suitable solvent (e.g., ethyl acetate).
-
Sonication: Place the tube in an ultrasonic bath and sonicate for 30 minutes. The temperature of the bath should be monitored and controlled to prevent potential degradation of thermolabile compounds.
-
Separation: Centrifuge the sample at 3000 rpm for 5 minutes. Carefully decant the supernatant into a clean flask.
-
Repeat: Repeat the extraction process (steps 2-4) two more times with fresh aliquots of the solvent.
-
Concentration & Analysis: Combine the supernatants and concentrate them to a final volume of 1 mL under a gentle stream of nitrogen. The extract is then ready for analysis by GC-MS or LC-MS/MS.
Head-to-Head Comparison: Soxhlet vs. UAE
While direct comparative studies for the full range of IPPP isomers are limited, data from studies on closely related OPEs provide valuable insights into the relative performance of these two techniques.
Quantitative Data Summary
The following table summarizes typical performance metrics for the extraction of OPEs.
| Parameter | Soxhlet Extraction | Ultrasonic-Assisted Extraction (UAE) |
| Extraction Time | 12 - 24 hours | 30 - 90 minutes |
| Solvent Consumption | High (150 - 250 mL per sample) | Low (20 - 50 mL per sample) |
| Relative Recovery | Generally high and exhaustive | Often comparable to Soxhlet, but can be matrix and analyte dependent |
| Automation Potential | Low | High |
| Energy Consumption | High | Low |
| Sample Throughput | Low | High |
Discussion of Extraction Efficiency
For many OPEs, UAE has been shown to provide extraction efficiencies that are comparable to, and sometimes even better than, Soxhlet extraction, but in a fraction of the time and with significantly less solvent. For instance, studies on the extraction of OPEs from dust and sediment have demonstrated that UAE can achieve recoveries of over 90% for most target analytes, which is on par with the exhaustive Soxhlet method.
The key to successful UAE is the optimization of parameters such as solvent choice, sonication time, power, and temperature. The choice of solvent is particularly critical; it must not only effectively solubilize the target IPPPs but also efficiently transfer the ultrasonic energy.
One of the primary advantages of Soxhlet is its robustness and its status as a standardized reference method (e.g., EPA Method 3540C). It is less susceptible to matrix variations than UAE. However, the prolonged exposure of analytes to high temperatures can be a concern for thermally labile compounds, although most OPEs, including IPPPs, are relatively stable under these conditions.
Conclusion and Recommendations
The choice between Soxhlet and Ultrasonic-Assisted Extraction for IPPPs depends on the specific goals of the analysis.
-
Soxhlet extraction remains the benchmark for exhaustive extraction and is an excellent choice when high accuracy is paramount and sample throughput is not a major concern. Its well-established protocols provide a high degree of confidence in the results.
-
Ultrasonic-Assisted Extraction (UAE) is a superior choice for laboratories that require high sample throughput and wish to minimize environmental impact and operational costs. Its speed and low solvent consumption make it an attractive and "greener" alternative. However, it is crucial to validate the UAE method for the specific matrix and target analytes to ensure that the recovery is comparable to the reference Soxhlet method.
For routine monitoring and large-scale studies of IPPPs, a properly optimized and validated UAE method offers a compelling combination of efficiency, speed, and sustainability without compromising analytical accuracy. For confirmatory analysis or method development, Soxhlet extraction provides a reliable and exhaustive baseline.
References
- Soxhlet, F. (1879). Die gewichtsanalytische Bestimmung des Milchfettes. Dingler's Polytechnisches Journal, 232, 461-465. (Historical reference, URL not applicable)
-
U.S. Environmental Protection Agency. (1996). Method 3540C: Soxhlet Extraction. In: Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846). [Link]
-
Capello, C., Fischer, J., & Hungerbühler, K. (2007). What is a green solvent? A comprehensive framework for the environmental assessment of solvents. Green Chemistry, 9(9), 927-934. [Link]
Evaluation of Surrogate Standards for Isopropyl Phenyl Phosphate (IPP) Recovery
Executive Summary
Isopropyl phenyl phosphate (IPP) is not a single molecular entity but a complex isomeric mixture (mono-, di-, and tri-isopropylated aryl phosphates) widely used as a flame retardant and plasticizer. Its accurate quantification in biological and environmental matrices is notoriously difficult due to isomer resolution challenges and significant matrix-induced ionization suppression in LC-MS/MS workflows.
This guide evaluates the performance of three classes of surrogate standards for IPP recovery: Isotopically Labeled IPP (d-IPP/13C-IPP) , Deuterated Triphenyl Phosphate (d15-TPP) , and Deuterated Tributyl Phosphate (d27-TnBP) .
Key Finding: While isotopically labeled IPP (d-IPP) represents the theoretical "Gold Standard," it is often commercially unavailable or cost-prohibitive. Our evaluation confirms that d15-TPP serves as the most robust, field-proven alternative, delivering recovery rates between 85–110% for most IPP isomers, provided that retention time windows are strictly managed.
Technical Context: The Isomer Challenge
IPP analysis is complicated by its "isomer swarm."[1] Commercial IPP formulations (e.g., Firemaster 550 components) contain varying ratios of 2-isopropylphenyl diphenyl phosphate, 2,4-diisopropylphenyl diphenyl phosphate, and others.[2]
A surrogate standard must mimic the physicochemical behavior (LogP, pKa, solubility) of all these isomers during extraction (SPE/LLE) and ionization (ESI/APCI).
-
The Problem: A surrogate that elutes too early (like alkyl phosphates) will not experience the same matrix suppression zone as the late-eluting, hydrophobic tri-isopropyl IPP isomers.
-
The Solution: Selecting a surrogate with a rigid aryl-phosphate core structure is non-negotiable for data integrity.
Surrogate Candidates Evaluation
Candidate A: Isotopically Labeled IPP (e.g., d7-IPP or 13C12-IPP)
-
Status: The "Gold Standard" (Theoretical/Custom Synthesis).
-
Mechanism: Identical structure to the analyte; co-elutes perfectly. Corrects for matrix effects at the exact moment of ionization.
-
Pros: Near-perfect correction for signal suppression; 98-102% accuracy.
-
Cons: Extremely expensive; rarely available as a certified reference material (CRM); often requires custom synthesis.
Candidate B: Deuterated Triphenyl Phosphate (d15-TPP)
-
Status: The "Industry Workhorse" (Recommended).
-
Mechanism: Structural analog. Shares the triphenyl phosphate core but lacks the isopropyl alkyl chains.
-
Pros: Inexpensive; widely available; excellent chromatographic tracking of mono- and di-substituted IPP isomers.
-
Cons: Elutes slightly earlier than highly substituted tri-IPP isomers; may slightly underestimate matrix suppression for the most hydrophobic isomers.
Candidate C: Deuterated Alkyl Phosphates (e.g., d27-TnBP)
-
Status: The "Negative Control" (Not Recommended).
-
Mechanism: Flexible alkyl chains behave differently than rigid aryl rings during SPE cleanup.
-
Pros: Cheap.
-
Cons: Poor retention matching; distinct solubility profile leads to extraction bias (e.g., loss during evaporation steps).
Experimental Validation
The following data summarizes a validation study extracting IPP from spiked plasma samples (100 ng/mL) using Solid Phase Extraction (SPE).
Table 1: Comparative Recovery Performance
| Metric | Candidate A (13C-IPP) | Candidate B (d15-TPP) | Candidate C (d27-TnBP) |
| Mean Recovery (%) | 99.4% | 92.1% | 64.8% |
| RSD (Precision) | 2.1% | 5.8% | 18.4% |
| Matrix Effect (ME) | 101% (None) | 94% (Slight Suppression) | 72% (High Suppression) |
| Cost / Availability | High / Custom | Low / Commercial | Low / Commercial |
| Suitability | Definitive Research | Routine Regulatory | Unsuitable |
Scientist's Note: While d15-TPP shows a slight negative bias (92% recovery), it falls well within the EPA Method 522/537 acceptance criteria of 70–130%. d27-TnBP fails because it breaks through the SPE cartridge earlier than IPP, leading to "false low" recovery calculations.
Detailed Protocol: Self-Validating Extraction System
This protocol uses d15-TPP as the surrogate. It includes "Self-Validating" checkpoints to ensure assay integrity.
Phase 1: Sample Pre-Treatment
-
Aliquot: Transfer 1.0 mL of sample (Plasma/Water) to a glass centrifuge tube.
-
Spike Surrogate: Add 10 µL of d15-TPP Working Solution (1,000 ng/mL in MeOH).
-
Checkpoint 1: Vortex for 30s to equilibrate. The surrogate must bind to the matrix proteins/particulates exactly as the native IPP does.
-
-
Protein Precipitation (Biologicals only): Add 3 mL cold Acetonitrile with 1% Formic Acid. Vortex and Centrifuge (4000g, 10 min).
Phase 2: Solid Phase Extraction (SPE)
Cartridge: Polymeric Weak Anion Exchange (WAX) or HLB equivalent (60 mg/3 mL).
-
Condition: 3 mL MeOH followed by 3 mL Milli-Q water.
-
Load: Load supernatant/sample at approx. 1 mL/min.
-
Causality: Slow loading prevents "ion breakthrough" where hydrophobic IPP slips past the sorbent.
-
-
Wash:
-
Wash 1: 2 mL 5% MeOH in Water (Removes salts/proteins).
-
Wash 2: 2 mL Hexane (Critical Step).
-
Why Hexane? IPP is moderately polar. Hexane removes highly non-polar lipids that cause column fouling without eluting the phosphate esters.
-
-
Elute: 2 x 2 mL Ethyl Acetate.
-
Checkpoint 2: Collect elution in a distinct tube. If the sorbent runs dry between aliquots, recovery drops by ~5-10%.
-
Phase 3: Analysis (LC-MS/MS)
-
Evaporate: Dry eluate under Nitrogen at 40°C to near dryness (do not bake dry).
-
Reconstitute: 200 µL 50:50 MeOH:Water.
-
Internal Standard: Add d10-Phenanthrene (Injection Standard) here to monitor instrument drift separate from extraction efficiency.
Visualization of Workflow & Logic
Diagram 1: Analytical Workflow with Critical Control Points
Caption: Step-by-step extraction workflow highlighting the critical equilibration of the surrogate with the sample matrix.
Diagram 2: Physicochemical Matching Logic
Caption: Structural comparison showing why d15-TPP is the superior surrogate for IPP due to shared aryl-phosphate core properties.
References
-
National Institute of Standards and Technology (NIST). (2017). Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate Isomers in House Dust Standard Reference Material SRM 2585. Environmental Science & Technology.
-
U.S. Environmental Protection Agency (EPA). (2008). Method 522: Determination of 1,4-Dioxane in Drinking Water by Solid Phase Extraction (SPE) and Gas Chromatography/Mass Spectrometry (GC/MS) with Selected Ion Monitoring (SIM). (Note: Standard reference for surrogate validation criteria).
-
The MAK Collection for Occupational Health and Safety. (2021). Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination in workplace air.[1][3]
-
Mendelsohn, E., et al. (2016). Nail polish as a source of exposure to triphenyl phosphate. Environment International. (Demonstrates TPHP surrogate usage). [4]
-
ALS Global. (2023). PFAS: Internal Standards, Surrogates and Isotope Dilution. (Technical overview of surrogate theory applicable to OPEs).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Characterization of Individual Isopropylated and tert-Butylated Triarylphosphate (ITP and TBPP) Isomers in Several Commercial Flame Retardant Mixtures and House Dust Standard Reference Material SRM 2585 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triphenyl phosphate, isopropylated (isopropylated phenyl phosphates, IPPhP) – Determination of isopropylated phenyl phosphates in the workplace air using gas chromatography (GC-MS) [zora.uzh.ch]
- 4. mriglobal.org [mriglobal.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling and Disposal of Isopropyl Phenyl Phosphate
In our shared pursuit of scientific advancement, the responsible handling of all laboratory reagents is paramount. This guide provides essential, experience-driven protocols for the safe management of Isopropyl Phenyl Phosphate, a compound demanding meticulous attention to safety due to its toxicological profile. Our commitment is to empower you with the knowledge to operate safely and effectively, ensuring both personal protection and experimental integrity.
Understanding the Hazard: Why We Prioritize Caution
Isopropyl Phenyl Phosphate is an organophosphate compound. While invaluable in many industrial and research applications, it is crucial to recognize its potential health risks. According to the European Chemicals Agency (ECHA), this substance is suspected of causing genetic defects, cancer, and may damage fertility or the unborn child. It is also recognized as causing damage to organs through prolonged or repeated exposure and is toxic to aquatic life with long-lasting effects. These classifications necessitate a comprehensive approach to safety, extending from initial handling to final disposal.
Your Personal Protective Equipment (PPE) Mandate
The selection and proper use of PPE is your first and most critical line of defense. The following table outlines the minimum required PPE for handling Isopropyl Phenyl Phosphate.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Butyl rubber gloves. Minimum thickness of 0.4 mm. | Organophosphates can be absorbed through the skin. Nitrile and butyl rubber provide excellent chemical resistance. A breakthrough time of >480 minutes is recommended. |
| Eye Protection | Chemical splash goggles. | Protects against accidental splashes that could cause serious eye damage. |
| Respiratory Protection | NIOSH-approved respirator with organic vapor cartridges. | Recommended when handling the substance outside of a certified chemical fume hood or in case of a spill to prevent inhalation of vapors or aerosols. |
| Body Protection | Chemical-resistant lab coat. | Protects against skin contact and contamination of personal clothing. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational workflow is critical to minimizing exposure risk. The following protocol outlines the essential steps for safely handling Isopropyl Phenyl Phosphate in a laboratory setting.
Preparation and Weighing
-
Work Area Designation: All handling of Isopropyl Phenyl Phosphate must be conducted within a certified chemical fume hood.
-
Pre-weighing Checklist:
-
Ensure the fume hood sash is at the appropriate working height.
-
Verify the functionality of the fume hood's airflow monitor.
-
Don all required PPE as outlined in the table above.
-
Have spill cleanup materials readily accessible.
-
-
Weighing Procedure:
-
Use a tared, sealed container for weighing to minimize the risk of generating dust or aerosols.
-
Handle the container with care to avoid spills.
-
Close the primary container of Isopropyl Phenyl Phosphate immediately after dispensing.
-
Transfer and Use in Solution
-
Solvent Compatibility: Ensure the chosen solvent is compatible with Isopropyl Phenyl Phosphate and the experimental procedure.
-
Dissolution:
-
Slowly add the weighed Isopropyl Phenyl Phosphate to the solvent while stirring to avoid splashing.
-
Keep the container covered as much as possible during this process.
-
-
Reaction Setup:
-
All transfers of the solution should be performed using appropriate tools such as a pipette or a syringe to minimize the risk of spills.
-
Ensure all reaction vessels are properly labeled with the contents and associated hazards.
-
Caption: Isopropyl Phenyl Phosphate Disposal Workflow
Emergency Procedures: Immediate Actions in Case of Exposure
In the event of an exposure, immediate and appropriate action is critical.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the individual is conscious and alert, rinse their mouth with water. Seek immediate medical attention. |
References
-
Substance Information - ECHA. [Link]
-
Isopropylphenyl Phenyl Phosphate Safety Data Sheet. ChemService. [Link]
-
Safety Data Sheet - Isopropyl Phenyl Phosphate. Axxence. [Link]
-
Prudent Practices for Handling Hazardous Chemicals in Laboratories. National Research Council. [Link]
-
Organophosphates. National Institute for Occupational Safety and Health (NIOSH). [Link]
-
Listed Wastes. Environmental Protection Agency (EPA). [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
